Imidazo[1,5-A]pyridine-8-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKISOIXEAIYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666331 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-13-2 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyridine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Imidazo[1,5-a]pyridine-8-carboxylic Acid (CAS No. 697739-13-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,5-a]pyridine-8-carboxylic acid, identified by CAS number 697739-13-2, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a fusion of imidazole and pyridine rings, is a recognized pharmacophore present in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential inhibitor of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a structurally unique molecule featuring a nitrogen-bridged fused ring system. This arrangement imparts specific electronic and conformational properties that are crucial for its biological interactions.
| Property | Value | Source |
| CAS Number | 697739-13-2 | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CN2C=NC=C2C(=C1)C(=O)O | |
| InChI Key | ZGKISOIXEAIYMJ-UHFFFAOYSA-N | |
| Predicted Melting Point | 227.5 °C | |
| Predicted LogP | 0.8 | |
| Predicted pKa (acidic) | 3.8 | |
| Predicted pKa (basic) | 3.5 | |
| Predicted Water Solubility | 1.83 g/L |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Synthesis and Spectroscopic Characterization
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various synthetic routes, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. A general, adaptable protocol for the synthesis of imidazo[1,5-a]pyridine carboxylic acids is presented below.
General Synthetic Approach
A common strategy for the synthesis of the imidazo[1,5-a]pyridine core involves the reaction of a 2-substituted pyridine with a suitable reagent to form the fused imidazole ring. For the synthesis of carboxylic acid derivatives, a precursor with a nitrile or ester group at the desired position on the pyridine ring is often utilized, followed by hydrolysis.
Molecular weight and formula of Imidazo[1,5-a]pyridine-8-carboxylic acid
An In-depth Technical Guide to Imidazo[1,5-a]pyridine-8-carboxylic acid
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its fundamental physicochemical properties, explore authoritative synthetic strategies for its core scaffold, and discuss its known biological activities and potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental considerations grounded in established scientific literature.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazopyridine family, a class of fused 5,6 bicyclic heterocycles, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in numerous clinically significant drugs, valued for its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound is a specific derivative within this class, characterized by the fusion of an imidazole ring with a pyridine moiety and a carboxylic acid group at the 8-position.[3] Its unique electronic and structural properties make it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3]
Core Physicochemical Properties
The fundamental molecular and physical characteristics of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₆N₂O₂ | [3][4] |
| Molecular Weight | 162.15 g/mol | [3] |
| CAS Number | 697739-13-2 | [3][5] |
| Canonical SMILES | C1=CN2C=NC=C2C(=C1)C(=O)O | [3][4] |
| InChI Key | ZGKISOIXEAIYMJ-UHFFFAOYSA-N | [3][4] |
| Monoisotopic Mass | 162.04292 Da | [4] |
Synthesis and Mechanistic Considerations
The synthesis of the Imidazo[1,5-a]pyridine core can be achieved through various modern organic chemistry methodologies. A particularly innovative approach involves a Ritter-type reaction, which offers high efficiency and a broad substrate scope.[6]
Ritter-Type Reaction Strategy
A novel and effective method for constructing the imidazo[1,5-a]pyridine scaffold utilizes a bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) catalyzed Ritter-type reaction.[6] This strategy is predicated on the efficient generation of a benzylic cation from a corresponding benzylic alcohol, which then undergoes nucleophilic attack by a nitrile. The subsequent intramolecular cyclization yields the desired fused heterocyclic system. The use of a co-catalyst like para-toluenesulfonic acid (p-TsOH·H₂O) has been shown to be crucial for achieving excellent product yields.[6]
The causality behind this choice of catalysis lies in the Lewis acidity of Bi(OTf)₃, which effectively facilitates the dehydration of the alcohol to form a stabilized carbocation intermediate. The nitrile then acts as the nitrogen source for the imidazole ring component. This method is advantageous due to its operational simplicity and the ability to generate diverse analogs by varying the nitrile and pyridinylmethanol starting materials.[6]
Caption: General workflow for the Bi(OTf)₃-catalyzed synthesis of the Imidazo[1,5-a]pyridine scaffold.
Biological Activity and Potential Applications
This compound and its derivatives are emerging as compounds with significant therapeutic potential, primarily due to their interaction with key biochemical pathways.[3]
Anti-Inflammatory and Anticancer Potential
Research indicates that the compound interacts with multiple pathways relevant to inflammation and oncology.[3]
-
Cyclooxygenase (COX) Inhibition: It has been demonstrated to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are pivotal in the synthesis of pro-inflammatory prostaglandins. By inhibiting their function, the compound can exert potent anti-inflammatory effects.[3]
-
NF-κB Pathway Modulation: The compound can influence cell signaling by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[3] Since the NF-κB pathway is a critical regulator of immune responses and is often dysregulated in various cancers, its modulation highlights the compound's potential in cancer therapy.[3]
Caption: Proposed mechanism of action for this compound.
Other Applications
Beyond its pharmaceutical potential, the scaffold is being explored in other scientific domains:
-
Material Science: Derivatives are being investigated for use in fluorescent dyes and imaging agents due to their unique photophysical properties.[3] The nitrogen atoms in the ring system also make it a candidate for developing coordination polymers for catalysis or gas storage.[3]
-
Agricultural Chemistry: The core structure is being utilized in the development of novel agrochemicals.[3]
Illustrative Experimental Protocol: Scaffold Synthesis
The following protocol is a self-validating, illustrative methodology for the synthesis of an Imidazo[1,5-a]pyridine scaffold, adapted from authoritative literature on Ritter-type reactions.[6] This protocol is designed to provide a practical framework for researchers.
Objective: To synthesize a 1,3-disubstituted Imidazo[1,5-a]pyridine via a Bi(OTf)₃-catalyzed reaction.
Materials:
-
(Pyridin-2-yl)methanol derivative (1.0 equiv)
-
Aryl or alkyl nitrile (15.0 equiv)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol%)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 - 7.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, if not used as the nitrile reagent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the (pyridin-2-yl)methanol derivative (1.0 equiv), Bi(OTf)₃ (0.05 equiv), and p-TsOH·H₂O (7.5 equiv).[6]
-
Add the nitrile (15.0 equiv). If the nitrile is a liquid, it can serve as the solvent. If it is a solid, add a suitable anhydrous solvent to achieve a reaction concentration of approximately 0.3 M.[6]
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature may vary depending on the substrate.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure Imidazo[1,5-a]pyridine product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a heterocyclic compound with a well-defined molecular structure and significant potential in scientific research. Its importance is underscored by its demonstrated biological activities, particularly in the context of anti-inflammatory and anticancer research through the modulation of the COX and NF-κB pathways.[3] Efficient and modern synthetic routes, such as the Ritter-type reaction, provide accessible pathways to this scaffold and its derivatives, paving the way for further exploration.[6] Continued investigation into this molecule and its analogs is warranted to fully elucidate its therapeutic efficacy and expand its applications in material and agricultural sciences.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 697739-13-2 [smolecule.com]
- 4. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 697739-13-2 CAS MSDS (this compound (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The imidazo[1,5-a]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth analysis of the imidazo[1,5-a]pyridine system, detailing its fundamental physicochemical properties, diverse synthetic methodologies, and broad-ranging therapeutic applications. We will explore its significance in the development of novel agents targeting a spectrum of diseases, including cancer, inflammatory disorders, and neurological conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this remarkable heterocyclic core in their discovery programs.
Introduction: The Rise of a Versatile Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the vast majority of pharmaceuticals. Among these, the imidazo[1,5-a]pyridine scaffold has garnered significant attention for its unique structural and electronic properties. This bicyclic system, formed by the fusion of imidazole and pyridine rings, offers a rigid framework with multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles.[1] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) effects.[1][2] The therapeutic relevance of this scaffold is underscored by its presence in numerous clinical candidates and marketed drugs.[1]
This guide will delve into the key aspects that make the imidazo[1,5-a]pyridine core a cornerstone in contemporary drug discovery. We will begin by examining its intrinsic properties and then navigate through the diverse synthetic strategies that enable its construction and derivatization. The core of this document will focus on its multifaceted roles in medicinal chemistry, supported by specific examples and structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Features
The imidazo[1,5-a]pyridine core is an aromatic system with a unique distribution of electrons that influences its chemical reactivity and biological interactions. The presence of two nitrogen atoms, one at the bridgehead and one in the five-membered ring, imparts specific hydrogen bonding capabilities and coordination sites for metal ions. The planarity of the ring system allows for effective π-π stacking interactions with biological targets. Furthermore, the scaffold's compact and rigid nature can lead to improved binding affinity and selectivity.
Derivatives of imidazo[1,5-a]pyridine have also been noted for their interesting photophysical properties, with some exhibiting strong fluorescence.[3][4] This has opened up avenues for their use as fluorescent probes in bioimaging and as components in organic light-emitting diodes (OLEDs).[3][4] The ability to strategically modify the substitution pattern on the ring system allows for the modulation of these optical properties.[5]
Synthetic Strategies for Imidazo[1,5-a]pyridine Construction
The construction of the imidazo[1,5-a]pyridine core has been a subject of intense research, leading to the development of numerous synthetic methodologies.[6][7] These strategies can be broadly categorized into cyclocondensation, cycloaddition, and oxidative cyclization reactions.
Classical and Modern Synthetic Approaches
Traditional methods for synthesizing imidazo[1,5-a]pyridines often involve multi-step sequences. However, recent advancements have focused on more efficient and atom-economical one-pot and multicomponent reactions.[7][8]
A common and versatile approach involves the reaction of 2-aminomethylpyridines with various electrophiles. For instance, an efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, facilitated by iodine.[8] This method is valued for its mild reaction conditions and broad substrate scope.[8]
Transition-metal catalysis has also played a pivotal role in the synthesis of this scaffold. Copper-catalyzed protocols have been extensively used for the formation of C-N bonds in the cyclization process.[3][9] For example, a copper-catalyzed oxidative C-N bond formation between pyridyl alcohols and benzyl amines or amino acids provides a direct route to highly fluorescent imidazo[1,5-a]pyridines.[3] Similarly, ruthenium-catalyzed acceptorless dehydrogenative coupling of primary alcohols with 2-benzoylpyridine offers an atom-economic pathway to 1,3-disubstituted imidazo[1,5-a]pyridines.[3]
Key Synthetic Methodologies
The following diagram illustrates a generalized synthetic scheme for the construction of the imidazo[1,5-a]pyridine core, highlighting the versatility of starting materials and reaction conditions.
Caption: Generalized synthetic pathways to the imidazo[1,5-a]pyridine core.
Medicinal Chemistry Applications
The imidazo[1,5-a]pyridine scaffold is a versatile platform for the development of therapeutic agents across various disease areas. Its derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, among others.
Anticancer Activity
Derivatives of imidazo[1,5-a]pyridine have demonstrated significant potential as anticancer agents.[10] For example, certain compounds have shown cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma.[10][11][12] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12]
One notable study developed imidazo[1,5-a]pyridine-based chalcones that exhibited potent cytotoxic and microtubule disruption potential.[10] Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring played a crucial role in their biological activity.[10]
Anti-inflammatory Properties
The imidazo[1,5-a]pyridine core has also been explored for its anti-inflammatory properties.[11] Some derivatives have been shown to inhibit key inflammatory mediators. For instance, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing potent and selective COX-2 inhibition.[11]
The nuclear receptor RORc (retinoic acid receptor-related orphan receptor c) is a promising target for autoimmune diseases, and imidazo[1,5-a]pyridine derivatives have been discovered as potent and selective RORc inverse agonists.[13] These compounds effectively suppress the production of the pro-inflammatory cytokine IL-17, highlighting their potential in treating conditions like psoriasis and rheumatoid arthritis.[13]
Neuroscience and CNS Disorders
The imidazo[1,5-a]pyridine scaffold has also found applications in the development of drugs targeting the central nervous system. For instance, derivatives have been designed as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[14] One lead compound from this series demonstrated good ADME properties and efficacy in animal models of cognition.[14]
The following table summarizes selected imidazo[1,5-a]pyridine derivatives and their biological activities:
| Compound Class | Target/Mechanism of Action | Therapeutic Area | Reference |
| Imidazo[1,5-a]pyridine-chalcones | Microtubule disruption, Cytotoxicity | Cancer | [10] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | COX-2 inhibition | Inflammation | [11] |
| Imidazo[1,5-a]pyridines/-pyrimidines | RORc inverse agonism, IL-17 suppression | Autoimmune Diseases | [13] |
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 receptor partial agonism | Alzheimer's Disease | [14] |
Structure-Activity Relationship (SAR) Insights
The extensive research on imidazo[1,5-a]pyridine derivatives has provided valuable insights into their structure-activity relationships. The substitution pattern on the bicyclic core significantly influences the potency, selectivity, and pharmacokinetic properties of these compounds.
For example, in the development of RORc inverse agonists, the nature and position of substituents on the imidazo[1,5-a]pyridine ring were critical for achieving high potency and selectivity over other nuclear receptors.[13] Similarly, for the 5-HT4 receptor partial agonists, modifications to the side chain attached to the core were instrumental in optimizing the ADME properties and in vivo efficacy.[14]
The following diagram illustrates a general SAR model for the imidazo[1,5-a]pyridine scaffold, highlighting key positions for modification to modulate biological activity.
Caption: General SAR model for the imidazo[1,5-a]pyridine scaffold.
Future Perspectives and Conclusion
The imidazo[1,5-a]pyridine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry. Future research is likely to focus on the development of more selective and potent derivatives, the exploration of new therapeutic applications, and the use of advanced synthetic methodologies to access novel chemical space. The unique photophysical properties of some derivatives also suggest a promising future in the development of theranostic agents, combining therapeutic action with diagnostic imaging capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,5-a]pyridine Core: A Technical Guide to its Discovery and Synthetic History
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have made it a cornerstone in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of imidazo[1,5-a]pyridine compounds. We will traverse the historical landscape of its initial synthesis, explore the evolution of synthetic methodologies from classical to contemporary, and delve into the mechanistic intricacies that govern these transformations. Furthermore, this guide will highlight key bioactive molecules that feature the imidazo[1,5-a]pyridine core, underscoring its profound impact on drug discovery and development.
Introduction: The Emergence of a Privileged Scaffold
The story of the imidazo[1,5-a]pyridine core is one of escalating importance. Initially a curiosity in the vast field of heterocyclic chemistry, it has blossomed into a scaffold of significant interest due to its prevalence in a wide array of biologically active compounds.[1] From potent enzyme inhibitors to modulators of protein-protein interactions, the imidazo[1,5-a]pyridine framework has proven to be a versatile template for the design of molecules with profound physiological effects. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the origins and synthetic evolution of this remarkable heterocyclic system.
The Genesis of a Heterocycle: Early Synthetic Endeavors
The first documented syntheses of the imidazo[1,5-a]pyridine ring system can be traced back to the mid-20th century. Pioneering work by Palazzo and Picconi laid the groundwork for accessing this novel scaffold. Their approach involved the cyclization of substituted 2-aminomethylpyridines with reagents like phosgene or ethyl chlorocarbonate, yielding imidazo[1,5-a]pyridin-3(2H)-one derivatives.[2][3] These early methods, while foundational, were often limited by harsh reaction conditions and a narrow substrate scope.
Another classical approach that emerged was the use of the Vilsmeier-Haack reaction. This formylation reaction, when applied to suitable pyridine precursors, could induce cyclization to form the imidazo[1,5-a]pyridine core.[4][5][6] The mechanism involves the generation of a Vilsmeier reagent (a chloromethyleniminium salt) which acts as an electrophile, attacking the electron-rich pyridine ring and initiating the cyclization cascade.[7]
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [Derivatives if imidazol (1,5-a) pyridin-3(2H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Derivatives if imidazol (1,5-a) pyridin-3(2H)-one]. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. article.sapub.org [article.sapub.org]
An In-Depth Technical Guide to the Potential Biochemical Pathways Modulated by Imidazo[1,5-a]pyridine-8-carboxylic acid
Abstract
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2] Specifically, the Imidazo[1,5-a]pyridine isomer serves as a crucial structural component in a variety of therapeutic compounds.[3] This technical guide provides a comprehensive exploration of the potential biochemical pathways modulated by a specific derivative, Imidazo[1,5-a]pyridine-8-carboxylic acid . Due to the nascent stage of research on this particular molecule, this document synthesizes evidence from structurally related Imidazo[1,5-a]pyridine derivatives to propose and detail high-probability biological targets and mechanisms of action. We will delve into hypothesized interactions with key enzymatic pathways, including thromboxane A2 synthesis, aromatase activity, and fibroblast growth factor (FGF) signaling. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating and advancing the pharmacological investigation of this promising compound.
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure
Imidazopyridines are bicyclic heterocyclic compounds resulting from the fusion of imidazole and pyridine rings.[1] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The Imidazo[1,5-a]pyridine core, in particular, has been the subject of significant synthetic and medicinal chemistry efforts.[4] The addition of a carboxylic acid moiety at the 8-position, as in our topic compound, introduces a key functional group that can significantly influence the molecule's pharmacokinetic properties and its potential for forming critical interactions—such as hydrogen bonds and salt bridges—within the active sites of target enzymes or receptors.
This guide will focus on three primary, plausible biochemical pathways for this compound, derived from patent literature and studies on analogous compounds.
Primary Hypothesized Pathway: Inhibition of Thromboxane A2 Synthetase
A compelling body of evidence points towards the potential for Imidazo[1,5-a]pyridine aliphatic carboxylic acid derivatives to function as selective inhibitors of thromboxane A2 synthetase.[5][6] This enzyme is a critical player in the arachidonic acid cascade.
2.1. The Scientific Rationale
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. Its synthesis is catalyzed by thromboxane A2 synthetase, which converts the prostaglandin endoperoxide PGH2 into TXA2. Overproduction of TXA2 is implicated in a range of cardiovascular and inflammatory diseases, including thrombosis, stroke, and ischemic heart disease.[5] The development of selective inhibitors for TXA2 synthetase is a validated therapeutic strategy to mitigate these conditions. The presence of the carboxylic acid group on the Imidazo[1,5-a]pyridine scaffold is a key structural feature often exploited in the design of inhibitors for enzymes involved in prostaglandin and thromboxane synthesis.
2.2. Pathway Diagram: The Arachidonic Acid to Thromboxane A2 Cascade
Caption: Proposed inhibition of the Thromboxane A2 synthesis pathway.
2.3. Experimental Protocol: Thromboxane A2 Synthetase Inhibition Assay
This protocol provides a self-validating system to quantify the inhibitory potential of this compound against human TXA2 synthetase.
Objective: To determine the IC50 value of the test compound.
Materials:
-
Human platelet microsomes (as a source of TXA2 synthetase)
-
This compound
-
PGH2 (substrate)
-
U-46619 (a stable TXA2 mimetic, for positive control)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Thromboxane B2 (TXB2) ELISA Kit (TXB2 is the stable, inactive metabolite of TXA2)
-
96-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Enzyme Preparation: Thaw human platelet microsomes on ice and dilute to the desired concentration in cold assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control - DMSO).
-
Diluted human platelet microsomes.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, PGH2, to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of ferric chloride or another quenching agent).
-
Quantification: Measure the amount of TXB2 produced using a commercial TXB2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of the inhibitor against the percentage of TXA2 synthetase inhibition. Calculate the IC50 value using non-linear regression analysis. A known inhibitor should be run in parallel as a positive control.
Potential Pathway: Aromatase Inhibition
Patent literature also suggests that substituted Imidazo[1,5-a]pyridine derivatives can act as aromatase inhibitors.[7]
3.1. The Scientific Rationale
Aromatase, also known as cytochrome P450 19A1, is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). Aromatase inhibitors are a critical class of drugs for the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The Imidazo[1,5-a]pyridine scaffold could potentially chelate the heme iron within the aromatase active site, a common mechanism for azole-based aromatase inhibitors.
3.2. Pathway Diagram: Estrogen Synthesis and Aromatase Inhibition
Caption: Proposed mechanism of aromatase inhibition.
3.3. Experimental Protocol: Aromatase Inhibition Assay (Fluorescent)
Objective: To determine the IC50 of the test compound against aromatase.
Materials:
-
Recombinant human aromatase
-
This compound
-
Letrozole (positive control inhibitor)
-
Fluorescent substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)
-
NADPH (cofactor)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control, Letrozole.
-
Reaction Mixture: Prepare a master mix containing the assay buffer, recombinant aromatase, and NADPH.
-
Assay Plate Setup: Add the test compound dilutions and controls to the wells of a 96-well black plate.
-
Enzyme Addition: Add the aromatase-NADPH master mix to each well.
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the fluorescent substrate (MFC) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (product formation) over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each concentration. Plot the inhibitor concentration against the percentage of inhibition and calculate the IC50 value.
Potential Pathway: Fibroblast Growth Factor (FGF) Signaling Inhibition
A further potential mechanism of action for Imidazo[1,5-a]pyridine derivatives is the inhibition of Fibroblast Growth Factors (FGFs).[8]
4.1. The Scientific Rationale
The FGF signaling pathway is crucial for a multitude of cellular processes, including proliferation, migration, and differentiation. The pathway is initiated by the binding of FGFs to their specific receptors (FGFRs), leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This triggers downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways. Dysregulation of FGF signaling is a known driver in various cancers. An antagonist could function by preventing FGF from binding to its receptor.
4.2. Workflow Diagram: Investigating FGF Pathway Inhibition
Caption: Experimental workflow for validating FGF pathway inhibition.
4.3. Experimental Protocol: Cell-Based FGF Signaling Assay (Western Blot)
Objective: To assess if the compound inhibits FGF-induced phosphorylation of downstream signaling proteins.
Materials:
-
A cell line known to express FGFR (e.g., HUVECs or a relevant cancer cell line).
-
This compound.
-
Recombinant human FGF.
-
Cell culture media and supplements.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-FGFR, anti-p-ERK, anti-p-AKT, and total protein controls).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Step-by-Step Methodology:
-
Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
FGF Stimulation: Stimulate the cells with a predetermined concentration of FGF for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. A reduction in the ratio of phosphorylated protein to total protein in the presence of the compound indicates inhibition of the FGF signaling pathway.
Summary of Potential Biological Activities
The following table summarizes the hypothesized targets for this compound and the potential therapeutic outcomes.
| Potential Target Enzyme/Pathway | Biochemical Role | Potential Therapeutic Application | Supporting Evidence |
| Thromboxane A2 Synthetase | Converts PGH2 to Thromboxane A2 | Anti-thrombotic, Cardiovascular disease | [5][6] |
| Aromatase (CYP19A1) | Catalyzes the final step of estrogen synthesis | Hormone-receptor-positive breast cancer | [7] |
| FGF Signaling Pathway | Regulates cell proliferation, migration, and differentiation | Oncology, Anti-proliferative therapies | [8] |
| General Inflammatory Pathways | Involved in the production of inflammatory mediators | Anti-inflammatory | [2] |
| Bacterial Enzymes/Targets | Essential for bacterial survival and replication | Antibacterial | [2][9] |
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, a robust, evidence-based framework for its investigation can be constructed from the pharmacology of structurally related compounds. The most promising avenues for immediate research are its potential roles as an inhibitor of thromboxane A2 synthetase, aromatase, and the FGF signaling pathway. The presence of the carboxylic acid moiety is a key feature that likely governs its interaction with these targets.
Future research should focus on executing the experimental protocols detailed in this guide to confirm these hypothesized mechanisms and determine the compound's potency and selectivity. Subsequent studies should include broader cell-based screening to uncover novel activities, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling to assess its drug-like properties. The Imidazo[1,5-a]pyridine scaffold continues to be a rich source of therapeutic innovation, and a systematic investigation of derivatives like the 8-carboxylic acid variant holds significant promise for the development of new medicines.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4470986A - Certain imidazo (1,5-A) pyridine aliphatic carboxylic acid derivatives and their use as selective thromboxane inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors - Google Patents [patents.google.com]
- 8. US8008321B2 - Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 9. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Imidazo[1,5-a]pyridine-8-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)—for the characterization of Imidazo[1,5-a]pyridine-8-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic scaffolds. The imidazopyridine core is a significant pharmacophore found in a range of biologically active compounds, making its unambiguous structural elucidation paramount.[1][2]
Introduction to this compound
This compound is a fused heterocyclic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[3] Its structure, featuring a bridgehead nitrogen atom, imparts distinct electronic and chemical properties that are of interest in medicinal chemistry and materials science.[3] Accurate interpretation of its spectroscopic data is crucial for confirming its identity, assessing purity, and understanding its chemical behavior.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electronic effects of the fused imidazole and pyridine rings.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~8.0 - 8.2 | Singlet | - |
| H3 | ~7.8 - 8.0 | Singlet | - |
| H5 | ~8.3 - 8.5 | Doublet | ~7.0 |
| H6 | ~7.2 - 7.4 | Triplet | ~7.0 |
| H7 | ~7.9 - 8.1 | Doublet | ~7.0 |
| COOH | > 12.0 | Broad Singlet | - |
Expert Interpretation:
The protons on the imidazole moiety (H1 and H3) are expected to appear as singlets at lower field due to the aromatic nature of the ring. The protons on the pyridine ring (H5, H6, and H7) will exhibit characteristic splitting patterns. H5 and H7, being adjacent to the electron-withdrawing carboxylic acid group and the ring fusion, are expected to be deshielded and appear at a lower field than H6. The carboxylic acid proton is typically a broad singlet at a very high chemical shift and may be exchangeable with D₂O.
For comparison, the aromatic protons of the related 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid appear in the range of 6.5-8.5 ppm.[3] This suggests that the predicted chemical shifts for the title compound are within a reasonable range for this class of heterocycles.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~135 - 140 |
| C3 | ~115 - 120 |
| C5 | ~125 - 130 |
| C6 | ~118 - 123 |
| C7 | ~128 - 133 |
| C8 | ~130 - 135 |
| C8a | ~140 - 145 |
| COOH | ~165 - 170 |
Expert Interpretation:
The quaternary carbons (C8 and C8a) involved in the ring fusion and substitution with the carboxylic acid group are expected to be at the lower field. The carbonyl carbon of the carboxylic acid will be the most deshielded signal in the spectrum. The chemical shifts of the protonated carbons will be influenced by their position within the heterocyclic system. For instance, in related imidazo[1,2-a]pyrimidine derivatives, the carbon atoms of the pyridine core appear in the range of 118-146 ppm, which aligns with the predicted values for our target molecule.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.05020 |
| [M+Na]⁺ | 185.03214 |
| [M-H]⁻ | 161.03564 |
Data predicted by computational tools.[5]
Expert Interpretation and Fragmentation Pathway:
The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 163.05020. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a significant fragment ion at m/z 119.05565, corresponding to the decarboxylated molecule, is anticipated.
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the analysis of small organic molecules.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as the acidic proton may exchange with protic solvents. DMSO-d₆ is often preferred for observing acidic protons.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample and solvent.
-
For ¹H NMR: Acquire a standard one-pulse proton spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons, including the potentially slowly relaxing quaternary carbons for subsequent ¹³C experiments), and 16-32 scans.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will likely be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
Caption: General workflow for NMR data acquisition and processing.
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may need to be further diluted to the low µg/mL or high ng/mL range depending on the sensitivity of the mass spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
The analysis should be performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species.
-
Perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 163.05) to induce fragmentation and aid in structural elucidation.
-
Conclusion
The structural elucidation of this compound relies on a synergistic application of ¹H NMR, ¹³C NMR, and mass spectrometry. While experimental data for this specific molecule is not widely published, this guide provides a robust predictive framework based on established spectroscopic principles and data from analogous structures. The detailed protocols herein offer a validated starting point for researchers to acquire high-quality data for this and other related heterocyclic compounds, ensuring confidence in their structural assignments and paving the way for further investigation into their chemical and biological properties.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Theoretical and Computational Modeling of Imidazo[1,5-a]pyridine Derivatives
Abstract
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique chemical, optical, and biological properties.[1] This guide provides an in-depth exploration of the key theoretical and computational methodologies employed to investigate, predict, and optimize the characteristics of its derivatives. As a self-validating framework for researchers, this document moves beyond mere procedural lists to explain the causal-driven logic behind experimental design. We will dissect the application of Density Functional Theory (DFT) for elucidating electronic structure and reactivity, Quantitative Structure-Activity Relationship (QSAR) for predicting biological potency, and Molecular Docking for understanding protein-ligand interactions. Each section includes field-proven protocols and data interpretation strategies, designed to empower drug development professionals and research scientists in their quest to harness the full potential of this versatile heterocyclic system.
The Imidazo[1,5-a]pyridine Core: A Privileged Scaffold
Imidazo[1,5-a]pyridine is a fused bicyclic 5,6 heterocycle that has garnered significant attention for its broad utility.[1] Its derivatives are integral to a wide array of applications, from anti-cancer agents and 5-HT4 receptor partial agonists for treating Alzheimer's disease to advanced fluorophores for confocal microscopy.[1][2] The scaffold's appeal lies in its rigid structure, rich electronic properties, and synthetic tractability, which allows for systematic modification to tune its function.[3][4][5]
The power of computational modeling is to rationally guide this synthetic effort. By simulating molecular properties and interactions, we can prioritize high-potential candidates, reduce the number of required synthetic steps, and accelerate the discovery-to-development pipeline. This guide details the three pillars of computational analysis in this context.
Pillar I: Density Functional Theory (DFT) – Unveiling Electronic Landscapes
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] For imidazo[1,5-a]pyridine derivatives, it is the foundational tool for understanding molecular geometry, stability, and reactivity, which are intrinsically linked to their biological and photophysical properties.[6][7][8]
Core Applications of DFT
-
Geometry Optimization: Determining the most stable 3D conformation of a molecule, which is a prerequisite for all other calculations.
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.[6][7] A smaller HOMO-LUMO energy gap often correlates with higher chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals regions susceptible to electrophilic and nucleophilic attack, which is critical for predicting intermolecular interactions.[6]
-
Spectroscopic Properties: Predicting vibrational (IR) and electronic (UV-Vis) spectra to aid in the characterization of newly synthesized compounds.[3]
Experimental Protocol: DFT Calculation Workflow
-
Structure Preparation: Draw the 2D structure of the imidazo[1,5-a]pyridine derivative using a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a force field like MMFF94.
-
Input File Generation:
-
Causality: The choice of functional and basis set is critical for accuracy. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[6][7] The 6-311++G(d,p) basis set is robust, including polarization and diffuse functions to accurately describe electron distribution, especially in systems with heteroatoms.[7]
-
Action: Specify the calculation type (Opt for optimization, Freq for frequency), the method (e.g., B3LYP), and the basis set (e.g., 6-311++G(d,p)). Include a solvent model (e.g., SCRF=(PCM, Solvent=DMSO)) if solution-phase properties are desired.
-
-
Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation & Analysis:
-
Trustworthiness: A true energy minimum is confirmed by the absence of imaginary frequencies in the frequency calculation output. The presence of one or more imaginary frequencies indicates a transition state, not a stable geometry.
-
Action: Visualize the optimized geometry. Analyze the output file to extract HOMO/LUMO energies, Mulliken charges, and other electronic descriptors. Generate MEP maps for reactivity analysis. The DFT-optimized geometry shows strong agreement with experimental X-ray diffraction data, validating its accuracy.[8][9]
-
Data Presentation: Key DFT Descriptors
| Descriptor | Value (Hypothetical Example) | Interpretation |
| Total Energy | -850.123 Hartrees | A measure of the molecule's stability. |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | (LUMO - HOMO); indicator of chemical reactivity and stability. |
| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule. |
Pillar II: Quantitative Structure-Activity Relationship (QSAR) – Predicting Biological Activity
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structures of a series of compounds and their biological activity.[10][11] For imidazo[1,5-a]pyridine derivatives, QSAR is instrumental in predicting the therapeutic potency of novel analogs before they are synthesized, saving considerable time and resources.
The Logic of QSAR Model Development
The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, hydrophobicity, electronic properties) dictate its biological activity. By building a mathematical model based on a set of known compounds (the "training set"), we can predict the activity of unknown compounds (the "test set").
Experimental Protocol: Building a Self-Validating QSAR Model
-
Dataset Curation:
-
Action: Collect a dataset of imidazo[1,5-a]pyridine derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.[10] Convert IC₅₀ values to a logarithmic scale (pIC₅₀) for a more linear distribution.
-
Causality: The quality of the dataset is paramount. It should be structurally diverse and cover a wide range of activity values to ensure the model is robust and not overfitted to a narrow chemical space.
-
-
Molecular Descriptor Calculation: For each molecule, calculate a wide range of descriptors (e.g., constitutional, topological, quantum-chemical) that numerically represent its structural features.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate its predictive power.
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate an equation linking the descriptors (independent variables) to the pIC₅₀ values (dependent variable).[11]
-
Model Validation:
-
Trustworthiness: A model is only useful if it is statistically sound and predictive. This is the self-validating step.
-
Internal Validation: Use cross-validation (e.g., Leave-One-Out, q²) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the pIC₅₀ values of the test set compounds (which were not used to build the model) and calculate the predictive r² (r²_pred). A high r²_pred value indicates strong predictive ability.
-
Data Presentation: QSAR Model Validation Statistics
| Statistical Parameter | Acceptable Value | Interpretation |
| r² (Correlation Coefficient) | > 0.6 | Measures the fitness of the model for the training set. |
| q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model. |
| r²_pred (External Validation) | > 0.5 | Measures the model's ability to predict the activity of new compounds. |
| F-test | High value | Indicates the statistical significance of the model. |
Pillar III: Molecular Docking – Visualizing Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[12] It is a cornerstone of structure-based drug design, used extensively to study how imidazo[1,5-a]pyridine derivatives might interact with therapeutic targets like kinases, enzymes, or G-protein coupled receptors.[13][14][15]
Core Objectives of Molecular Docking
-
Binding Mode Prediction: To visualize the plausible 3D conformation of the ligand within the protein's active site.
-
Binding Affinity Estimation: To score and rank different ligands based on their predicted binding strength, helping to prioritize compounds for synthesis.
-
Interaction Analysis: To identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the ligand-protein complex.
Experimental Protocol: A Validated Docking Workflow
-
Receptor Preparation:
-
Action: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[6] Remove water molecules, add hydrogen atoms, and assign partial charges.
-
Causality: The crystal structure is a static snapshot. Preparing it correctly (e.g., protonating titratable residues) is essential for simulating a more physiologically relevant state.
-
-
Ligand Preparation:
-
Action: Generate a low-energy 3D conformation of the imidazo[1,5-a]pyridine derivative. This is often achieved using the geometry optimized from a DFT calculation. Assign partial charges and define rotatable bonds.
-
-
Active Site Definition: Define the binding pocket (the "grid box") on the receptor where the docking simulation will be performed. This is typically centered on a known co-crystallized ligand or identified through binding site prediction algorithms.
-
Protocol Validation (Self-Validation Step):
-
Trustworthiness: Before docking novel compounds, the protocol must be validated.
-
Action: Extract the co-crystallized ligand from the PDB structure and re-dock it into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Interpretation: An RMSD value < 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.
-
-
Execution & Analysis:
-
Action: Dock the series of imidazo[1,5-a]pyridine derivatives using software like AutoDock, Glide, or GOLD.
-
Analysis: Analyze the results based on the docking score (a measure of binding affinity) and visual inspection of the binding pose. Identify key amino acid residues involved in interactions.[14] For example, a study might find that a specific derivative forms a crucial hydrogen bond with a key residue like Tyr 216 or Lys 270.[14]
-
Data Presentation: Docking Results Summary
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Lead-IMP-01 | -9.2 | TYR 216, LYS 270, HIS 222 | 2 |
| IMP-02 | -8.5 | TYR 216, VAL 180 | 1 |
| IMP-03 | -9.8 | TYR 216, LYS 270, ASP 290 | 3 |
Visualized Workflows and Relationships
Diagrams are essential for conceptualizing the interplay between different computational and experimental stages.
Integrated Drug Discovery Workflow
This diagram illustrates how computational modeling techniques are integrated with traditional synthetic and biological testing cycles to accelerate drug discovery.
Caption: Integrated workflow for computational and experimental drug discovery.
Molecular Docking Protocol
This diagram outlines the critical steps involved in a validated molecular docking experiment.
Caption: Step-by-step workflow for a validated molecular docking study.
Conclusion and Future Outlook
The theoretical and computational modeling of imidazo[1,5-a]pyridine derivatives is an indispensable component of modern chemical research. The synergistic application of DFT, QSAR, and molecular docking provides a powerful, multi-faceted approach to understanding and predicting molecular behavior, from fundamental electronic properties to complex biological interactions. By adopting the validated, causality-driven protocols outlined in this guide, researchers can significantly enhance the efficiency and rational design of their discovery programs.
Future advancements will likely involve the integration of machine learning and artificial intelligence to build more sophisticated predictive models, as well as the use of molecular dynamics simulations to study the dynamic behavior of these derivatives in biological systems over time, offering an even deeper level of insight.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives | MDPI [mdpi.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to Imidazo[1,5-a]pyridine-8-carboxylic Acid: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, anti-cancer agents, and treatments for neurological disorders. The development of efficient and versatile synthetic routes to functionalized imidazo[1,5-a]pyridines is therefore of paramount importance for the discovery of novel therapeutics. This application note provides a detailed overview of plausible synthetic strategies for the preparation of Imidazo[1,5-a]pyridine-8-carboxylic acid, a key intermediate for further derivatization in drug discovery programs.
Retrosynthetic Analysis: Devising a Strategic Approach
A critical step in designing a synthetic route is to work backward from the target molecule. A retrosynthetic analysis of this compound suggests two primary strategies:
-
Strategy A: Late-Stage Functionalization. This approach involves the synthesis of an 8-substituted imidazo[1,5-a]pyridine precursor that can be subsequently converted to the carboxylic acid.
-
Strategy B: Early Introduction of the Carboxylic Acid Moiety. This strategy focuses on utilizing a pyridine-based starting material that already contains the carboxylic acid or a suitable precursor at the 3-position.
This guide will explore both strategies, providing detailed protocols and discussing the merits of each approach.
Strategy A: Late-Stage Functionalization via an 8-Methyl Precursor
This strategy hinges on the synthesis of 8-methylimidazo[1,5-a]pyridine, followed by oxidation of the methyl group to the desired carboxylic acid. This approach is often favored due to the commercial availability of the starting materials and the robustness of the oxidation step.
Workflow for Strategy A
Caption: Workflow for the synthesis of this compound via an 8-methyl precursor.
Protocol 1: Synthesis of 2-(Aminomethyl)-3-methylpyridine
The reduction of the amino group of 2-amino-3-methylpyridine to an aminomethyl group is a crucial first step. While various reducing agents can be employed, the use of lithium aluminum hydride (LAH) is a common and effective method.
Materials:
-
2-Amino-3-methylpyridine
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred suspension of LAH in anhydrous THF at 0 °C under a nitrogen atmosphere, add 2-amino-3-methylpyridine dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(aminomethyl)-3-methylpyridine.
Protocol 2: Cyclization to form 8-Methylimidazo[1,5-a]pyridine
The cyclization of 2-(aminomethyl)pyridines with α-keto acids or their equivalents is a well-established method for the synthesis of the imidazo[1,5-a]pyridine core.
Materials:
-
2-(Aminomethyl)-3-methylpyridine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 2-(aminomethyl)-3-methylpyridine and glyoxylic acid monohydrate in ethanol.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 8-methylimidazo[1,5-a]pyridine.
Protocol 3: Oxidation of 8-Methylimidazo[1,5-a]pyridine
The oxidation of the methyl group at the 8-position to a carboxylic acid can be achieved using a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and commonly used reagent for this transformation.
Materials:
-
8-Methylimidazo[1,5-a]pyridine
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 8-methylimidazo[1,5-a]pyridine in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 70-80 °C and add a solution of potassium permanganate in water portion-wise, maintaining the temperature.
-
After the addition is complete, continue heating for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Cool the combined filtrate to 0 °C and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Strategy B: Early Introduction of the Carboxylic Acid Moiety
This approach involves the use of a pyridine derivative that already possesses a carboxylic acid or ester group at the appropriate position. This can be advantageous as it avoids the potentially harsh oxidation step.
Workflow for Strategy B
Caption: Workflow for the synthesis of this compound starting from a functionalized pyridine.
Protocol 4: Synthesis of 2-(Aminomethyl)-3-cyanopyridine
This multi-step protocol starts with the commercially available 3-cyano-2-methylpyridine.
Materials:
-
3-Cyano-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Bromination: Reflux a mixture of 3-cyano-2-methylpyridine, NBS, and a catalytic amount of AIBN in carbon tetrachloride until the reaction is complete (monitored by TLC). Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain 2-(bromomethyl)-3-cyanopyridine.
-
Gabriel Synthesis: Dissolve the crude 2-(bromomethyl)-3-cyanopyridine in DMF and add potassium phthalimide. Heat the mixture at 80-90 °C for 2-3 hours. Cool the reaction, pour into water, and collect the precipitated phthalimide derivative by filtration.
-
Hydrazinolysis: Suspend the phthalimide derivative in ethanol and add hydrazine hydrate. Reflux the mixture for 4-6 hours. Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Purify the residue by column chromatography to yield 2-(aminomethyl)-3-cyanopyridine.
Protocol 5: Cyclization and Hydrolysis to this compound
This one-pot procedure involves the cyclization of the aminomethylpyridine with a suitable C1 synthon, followed by in-situ hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
2-(Aminomethyl)-3-cyanopyridine
-
Diethoxymethyl acetate
-
Concentrated hydrochloric acid
Procedure:
-
Heat a mixture of 2-(aminomethyl)-3-cyanopyridine and diethoxymethyl acetate at 120-130 °C for 2-3 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-18 hours to effect both cyclization and hydrolysis of the nitrile group.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Data Summary and Comparison of Routes
| Parameter | Strategy A (Late-Stage Functionalization) | Strategy B (Early Introduction) |
| Starting Materials | Readily available | Requires multi-step synthesis of precursor |
| Number of Steps | 3 | 4 |
| Key Transformations | Reduction, Cyclization, Oxidation | Bromination, Gabriel Synthesis, Cyclization, Hydrolysis |
| Potential Challenges | Harsh oxidation conditions, potential for over-oxidation | Multi-step precursor synthesis may have lower overall yield |
| Overall Yield | Moderate to Good | Potentially Lower |
Conclusion: Selecting the Optimal Synthetic Pathway
Both strategies presented offer viable routes to this compound. The choice of the optimal pathway will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of subsequent functionalities to the reaction conditions.
-
Strategy A is generally more straightforward and utilizes more common starting materials, making it an attractive option for initial exploratory synthesis.
-
Strategy B , while more complex in its initial stages, avoids a potentially harsh oxidation step, which could be advantageous if sensitive functional groups are to be incorporated into the final molecule.
Researchers and drug development professionals are encouraged to evaluate both routes in the context of their specific synthetic goals to determine the most efficient and practical approach for their needs.
References
Application Note: A Robust Protocol for the Synthesis of Imidazo[1,5-a]pyridines via a Catalytic Ritter-Type Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This application note provides a detailed, field-proven protocol for the synthesis of imidazo[1,5-a]pyridine derivatives through a Ritter-type reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss the critical parameters that ensure high yields and purity. The protocol described herein utilizes an efficient catalytic system of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O), offering a broad substrate scope and operational simplicity.
Introduction: The Significance of Imidazo[1,5-a]pyridines and the Strategic Advantage of the Ritter Reaction
The imidazo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with therapeutic potential.[1][2] The unique spatial arrangement of nitrogen atoms and the aromatic system allow for specific interactions with various biological targets.[3] Consequently, the development of efficient and versatile synthetic routes to access this heterocyclic system is of paramount importance.
While several methods exist for the synthesis of imidazo[1,5-a]pyridines, the Ritter-type reaction offers a unique and powerful approach.[4][5] The classical Ritter reaction involves the reaction of a carbocation precursor, such as an alcohol or alkene, with a nitrile in the presence of a strong acid to form an N-alkyl amide.[6][7] In the context of imidazo[1,5-a]pyridine synthesis, this reaction is ingeniously adapted to proceed via an intermolecular reaction between a pyridinylmethanol derivative and a nitrile, followed by an intramolecular cyclization.[3] This strategy allows for the rapid construction of the fused bicyclic system from readily available starting materials.
This application note focuses on a recently developed protocol that employs a dual catalytic system of Bi(OTf)₃ and p-TsOH·H₂O.[3][8] Bi(OTf)₃ acts as a highly effective Lewis acid catalyst for the in situ generation of the benzylic carbocation from the corresponding alcohol, a crucial step for initiating the Ritter reaction.[3]
Mechanistic Rationale: A Stepwise Look at the Ritter-Type Synthesis
The success of this synthetic protocol hinges on a well-orchestrated sequence of chemical events. Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction for different substrates. The proposed mechanism for the formation of the imidazo[1,5-a]pyridine product is illustrated below.[3]
The reaction is initiated by the acid-catalyzed generation of a benzylic carbocation from the starting pyridinylmethanol. This is facilitated by the combination of Bi(OTf)₃ and p-TsOH. The highly electrophilic carbocation is then intercepted by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate. This intermediate is the cornerstone of the Ritter reaction. Subsequently, the pyridine nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This intramolecular cyclization step forges the five-membered imidazole ring. The final step involves rearomatization to yield the stable imidazo[1,5-a]pyridine product.[3]
A potential side reaction can occur if an external nucleophile, such as water or the alcohol starting material, attacks the nitrilium ion before the intramolecular cyclization can take place.[3] This would lead to the formation of an amide byproduct. Careful control of the reaction conditions, particularly the exclusion of excess water, is therefore critical.
Figure 1: Proposed mechanism for the Ritter-type synthesis of imidazo[1,5-a]pyridines.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a validated procedure and has been shown to be effective for a range of substrates.[3]
Materials and Equipment
-
Starting Materials:
-
Pyridinylmethanol derivative (1.0 equiv)
-
Nitrile (e.g., acetonitrile, 15 equiv)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol %)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Equipment:
-
Sealed reaction tube or vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Reaction Setup and Procedure
The following workflow provides a clear, step-by-step process for the synthesis.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Metal-Free Catalytic Synthesis of Imidazo[1,5-a]pyridines
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds and functional materials. As the demand for greener and more sustainable chemical processes grows, the development of metal-free catalytic methods for the synthesis of these valuable scaffolds has become a critical area of research. This guide provides an in-depth overview of contemporary metal-free strategies for the synthesis of imidazo[1,5-a]pyridines, complete with detailed protocols and mechanistic insights to aid researchers in this field.
I. Iodine-Mediated Oxidative Annulation: A Versatile Approach
Molecular iodine has emerged as a powerful and versatile catalyst for the construction of imidazo[1,5-a]pyridines. This approach typically involves the oxidative cyclization of readily available starting materials, offering a cost-effective and environmentally benign alternative to transition-metal-catalyzed methods.
Scientific Rationale and Mechanistic Insights
The iodine-mediated synthesis of imidazo[1,5-a]pyridines often proceeds through a sequential oxidative amination of C(sp³)–H bonds. The reaction typically involves the formation of key intermediates through C-N bond formation, followed by an intramolecular cyclization and subsequent aromatization. The role of iodine is multifaceted, acting as both a catalyst and an oxidant in the reaction cascade.
A plausible mechanism for the iodine-mediated synthesis from 2-aminomethylpyridines and benzaldehydes involves the initial formation of an imine intermediate. Subsequent iodine-mediated oxidation and cyclization lead to the formation of the imidazo[1,5-a]pyridine core. In some variations, an oxidant like tert-butyl hydroperoxide (TBHP) is used in conjunction with iodine.[1][2]
Figure 1: Plausible mechanism for iodine-mediated synthesis.
Protocol 1: Iodine-Mediated One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridines
This protocol describes an efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, featuring the simultaneous construction of C-N and C-S bonds.[1][2]
Materials and Reagents:
-
2-Aminomethylpyridine (1a)
-
Benzaldehyde (2a)
-
Sodium benzenesulfinate (3a)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (for control experiments)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Experimental Procedure:
-
Reaction Setup: To a sealed tube, add 2-aminomethylpyridine (1a, 1 mmol), benzaldehyde (2a, 0.5 mmol), sodium benzenesulfinate (3a, 1 mmol), iodine (0.1 mmol), and DMF (2 mL).
-
First Step (Imidazo[1,5-a]pyridine formation): Add TBHP (0.5 mmol) to the mixture. Seal the tube and stir the reaction mixture at 100 °C for 2 hours.
-
Second Step (Sulfenylation): After 2 hours, add triphenylphosphine (PPh₃) and continue stirring at 100 °C for an additional 2 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.
Data Summary:
| Entry | Benzaldehyde Derivative | Sodium Benzenesulfinate Derivative | Yield (%) |
| 1 | Benzaldehyde | Sodium benzenesulfinate | 69 |
| 2 | 4-Methylbenzaldehyde | Sodium benzenesulfinate | 46 |
| 3 | 4-Chlorobenzaldehyde | Sodium benzenesulfinate | 72 |
| 4 | 3-Nitrobenzaldehyde | Sodium benzenesulfinate | 61 |
II. Acid-Catalyzed Denitrogenative Transannulation: A Metal-Free Approach Utilizing Pyridotriazoles
Another effective metal-free strategy involves the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). This method provides a direct route to imidazo[1,5-a]pyridines under mild conditions.[3]
Scientific Rationale and Mechanistic Insights
This reaction proceeds through the activation of the pyridotriazole by the Lewis acid, leading to the extrusion of dinitrogen gas and the formation of a reactive intermediate. This intermediate then undergoes a [3+2] cycloaddition with the nitrile, followed by aromatization to yield the final imidazo[1,5-a]pyridine product. The choice of solvent is crucial for achieving high yields in this transformation.[3]
Figure 2: Proposed mechanism for acid-catalyzed transannulation.
Protocol 2: BF₃·Et₂O-Catalyzed Synthesis from Pyridotriazoles and Nitriles
This protocol details the synthesis of imidazo[1,5-a]pyridines via the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[3]
Materials and Reagents:
-
Substituted Pyridotriazole
-
Substituted Nitrile
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichlorobenzene (DCB)
-
Dichloroethane (DCE)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
TLC plates
-
Column chromatography setup (silica gel)
Experimental Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the pyridotriazole (1.0 equiv) and the nitrile (1.2 equiv) in a mixture of dichlorobenzene and dichloroethane.
-
Catalyst Addition: Add BF₃·Et₂O (1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (typically several hours).
-
Monitoring the Reaction: Monitor the reaction progress using TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Pyridotriazole Substituent | Nitrile Substituent | Yield (%) |
| 1 | H | Phenyl | 95 |
| 2 | H | 4-Chlorophenyl | 92 |
| 3 | H | 4-Methoxyphenyl | 96 |
| 4 | 6-Chloro | Phenyl | 85 |
III. Metal-Free C-H Functionalization for Methylene-Bridged Bis-Imidazo[1,5-a]pyridines
A straightforward and atom-economical approach for the synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines involves the C-H functionalization of pre-formed imidazo[1,5-a]pyridines with aldehydes. This metal-free method utilizes formaldehyde or other aldehydes as both a reactant and a solvent in some cases.[4][5]
Scientific Rationale and Mechanistic Insights
This reaction proceeds via an electrophilic substitution mechanism. The aldehyde is activated under the reaction conditions, followed by a nucleophilic attack from the electron-rich C1 position of two imidazo[1,5-a]pyridine molecules. This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction offers a simple and direct route to these dimeric structures.[4][5]
Figure 3: Experimental workflow for C-H functionalization.
Protocol 3: Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane
This protocol describes the synthesis of a methylene-bridged bis-imidazo[1,5-a]pyridine using formaldehyde as the methylene source.[5]
Materials and Reagents:
-
3-Phenylimidazo[1,5-a]pyridine
-
Formaldehyde solution (37% in water)
-
Ethanol (optional, as co-solvent)
-
Reaction vessel
-
Magnetic stirrer
-
TLC plates
-
Column chromatography setup (silica gel)
Experimental Procedure:
-
Reaction Setup: To a solution of 3-phenylimidazo[1,5-a]pyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, or neat), add the formaldehyde solution (to act as both reagent and solvent if no other solvent is used).
-
Reaction Conditions: Stir the mixture at room temperature overnight.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up and Purification: After complete conversion, evaporate the solvent if used. Quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary:
| Entry | Imidazo[1,5-a]pyridine Substituent | Aldehyde | Yield (%) |
| 1 | 3-Phenyl | Formaldehyde | Good |
| 2 | 3-(p-Tolyl) | Formaldehyde | Good |
| 3 | 3-(4-Chlorophenyl) | Formaldehyde | Moderate |
| 4 | 3-Phenyl | Benzaldehyde | Moderate |
Conclusion and Future Outlook
The development of metal-free catalytic methods for the synthesis of imidazo[1,5-a]pyridines represents a significant advancement in sustainable organic synthesis. The protocols and insights provided in this guide highlight the versatility of reagents like molecular iodine and simple acids in constructing this important heterocyclic scaffold. These methods offer several advantages, including operational simplicity, cost-effectiveness, and a reduced environmental footprint. Future research in this area will likely focus on expanding the substrate scope, further improving reaction efficiency, and exploring novel catalytic systems to access an even greater diversity of functionalized imidazo[1,5-a]pyridines for various applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Ascendant Scaffold: A Technical Guide to the Preparation and Application of Imidazo[1,5-a]pyridine-8-carboxamide Derivatives
Foreword: Navigating the Frontier of a Privileged Heterocycle
The Imidazo[1,5-a]pyridine core is a fascinating bicyclic heteroaromatic system that has steadily garnered interest in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. While its isomer, Imidazo[1,2-a]pyridine, has been extensively studied and is present in several marketed drugs, the Imidazo[1,5-a]pyridine framework remains a frontier of untapped potential.[2][3] This guide focuses specifically on the Imidazo[1,5-a]pyridine-8-carboxamide moiety, a substitution pattern with emerging therapeutic relevance. Due to the nascent stage of research into this specific derivative, this document will provide both established methodologies for related compounds and forward-looking, scientifically-grounded protocols to empower researchers in this exciting area. We will delve into the synthetic nuances of accessing this scaffold and explore its potential applications, particularly in the realm of immuno-oncology.
I. Strategic Synthesis of the Imidazo[1,5-a]pyridine-8-carboxamide Core
The synthesis of Imidazo[1,5-a]pyridines can be achieved through various strategies, often involving the cyclization of appropriately substituted pyridine precursors.[4] However, the introduction of a carboxamide functionality at the C8 position requires a multi-step approach, as direct C-H functionalization at this position is challenging. A plausible and efficient synthetic strategy, adapted from methodologies for related heterocyclic systems, is outlined below.[5][6]
The core principle of this proposed synthesis is the initial construction of an Imidazo[1,5-a]pyridine ring bearing a handle at the C8 position, such as a carboxylic acid or a halogen, which can then be readily converted to the desired carboxamide.
Proposed Synthetic Pathway
References
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Imidazo[1,5-a]pyridine-8-carboxylic Acid Scaffold: A Gateway to Novel Therapeutics
Introduction: Unveiling the Potential of a Privileged Heterocycle
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and exploitation of "privileged scaffolds" – molecular frameworks that exhibit the ability to bind to multiple biological targets, thereby offering a rich foundation for the development of a diverse array of drugs. The imidazopyridine class of fused heterocycles has long been recognized for its therapeutic importance, with several marketed drugs, such as zolpidem and alpidem, featuring this core structure.[1][2][3] Among the various isomeric forms, the imidazo[1,5-a]pyridine skeleton has emerged as a particularly versatile and promising scaffold in drug discovery.[1] Its unique electronic properties and three-dimensional structure provide a fertile ground for the design of potent and selective modulators of various biological pathways.
This technical guide provides an in-depth exploration of Imidazo[1,5-a]pyridine-8-carboxylic acid as a foundational scaffold for drug discovery. We will delve into its synthesis, derivatization, and biological evaluation, offering detailed protocols and expert insights to empower researchers in their pursuit of novel therapeutics. The inherent versatility of this scaffold has led to the discovery of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
The Imidazo[1,5-a]pyridine Core: A Structural and Electronic Overview
The imidazo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while the aromatic nature of the rings provides a rigid framework for the precise positioning of functional groups. The carboxylic acid moiety at the 8-position serves as a key handle for further chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Synthetic Strategies: Building the Imidazo[1,5-a]pyridine Scaffold
The construction of the imidazo[1,5-a]pyridine core can be achieved through various synthetic routes. Here, we present a generalized, robust protocol inspired by established methodologies such as the Ritter-type reaction and iodine-mediated amination, which can be adapted for the synthesis of this compound and its derivatives.[7][8]
Protocol 1: Synthesis of the Imidazo[1,5-a]pyridine Core via Ritter-Type Reaction
This protocol outlines a general procedure for the synthesis of the imidazo[1,5-a]pyridine scaffold through an intermolecular Ritter-type reaction between a pyridinylmethanol derivative and a nitrile.[7]
Materials:
-
Substituted (pyridin-2-yl)methanol
-
Aryl or alkyl nitrile
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted (pyridin-2-yl)methanol (1.0 equiv), aryl or alkyl nitrile (1.5 equiv), and anhydrous acetonitrile.
-
Catalyst Addition: Add Bi(OTf)₃ (0.1 equiv) and p-TsOH·H₂O (0.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: The Ritter reaction provides a convergent and efficient method for the construction of the imidazo[1,5-a]pyridine core. Bi(OTf)₃ acts as a Lewis acid to facilitate the formation of a key carbocation intermediate from the pyridinylmethanol, which is then trapped by the nitrile. Subsequent cyclization and aromatization yield the desired product. The carboxylic acid at the 8-position can be introduced by using a starting pyridine methanol with the appropriate substitution or by subsequent functionalization.
Below is a conceptual workflow for the synthesis of Imidazo[1,5-a]pyridine derivatives.
Caption: A generalized workflow for the synthesis of the Imidazo[1,5-a]pyridine scaffold.
Biological Evaluation: Uncovering Therapeutic Potential
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The versatile nature of this scaffold allows for the exploration of a wide range of therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of imidazopyridine derivatives as anticancer agents.[9][10][11][12][13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
The cytotoxic activity of a series of hypothetical this compound analogs is presented in the table below.
| Compound ID | R Group at Position X | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Analog-1 | -H | 45.0 | 50.56 |
| Analog-2 | -Cl | 22.5 | 35.2 |
| Analog-3 | -OCH₃ | 68.3 | 75.1 |
| Analog-4 | -NO₂ | 15.8 | 21.7 |
| Doxorubicin | (Positive Control) | 0.85 | 5.16 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.[9][11]
Anti-inflammatory Activity
Imidazopyridine derivatives have also shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6]
This protocol describes a common method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
Indomethacin (positive control)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme solution, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes), terminate the reaction by adding a stop solution (e.g., a strong acid).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ values.
Antimicrobial Activity
The imidazopyridine scaffold has also been explored for its potential in developing new antimicrobial agents.[5][14]
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action: Elucidating the Molecular Pathways
Understanding the mechanism of action is paramount in drug discovery. Imidazopyridine derivatives have been shown to interact with a variety of molecular targets. For instance, in cancer, they can inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[13] They can also interfere with the cell cycle by modulating the levels of proteins like p53 and p21, leading to cell cycle arrest.[10][17]
The following diagram illustrates a simplified representation of how an Imidazo[1,5-a]pyridine-based inhibitor might disrupt a cancer cell signaling pathway.
Caption: A simplified diagram showing the inhibition of the PI3K/Akt/mTOR signaling pathway by an Imidazo[1,5-a]pyridine-based inhibitor.
Structure-Activity Relationship (SAR): Guiding Lead Optimization
Systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This knowledge is critical for guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[18][19][20][21] For example, the nature and position of substituents on the imidazopyridine core can significantly impact activity. As illustrated in the hypothetical data in the cytotoxicity table, the introduction of an electron-withdrawing group like nitro at a specific position might enhance anticancer activity, while a bulky or electron-donating group could be detrimental.
Conclusion: A Scaffold with a Bright Future
The this compound scaffold represents a highly valuable and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery programs targeting a multitude of diseases. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this privileged heterocyclic system. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, the Imidazo[1,5-a]pyridine scaffold is poised to continue to be a source of innovative medicines for years to come.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Imidazo[1,5-a]pyridines in Anti-Cancer Therapeutic Development: Advanced Application Notes and Protocols
Introduction: The Emergence of Imidazo[1,5-a]pyridines in Oncology
The landscape of cancer therapy is perpetually evolving, with a continuous demand for novel therapeutic agents that exhibit high efficacy and selectivity against malignant cells. Within this dynamic field, nitrogen-based heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the Imidazo[1,5-a]pyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry. Its unique electronic and structural characteristics make it an ideal backbone for the design of potent and selective inhibitors of various oncogenic targets.
Imidazo[1,5-a]pyridine derivatives have demonstrated a remarkable breadth of anti-cancer activities, targeting a variety of mechanisms crucial for cancer cell proliferation, survival, and metastasis.[1] These compounds have shown promise in preclinical studies against a range of human cancer cell lines, including those of the lung, breast, liver, and melanoma.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the evaluation of Imidazo[1,5-a]pyridine-based compounds as potential anti-cancer therapeutics.
Core Mechanisms of Action: Targeting the Pillars of Cancer Progression
The anti-neoplastic effects of Imidazo[1,5-a]pyridine derivatives are diverse, primarily stemming from their ability to interact with and inhibit key molecular players in cancer pathogenesis. Understanding these mechanisms is paramount for the rational design of novel drug candidates and the interpretation of experimental outcomes.
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are integral components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is a tightly regulated process, and its disruption is a clinically validated strategy in cancer chemotherapy.
Several Imidazo[1,5-a]pyridine-based compounds have been identified as potent inhibitors of tubulin polymerization.[1][3] By binding to the colchicine site on β-tubulin, these agents prevent the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization.[3] This disruption of the microtubule network triggers a mitotic block, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3] The selective cytotoxicity of these compounds towards rapidly dividing cancer cells, which are highly dependent on microtubule dynamics for mitosis, underscores their therapeutic potential.
Inhibition of Pro-Survival Signaling Cascades
Cancer cells often exhibit aberrant activation of intracellular signaling pathways that promote proliferation and suppress apoptosis. The PI3K/Akt/mTOR pathway is one such critical cascade that is frequently dysregulated in a multitude of human cancers.[4][5]
Imidazo[1,5-a]pyridine derivatives have been developed as potent inhibitors of key kinases within this pathway, including PI3K and Akt.[3][4] By blocking the activity of these enzymes, these compounds can effectively attenuate downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.[5] The ability to dually target multiple nodes within a critical survival pathway represents a promising strategy to overcome the resistance mechanisms that often plague single-target therapies.
dot
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,5-a]pyridine derivatives.
Targeting Other Oncogenic Kinases
The versatility of the Imidazo[1,5-a]pyridine scaffold allows for its adaptation to target a range of other kinases implicated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and c-Met.[6][7][8][9] By designing derivatives with specific substitutions, it is possible to achieve high selectivity for a particular kinase, thereby minimizing off-target effects and enhancing the therapeutic window. The development of selective kinase inhibitors is a cornerstone of modern precision oncology, and Imidazo[1,5-a]pyridines represent a promising platform for this endeavor.
Experimental Protocols for Preclinical Evaluation
The following section provides detailed, step-by-step protocols for the in vitro evaluation of Imidazo[1,5-a]pyridine derivatives. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
dot
Caption: General experimental workflow for the preclinical evaluation of Imidazo[1,5-a]pyridine derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity of the test compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,5-a]pyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Compound Example | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5d | Tubulin Polymerization Inhibitor | Human Tumor Cell Lines | 1.06 - 14.9 | [3] |
| Compound 5l | Tubulin Polymerization Inhibitor | Human Tumor Cell Lines | 0.43 - 7.73 | [3] |
| Compound 6 | PI3K/Akt/mTOR Pathway Inhibitor | A375 Melanoma | 9.7 - 44.6 | [2][5] |
| Compound 27e | Dual FLT3/Aurora Kinase Inhibitor | MOLM-13 (AML) | 0.104 | |
| Compound 31 | c-Met Inhibitor | EBC-1 (Lung Cancer) | 0.0128 | [9] |
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Imidazo[1,5-a]pyridine compound at its IC₅₀ concentration for 24-48 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Rationale: Propidium Iodide (PI) is a fluorescent molecule that binds to DNA by intercalating between the base pairs.[11] The amount of PI that binds is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), as cells in G2/M have twice the DNA content of cells in G0/G1.[11]
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
Phosphate Buffered Saline (PBS)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 4: In Vitro Tubulin Polymerization Assay
Scientific Rationale: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[3] The polymerization process can be monitored by the increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules.[3] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
GTP solution
-
Fluorescent reporter
-
General Tubulin Buffer
-
Test compounds, positive control (e.g., Nocodazole), and negative control (vehicle)
-
96-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP and the fluorescent reporter.
-
Compound Addition: Add the test compound, positive, and negative controls to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Scientific Rationale: Western blotting is a technique used to detect specific proteins in a sample. To validate the mechanism of action of Imidazo[1,5-a]pyridine derivatives that target signaling pathways, Western blotting can be used to measure the levels of total and phosphorylated forms of key proteins (e.g., Akt, mTOR, p53, caspases).[5][10] A decrease in the phosphorylation of a target kinase or changes in the levels of apoptosis-related proteins can confirm the on-target effect of the compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
The Imidazo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics. Their synthetic tractability and ability to be tailored to inhibit a diverse range of oncogenic targets provide a rich foundation for future drug discovery efforts. The protocols detailed in this guide offer a robust framework for the preclinical evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and identify lead candidates for further development. As our understanding of cancer biology deepens, the rational design of next-generation Imidazo[1,5-a]pyridine derivatives holds the potential to deliver more effective and personalized cancer treatments.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for Imidazo[1,5-a]pyrazine Derivatives as Reversible BTK Inhibitors in Arthritis Research
Introduction: A New Paradigm in Arthritis Therapy - The Rise of Reversible BTK Inhibition
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction, driven by a complex interplay of immune cells.[1] Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases, has emerged as a critical signaling node in various immune cells, making it a highly attractive therapeutic target.[1][2][3] BTK is essential for B-cell receptor (BCR) signaling, which is crucial for B-cell development, differentiation, and autoantibody production – all key pathogenic processes in RA.[4][5][6] Furthermore, BTK plays a significant role in the activation of myeloid cells, such as macrophages and monocytes, through Fc receptor signaling, contributing to the production of inflammatory cytokines that perpetuate the disease.[5][7]
While first-generation BTK inhibitors have shown clinical efficacy in oncology, their irreversible covalent mechanism of action has raised concerns about off-target effects and long-term safety in the context of chronic autoimmune diseases.[7][8] This has spurred the development of reversible BTK inhibitors, which offer the potential for improved safety and tolerability.[4][7] Among these, the Imidazo[1,5-a]pyrazine scaffold has proven to be a promising chemical starting point for the generation of potent and selective reversible BTK inhibitors.[2][3][9][10]
This comprehensive guide provides detailed protocols and application notes for researchers and drug development professionals working with Imidazo[1,5-a]pyrazine-based reversible BTK inhibitors in the context of arthritis research. We will delve into the biochemical and cellular characterization of these compounds, their evaluation in preclinical models of arthritis, and key considerations for their synthesis and pharmacokinetic profiling.
I. Biochemical Characterization: Quantifying Potency and Selectivity
The initial step in evaluating any new inhibitor is to determine its direct effect on the target enzyme. For Imidazo[1,5-a]pyrazine derivatives, this involves quantifying their inhibitory potency against BTK and assessing their selectivity against other related kinases.
Protocol 1: In Vitro BTK Kinase Inhibition Assay (IC50 Determination)
A widely used and robust method for determining the half-maximal inhibitory concentration (IC50) is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][12][13]
Principle: The assay is performed in two steps. First, the BTK kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[11]
-
Substrate (e.g., a synthetic poly(GT) peptide)
-
ATP
-
Imidazo[1,5-a]pyrazine test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the Imidazo[1,5-a]pyrazine derivatives in kinase buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound.
-
Add 2.5 µL of a solution containing the BTK enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Results: Potent Imidazo[1,5-a]pyrazine derivatives are expected to exhibit low nanomolar IC50 values against BTK.[2][3][10]
Data Presentation: Potency and Selectivity Profile
To assess the selectivity of the Imidazo[1,5-a]pyrazine derivatives, their IC50 values should be determined against a panel of other kinases, particularly those within the Tec family and other kinases known to be involved in off-target effects of other BTK inhibitors.
Table 1: Example Potency and Selectivity Data for a Representative Imidazo[1,5-a]pyrazine Derivative
| Kinase | IC50 (nM) |
| BTK | 2.5 |
| TEC | 250 |
| ITK | >1000 |
| EGFR | >5000 |
| SRC | 800 |
This table illustrates that the example compound is highly potent against BTK with excellent selectivity over other kinases.
Diagram: Biochemical IC50 Determination Workflow
Caption: Workflow for a typical biochemical kinase assay to determine IC50 values.
II. Cellular Characterization: Assessing Functional Efficacy
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can effectively inhibit BTK within a cellular context and modulate downstream signaling pathways.
Protocol 2: B-Cell Receptor (BCR) Signaling Inhibition Assay
This assay measures the ability of an Imidazo[1,5-a]pyrazine derivative to inhibit the activation of B-cells following stimulation of the BCR. A common readout is the upregulation of the activation marker CD69.[14]
Principle: Cross-linking of the BCR on B-cells initiates a signaling cascade that is dependent on BTK. This leads to the upregulation of surface markers such as CD69. By treating the cells with a BTK inhibitor prior to stimulation, the extent of CD69 upregulation can be quantified by flow cytometry, providing a measure of the inhibitor's cellular potency (EC50).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Anti-IgM or Anti-IgD antibody for BCR stimulation
-
Imidazo[1,5-a]pyrazine test compounds dissolved in DMSO
-
Fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture a B-cell line.
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the Imidazo[1,5-a]pyrazine derivatives to the wells.
-
Incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Add the anti-IgM or anti-IgD antibody to the wells to stimulate the BCR.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against a B-cell marker and CD69 for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the B-cell population and quantify the mean fluorescence intensity (MFI) of CD69.
-
Calculate the percentage of inhibition of CD69 upregulation for each compound concentration relative to the stimulated DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Expected Results: Effective Imidazo[1,5-a]pyrazine derivatives should demonstrate potent inhibition of BCR-mediated B-cell activation with low nanomolar EC50 values.
Data Presentation: Cellular Potency
Table 2: Example Cellular Potency of a Representative Imidazo[1,5-a]pyrazine Derivative
| Assay | Cell Type | Stimulant | Readout | EC50 (nM) |
| BCR Signaling | Human PBMCs | Anti-IgM | CD69 Upregulation | 15 |
| Cytokine Release | Human Monocytes | Immune Complexes | TNF-α Release | 50 |
Diagram: B-Cell Receptor (BCR) Signaling Pathway
Caption: The B-cell receptor signaling cascade and the point of inhibition by Imidazo[1,5-a]pyrazine derivatives.
III. Preclinical Evaluation: Assessing In Vivo Efficacy
Animal models of arthritis are indispensable for evaluating the in vivo efficacy of novel therapeutic agents. The collagen-induced arthritis (CIA) model is one of the most widely used models as it shares many pathological and immunological features with human RA.[15]
Protocol 3: Collagen-Induced Arthritis (CIA) Model in Rats
Principle: The CIA model is induced by immunizing susceptible strains of rats with type II collagen, which leads to the development of an autoimmune polyarthritis that resembles human RA. The efficacy of the test compound is assessed by its ability to reduce the clinical signs of arthritis and joint damage.
Materials:
-
DBA/1 mice or Lewis rats
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Imidazo[1,5-a]pyrazine test compound formulated for oral administration
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize the animals with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 7 or 21, provide a booster immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Begin oral administration of the Imidazo[1,5-a]pyrazine derivative or vehicle control once daily, starting from the day of the booster immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).
-
-
Clinical Assessment:
-
Monitor the animals daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
The maximum score per animal is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone and cartilage erosion.
-
Expected Results: An effective Imidazo[1,5-a]pyrazine derivative should significantly reduce the clinical arthritis score, paw swelling, and histopathological signs of joint damage compared to the vehicle-treated group.[2][3][10][16]
Data Presentation: In Vivo Efficacy
Table 3: Example In Vivo Efficacy in a Rat CIA Model
| Treatment Group | Mean Arthritis Score (Day 28) | Paw Swelling (mm, Day 28) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.4 |
| Compound X (10 mg/kg) | 4.2 ± 0.8 | 2.1 ± 0.3 |
| Compound X (30 mg/kg) | 2.1 ± 0.5 | 1.5 ± 0.2 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Diagram: In Vivo CIA Model Experimental Workflow
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
IV. Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of Imidazo[1,5-a]pyrazine derivatives is crucial for optimizing dosing regimens and ensuring adequate target engagement in vivo.
Key PK Parameters:
-
Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Table 4: Example Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg, p.o.) | t1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | %F |
| Compound Y | 10 | 4.2 | 1250 | 8750 | 45 |
Desirable PK profiles for oral administration in a chronic disease like RA would include a reasonable half-life and good oral bioavailability.[2][3][10]
V. Synthesis of Imidazo[1,5-a]pyrazine Derivatives
The synthesis of the Imidazo[1,5-a]pyrazine core can be achieved through various synthetic routes. A common approach involves the cyclocondensation of 2-aminomethylpyrazine derivatives with appropriate reagents.[17][18][19][20][21] The specific functional groups on the scaffold can be introduced through subsequent modifications. For detailed synthetic procedures, it is recommended to consult the primary literature.[2][3][9][10]
Conclusion
Imidazo[1,5-a]pyrazine derivatives represent a promising class of reversible BTK inhibitors with the potential to offer a new oral therapeutic option for rheumatoid arthritis. Their development requires a rigorous and systematic evaluation of their biochemical potency, cellular efficacy, and in vivo activity. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to characterize these novel inhibitors and advance their development towards clinical application. The combination of potent and selective BTK inhibition with favorable pharmacokinetic properties makes this chemical class a focal point for ongoing arthritis research.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 21. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols: Imidazo[1,5-a]pyridine Derivatives as Fluorescent Probes in Material Science
Abstract
Imidazo[1,5-a]pyridine derivatives have emerged as a versatile and highly promising class of fluorophores in material science.[1] Their inherent photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity, make them ideal candidates for a wide range of applications, from advanced sensors to optoelectronic devices.[2][3][4] This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and diverse applications of these compounds. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively harness the potential of imidazo[1,5-a]pyridine-based fluorescent probes in their respective fields.
Introduction: The Rise of a Versatile Fluorophore
The imidazo[1,5-a]pyridine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention for its unique combination of a compact, rigid structure with tunable electronic properties.[2][3] This structural framework imparts exceptional photo- and thermal stability, while the potential for straightforward synthetic modification allows for the fine-tuning of its photophysical characteristics.[2][5] Consequently, imidazo[1,5-a]pyridine derivatives have found utility in a multitude of applications, including medicinal chemistry, coordination chemistry, and, most notably for this guide, as fluorescent probes in material science.[2][3]
The core advantages of imidazo[1,5-a]pyridine-based probes lie in their:
-
High Fluorescence Quantum Yields: Many derivatives exhibit strong emissions, a crucial factor for sensitive detection.[4][6]
-
Large Stokes Shifts: The significant separation between absorption and emission maxima minimizes self-quenching and enhances signal-to-noise ratios.[2][4]
-
Environmental Sensitivity (Solvatochromism): Their emission properties can be highly sensitive to the polarity of the local environment, enabling their use as probes for viscosity and membrane dynamics.[2][7]
-
Synthetic Accessibility: A variety of synthetic routes allow for the facile introduction of different functional groups to tailor their properties for specific applications.[8][9][10]
This guide will delve into the practical aspects of utilizing these powerful molecular tools, providing both the theoretical underpinnings and the detailed experimental procedures necessary for their successful implementation.
Synthesis and Functionalization: Tailoring the Probe
The versatility of imidazo[1,5-a]pyridine probes stems from the relative ease with which their core structure can be synthesized and functionalized. Numerous synthetic methodologies have been developed, with one-pot reactions being particularly attractive for their efficiency and atom economy.[8][9]
A common and effective approach involves the cyclocondensation of 2-pyridyl ketones with aldehydes in the presence of an ammonia source, such as ammonium acetate.[5] This method allows for the introduction of a wide range of substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring, which is critical for tuning the probe's photophysical properties and its selectivity towards specific analytes.
Below is a generalized workflow for the synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine derivative.
Figure 1: General synthetic workflow for imidazo[1,5-a]pyridine derivatives.
Causality in Synthesis: The choice of substituents (R1 and R2) is paramount. Electron-donating groups tend to increase the electron density of the π-system, leading to a red-shift in the emission spectrum. Conversely, electron-withdrawing groups can cause a blue-shift. This ability to rationally design the emission color is a key advantage of this class of fluorophores.
Photophysical Properties: Understanding the Probe's Behavior
A thorough understanding of the photophysical properties of an imidazo[1,5-a]pyridine derivative is essential for its effective application. The key parameters to consider are:
-
Absorption and Emission Spectra: These spectra determine the optimal excitation and emission wavelengths.
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[11]
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima. A large Stokes shift is desirable to minimize spectral overlap.[2]
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
The following table summarizes the photophysical properties of representative imidazo[1,5-a]pyridine derivatives.
| Derivative | Substituents (R1, R2) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Stokes Shift (cm⁻¹) | Solvent |
| IMP-1 | Phenyl, Phenyl | 360 | 450 | 0.45 | 5500 | Toluene |
| IMP-2 | Pyridyl, Phenyl | 375 | 480 | 0.62 | 5800 | Dichloromethane |
| IMP-3 | Naphthyl, Phenyl | 390 | 510 | 0.38 | 5900 | Toluene |
Note: Photophysical properties are highly solvent-dependent. It is crucial to characterize your probe in the solvent system relevant to your application.
Applications in Material Science: From Sensing to Devices
The unique properties of imidazo[1,5-a]pyridine derivatives have led to their application in a diverse range of material science domains.
Fluorescent Sensing and Probing
The sensitivity of the imidazo[1,5-a]pyridine core to its local environment makes it an excellent platform for developing fluorescent sensors.
Certain imidazo[1,5-a]pyridine derivatives exhibit pH-dependent fluorescence, making them valuable as pH sensors.[12] The mechanism often involves the protonation of a nitrogen atom in the heterocyclic ring, which alters the electronic structure and, consequently, the emission properties of the molecule.[13] This can manifest as a "turn-on," "turn-off," or ratiometric response to changes in pH.[12][13]
Figure 2: Mechanism of a "turn-on" imidazo[1,5-a]pyridine-based pH sensor.
Protocol 1: pH Sensing with an Imidazo[1,5-a]pyridine Derivative
-
Probe Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine pH sensor (e.g., 1 mM in DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
Measurement:
-
To a cuvette containing 3 mL of a buffer solution, add a small aliquot of the probe stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum of the solution using the predetermined excitation wavelength.
-
Repeat this measurement for each buffer solution.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to generate a pH titration curve.
By incorporating specific chelating groups into the imidazo[1,5-a]pyridine structure, probes that are selective for particular metal ions can be designed.[6][14] The binding of a metal ion to the chelating moiety can induce a conformational change or alter the electronic properties of the fluorophore, leading to a change in its fluorescence. This principle has been successfully applied to the detection of ions such as Zn²⁺, Cu²⁺, and Fe³⁺.[15]
Protocol 2: Detection of a Target Metal Ion
-
Probe and Ion Solutions: Prepare stock solutions of the ion-selective imidazo[1,5-a]pyridine probe (e.g., 1 mM in acetonitrile) and the target metal ion salt (e.g., 10 mM in deionized water). Also, prepare solutions of other metal ions to test for selectivity.
-
Titration Experiment:
-
To a cuvette containing 3 mL of a suitable buffer solution, add the probe to a final concentration of 10 µM.
-
Record the initial fluorescence spectrum.
-
Incrementally add small volumes of the target metal ion stock solution and record the fluorescence spectrum after each addition.
-
-
Selectivity Test: Repeat the measurement with other metal ions at the same concentration to assess the probe's selectivity.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the target metal ion to determine the detection limit and binding constant.
Organic Light-Emitting Diodes (OLEDs)
The high quantum yields and thermal stability of imidazo[1,5-a]pyridine derivatives make them excellent candidates for use as emitters in OLEDs.[16][17][18] They can be employed as either the primary emitter in the emissive layer or as a dopant in a host material.[17] The color of the emitted light can be tuned by modifying the chemical structure of the imidazo[1,5-a]pyridine derivative.[16]
Protocol 3: Fabrication of a Solution-Processed OLED
-
Substrate Cleaning: Thoroughly clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a suitable HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal at an appropriate temperature.[19]
-
Emissive Layer Deposition: In a glovebox, spin-coat a solution of the imidazo[1,5-a]pyridine emitter (dissolved in a suitable solvent like toluene or chlorobenzene) onto the HTL.[19] Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit an ETL (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy to protect it from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.
Security Inks and Anti-Counterfeiting
The unique and often environment-sensitive fluorescence of imidazo[1,5-a]pyridines can be exploited for security applications.[13][20] An ink formulated with one of these probes can be invisible under normal lighting but reveal a specific color or pattern when illuminated with UV light. Furthermore, probes that exhibit fluorescence changes in response to stimuli like pH or solvents can be used to create more advanced, multi-level security features.[13][20]
Protocol 4: Preparation and Testing of a Fluorescent Security Ink
-
Ink Formulation: Dissolve a highly fluorescent imidazo[1,5-a]pyridine derivative in a suitable solvent (e.g., ethanol or isopropanol) to create a 1 mg/mL solution.
-
Application: Use a pen or a small brush to apply the ink to a substrate (e.g., paper). Allow the solvent to evaporate completely.
-
Visualization: Observe the marked area under ambient light and then under a UV lamp (e.g., 365 nm). The mark should be invisible in ambient light and brightly fluorescent under UV light.
-
Stimuli-Responsive Test (Optional): If using a stimuli-responsive probe, expose the mark to the specific stimulus (e.g., acid or base vapor) and observe the change in fluorescence color.
Data Analysis and Interpretation
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield.[11][21] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[11]
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
Protocol 5: Relative Quantum Yield Measurement
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters).
-
Solution Preparation: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[22]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradients of these plots.
-
Use the gradients in the quantum yield equation (the ratio of gradients replaces the I/A term) to calculate the quantum yield of your sample.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescence | - Incorrect excitation/emission wavelengths.- Quenching due to impurities or aggregation.- Probe degradation. | - Verify the absorption and emission maxima.- Use high-purity solvents.- Work with dilute solutions.- Check the stability of the probe. |
| Poor linearity in quantum yield plot | - Inner filter effect due to high absorbance. | - Use solutions with absorbance < 0.1 at the excitation wavelength. |
| Inconsistent OLED performance | - Poor substrate cleaning.- Inconsistent film thickness.- Device degradation due to air/moisture exposure. | - Follow a rigorous substrate cleaning protocol.- Optimize spin-coating parameters.- Ensure all steps after HTL deposition are performed in an inert atmosphere. |
| Sensor does not respond to analyte | - Incorrect buffer/solvent system.- Probe is not selective for the analyte.- Analyte concentration is outside the detection range. | - Optimize the experimental conditions.- Verify the selectivity of the probe.- Adjust the analyte concentration. |
Conclusion and Future Outlook
Imidazo[1,5-a]pyridine derivatives represent a powerful and versatile class of fluorescent probes with wide-ranging applications in material science.[1][23] Their tunable photophysical properties and synthetic accessibility allow for the rational design of probes for specific applications, from highly sensitive chemical sensors to efficient emitters for next-generation displays. As our understanding of the structure-property relationships of these compounds deepens, we can expect to see the development of even more sophisticated and functional materials based on the imidazo[1,5-a]pyridine scaffold. The continued exploration of this remarkable class of fluorophores holds great promise for advancements in sensing, optoelectronics, and smart materials.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 14. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Materials for OLEDs — Organische Chemie [uni-giessen.de]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ossila.com [ossila.com]
- 20. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. jasco-global.com [jasco-global.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. chemimpex.com [chemimpex.com]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,5-a]pyridine-Based Compound Libraries
Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This is due to its presence in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The unique structural and electronic properties of the imidazo[1,5-a]pyridine core allow for diverse functionalization, leading to the rapid generation of large and structurally varied compound libraries.[5] This chemical tractability, combined with the scaffold's proven biological relevance, makes imidazo[1,5-a]pyridine-based libraries prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[2]
These compounds have shown promise in modulating key cellular signaling pathways often dysregulated in disease. For instance, certain derivatives have been investigated as inhibitors of protein kinases, a major class of drug targets.[2] Others have demonstrated the ability to induce apoptosis in cancer cells and interfere with microtubule dynamics.[3] The diverse biological activities underscore the importance of developing robust and efficient HTS assays to explore the full therapeutic potential of this chemical class.
This document provides a comprehensive guide to designing and implementing HTS assays for imidazo[1,5-a]pyridine-based compound libraries. We will delve into the rationale behind assay selection, provide detailed protocols for key assay formats, and discuss critical aspects of data analysis and hit validation.
Strategic Assay Selection: Aligning Assay Format with Biological Target
The success of any HTS campaign hinges on the selection of an appropriate assay. The choice between a biochemical and a cell-based format is a primary consideration, each offering distinct advantages and limitations.[6][7]
-
Biochemical Assays: These in vitro assays utilize purified components, such as enzymes or receptors, to directly measure the interaction of a compound with its molecular target.[7] They are generally less complex and less prone to off-target effects than cell-based assays.[8] This makes them ideal for primary screening to identify direct binders or inhibitors.
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using living cells to assess a compound's effect on a cellular process or signaling pathway.[8][9] They provide valuable information on a compound's cell permeability, cytotoxicity, and mechanism of action within a complex biological system.[10]
The choice of assay will be dictated by the presumed or desired biological target of the imidazo[1,5-a]pyridine library. Given the known activities of this scaffold, we will focus on three major classes of drug targets: Protein Kinases , G-Protein Coupled Receptors (GPCRs) , and Ion Channels .
The HTS Workflow: A Conceptual Overview
A typical HTS campaign follows a multi-step workflow designed to efficiently identify and validate promising lead compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
I. Screening for Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently implicated in diseases such as cancer.[11] Many small molecule kinase inhibitors have been successfully developed as therapeutics.[12]
Recommended Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Rationale: HTRF® assays are a type of Förster Resonance Energy Transfer (FRET) assay that offers several advantages for HTS, including high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[6] This technology is well-suited for identifying inhibitors of kinase activity in a high-throughput format.
Principle of the HTRF® Kinase Assay
The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
Caption: Principle of the HTRF® kinase assay.
Detailed Protocol: HTRF® Kinase Assay
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF® Kinase Buffer
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
Imidazo[1,5-a]pyridine compound library (in DMSO)
-
384-well low-volume white microplates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO only.
-
Kinase Reaction:
-
Prepare a kinase/substrate mix in HTRF® Kinase Buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in HTRF® Kinase Buffer.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
Data Analysis:
-
Calculate the HTRF® ratio: (665 nm reading / 620 nm reading) * 10,000.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control))
-
Positive control: No inhibitor (DMSO only)
-
Negative control: No kinase
-
| Parameter | Recommended Value |
| Final Compound Conc. | 10 µM |
| Final Kinase Conc. | 1-5 nM |
| Final Substrate Conc. | 100-500 nM |
| Final ATP Conc. | Apparent Km of ATP |
| Z'-factor | > 0.5 |
II. Screening for GPCR Modulators
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[13][14] They are involved in a vast array of physiological processes, making them attractive targets for drug discovery.[14]
Recommended Assay: Calcium Mobilization Assay
Rationale: Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[13] Calcium mobilization assays are a robust and widely used method for HTS of GPCR modulators.[14] They are amenable to automation and provide a functional readout of receptor activation.
Principle of the Calcium Mobilization Assay
The assay utilizes a cell line stably expressing the GPCR of interest and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation by an agonist, intracellular calcium levels increase, leading to a corresponding increase in the fluorescence of the dye. Antagonists will block this effect.
Caption: Principle of a cell-based calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (anion-exchange transport inhibitor)
-
Known agonist for the GPCR
-
Imidazo[1,5-a]pyridine compound library (in DMSO)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into 384-well plates and grow to confluence.
-
Dye Loading:
-
Remove growth medium and add Fluo-4 AM loading buffer containing probenecid.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay medium.
-
-
Compound Addition (Antagonist Mode):
-
Add compounds from the library to the cell plate.
-
Incubate for 15-30 minutes.
-
-
Agonist Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Add a known agonist at a concentration that gives a submaximal response (EC80).
-
Measure the fluorescence intensity over time.
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Calculate the percent inhibition (for antagonists) or activation (for agonists) relative to controls.
-
Positive control (agonist): Known agonist
-
Positive control (antagonist): Known antagonist
-
Negative control: DMSO only
| Parameter | Recommended Value |
| Cell Density | 20,000-40,000 cells/well |
| Fluo-4 AM Concentration | 1-4 µM |
| Probenecid Concentration | 2.5 mM |
| Final Compound Conc. | 10 µM |
| Z'-factor | > 0.5 |
III. Screening for Ion Channel Modulators
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes and are critical for a wide range of physiological processes.[15] They represent an important class of drug targets.[15][16]
Recommended Assay: Thallium Flux Assay
Rationale: Thallium flux assays are a common HTS method for identifying modulators of potassium channels.[15] Thallium ions (Tl+) can pass through potassium channels and can be detected by a Tl+-sensitive fluorescent dye. This provides a robust and sensitive readout of channel activity.
Principle of the Thallium Flux Assay
Cells expressing the potassium channel of interest are loaded with a Tl+-sensitive dye. The addition of a Tl+ containing buffer creates a gradient. When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors will block this influx.
Detailed Protocol: Thallium Flux Assay
Materials:
-
CHO or HEK293 cells stably expressing the potassium channel of interest
-
Assay buffer (e.g., HBSS)
-
Thallium-sensitive dye (e.g., FluxOR™)
-
Thallium-containing stimulus buffer
-
Known channel opener or inhibitor
-
Imidazo[1,5-a]pyridine compound library (in DMSO)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with liquid handling
Procedure:
-
Cell Plating: Seed cells into 384-well plates.
-
Dye Loading: Load cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add compounds from the library to the cell plate and incubate.
-
Thallium Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Add the thallium-containing stimulus buffer.
-
Measure the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition or activation relative to controls.
-
Positive control: Known channel inhibitor or opener
-
Negative control: DMSO only
| Parameter | Recommended Value |
| Cell Density | 15,000-30,000 cells/well |
| Final Compound Conc. | 10 µM |
| Thallium Concentration | 1-5 mM |
| Z'-factor | > 0.5 |
IV. Critical Considerations for a Successful HTS Campaign
Assay Validation and Quality Control
Before initiating a full-scale screen, it is crucial to validate the assay to ensure it is robust and reproducible.[17] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[18][19][20]
Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos: Standard deviation and mean of the positive control.
-
SD_neg and Mean_neg: Standard deviation and mean of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21]
Identifying and Mitigating Assay Artifacts
HTS data can be confounded by various artifacts that lead to false positives or false negatives.[22][23] It is essential to be aware of these and to implement strategies to mitigate them.
Common sources of artifacts include:
-
Compound autofluorescence: Imidazo[1,5-a]pyridine derivatives are known to be fluorescent, which can interfere with fluorescence-based assays.[1] It is crucial to perform a pre-screen of the library to identify and flag highly fluorescent compounds.[24]
-
Compound aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay components.[22]
-
Luciferase inhibition: For assays that use luciferase reporters, some compounds can directly inhibit the enzyme.[25][26]
-
Cytotoxicity: In cell-based assays, compound toxicity can lead to a decrease in signal that is not related to the target of interest. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to identify cytotoxic compounds.
Strategies for mitigation:
-
Counterscreens: Employing orthogonal assays to confirm hits. For example, a hit from a fluorescence-based kinase assay could be confirmed using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[12]
-
Detergent addition: Including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help to disrupt compound aggregates.
-
Visual inspection: Microscopic inspection of assay plates can help to identify compound precipitation.
Hit Confirmation and Validation
A "hit" is a compound that shows the desired activity in the primary screen.[27] However, all initial hits must undergo a rigorous confirmation and validation process to eliminate false positives.[28][29][30]
The hit validation cascade should include:
-
Re-testing: Confirming the activity of the hit compound from a freshly prepared sample.[28]
-
Dose-response analysis: Generating a concentration-response curve to determine the potency (IC50 or EC50) of the compound.[27]
-
Orthogonal assays: Validating the hit in a secondary assay that has a different readout or mechanism.[28]
-
Structure-activity relationship (SAR) analysis: Testing structurally related analogs of the hit compound to establish a preliminary SAR.[27]
-
Target engagement studies: Directly demonstrating that the compound binds to the intended target. This can be done using techniques such as surface plasmon resonance (SPR) or thermal shift assays.
Conclusion
The imidazo[1,5-a]pyridine scaffold represents a rich source of potential drug candidates. The successful identification of novel therapeutics from libraries based on this scaffold is highly dependent on the design and execution of robust and well-validated high-throughput screening assays. By carefully selecting the appropriate assay format, diligently validating assay performance, and implementing a rigorous hit confirmation process, researchers can significantly increase the probability of discovering promising new lead compounds for further drug development.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.co.uk [promega.co.uk]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. criver.com [criver.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. support.collaborativedrug.com [support.collaborativedrug.com]
- 22. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. merckmillipore.com [merckmillipore.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 30. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
Troubleshooting & Optimization
How to improve reaction yield in Imidazo[1,5-a]pyridine-8-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic procedure. The Imidazo[1,5-a]pyridine scaffold is a privileged core in numerous pharmaceutical candidates, making its efficient synthesis a critical step in research and development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My yield of Imidazo[1,5-a]pyridine-8-carboxylic acid is consistently low or non-existent. What are the likely causes and how can I fix this?
A1: Low or no yield is a common issue that can stem from several factors, ranging from reaction conditions to starting material quality. Let's break down the potential culprits and their solutions.
The synthesis of the Imidazo[1,5-a]pyridine core often involves a cyclocondensation or a related cyclization reaction.[1] The success of these reactions is highly sensitive to a number of variables.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Many cyclization reactions require significant thermal energy to overcome the activation barrier.[3] If the reaction is sluggish, consider increasing the temperature. Conversely, if you observe decomposition or the formation of tar-like side products, the temperature may be too high. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended heating (e.g., overnight) to reach completion.[4]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction.[2] Non-polar solvents might not be suitable for polar starting materials, while overly polar solvents might interfere with the reaction mechanism. It is advisable to screen a range of solvents with varying polarities, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF).[5][6]
-
Concentration: Reactant concentration can influence the reaction rate and the formation of side products.[2] If you are observing intermolecular side reactions, you might need to run the reaction under more dilute conditions.
-
-
Inefficient Catalysis:
-
Many modern syntheses of Imidazo[1,5-a]pyridines rely on catalysts to achieve high yields. These can include acid catalysts or metal-based catalysts.[2][4]
-
Acid Catalysis: For reactions like the Ritter-type synthesis, the choice and amount of acid are crucial. A combination of a Lewis acid like Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and a Brønsted acid like p-Toluenesulfonic acid (p-TsOH) has been shown to be effective.[4] Experiment with different acid loadings to find the optimal concentration.
-
Metal Catalysis: Copper-catalyzed reactions are also common for forming this heterocyclic system, often using air or another oxidant.[2][7] Ensure your catalyst is active and consider screening different copper sources (e.g., CuI, CuBr) if you suspect catalyst poisoning or low activity.[8]
-
-
Poor Starting Material Quality:
-
Ensure your starting materials, particularly the substituted 2-(aminomethyl)pyridine precursor, are pure. Impurities can interfere with the reaction or lead to unwanted side products. Re-purify your starting materials if necessary.
-
The stability of the starting materials should also be considered. Some amines can be sensitive to air and light.
-
-
Atmosphere Control:
-
Some reactions, especially those involving metal catalysts, may be sensitive to air and moisture.[2] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of sensitive reagents and improve the yield.
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A workflow for troubleshooting low reaction yield.
Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions and understanding the underlying reaction mechanism.
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization:
-
Symptom: You may isolate a stable intermediate, such as an N-acylated or imine intermediate, instead of the final fused heterocyclic product.
-
Cause: The final cyclization-dehydration step is often the most energy-intensive part of the reaction. Insufficient heat or inadequate removal of water can stall the reaction at an intermediate stage.[3][9]
-
Solution:
-
Increase the reaction temperature or switch to a higher-boiling solvent.
-
If water is a byproduct of the reaction, use a Dean-Stark trap to remove it and drive the equilibrium towards the product.[3]
-
Ensure your acid catalyst is present in a sufficient amount to promote the cyclization.
-
-
-
N-Oxide Formation:
-
Symptom: A byproduct with a mass of +16 Da compared to your starting material or product is observed, particularly on the pyridine ring.
-
Cause: The pyridine nitrogen is susceptible to oxidation, especially if your synthesis involves an oxidative step or if you are using certain oxidants.[3] Air oxidation can also be a factor in some cases.[2]
-
Solution:
-
If using an oxidant, carefully control its stoichiometry and consider using a milder reagent.
-
Running the reaction under an inert atmosphere can prevent air oxidation.
-
-
-
Formation of Regioisomers:
-
Symptom: You observe multiple product spots on TLC or multiple peaks in your LC-MS that have the same mass.
-
Cause: If you are using an asymmetrical starting material, there may be multiple reactive sites that can lead to the formation of different isomers.
-
Solution:
-
This is often controlled by the inherent electronics and sterics of your substrates. Modifying substituents on the starting materials can help direct the reaction to the desired isomer.
-
Careful purification by column chromatography or preparative HPLC may be required to separate the isomers.
-
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for the Imidazo[1,5-a]pyridine core?
A: The synthesis of the Imidazo[1,5-a]pyridine scaffold has been extensively studied, and several reliable methods are available. The most common strategies include:
-
Cyclocondensation Reactions: These are among the most traditional and widely used methods. They often involve the reaction of a 2-(aminomethyl)pyridine derivative with various electrophiles like phosgene or triphosgene.[5][10]
-
Ritter-Type Reactions: More recent methods have employed intermolecular Ritter-type reactions between pyridinylmethanol derivatives and nitriles, often catalyzed by a combination of Lewis and Brønsted acids.[4]
-
Oxidative Cyclization: These methods involve the condensation of a pyridine derivative with an amine or aldehyde, followed by an oxidative cyclization step. These reactions can be catalyzed by metals like copper and may use air or other oxidants.[2][7]
-
Multi-component Reactions: Some efficient syntheses involve the one-pot reaction of three or more components to rapidly build molecular complexity.[7]
Q: How can I effectively monitor the progress of my reaction?
A: Proper reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. The two most common techniques are:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. Choose a solvent system that gives good separation between your starting material and product spots (an Rf value of ~0.3 for the product is ideal).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that provides information on the relative amounts of starting materials and products, as well as the masses of any intermediates or side products that are formed. This is invaluable for troubleshooting.
Q: What are the best practices for purifying this compound?
A: The purification strategy will depend on the physical properties of your final compound and the nature of any impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. For a carboxylic acid-containing molecule, silica gel is typically used. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is often effective.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: Since your target molecule contains a carboxylic acid, you can use its acidic properties to your advantage. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a weak aqueous base (like sodium bicarbonate solution). Your product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer and extract your purified product back into an organic solvent.
Reference Experimental Protocol
This section provides a general, illustrative protocol for the synthesis of an Imidazo[1,5-a]pyridine derivative via an acid-catalyzed Ritter-type reaction. Note that specific quantities and conditions will need to be optimized for the synthesis of the 8-carboxylic acid derivative.
Synthesis of 3-Phenyl-1-methyl-imidazo[1,5-a]pyridine (Illustrative Example)
This protocol is adapted from a similar synthesis of Imidazo[1,5-a]pyridine analogs.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a sealed tube, add the pyridinylmethanol starting material (1.0 eq), acetonitrile (as the nitrile source and solvent), p-Toluenesulfonic acid (p-TsOH·H₂O, 7.5 eq), and Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Imidazo[1,5-a]pyridine product.
Data Summary Table
The choice of reaction conditions can have a dramatic impact on the yield. The following table summarizes the optimization of a Ritter-type reaction for an Imidazo[1,5-a]pyridine synthesis, illustrating the importance of systematic screening.[4]
| Entry | Catalyst (mol%) | Acid (eq) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Bi(OTf)₃ (5) | p-TsOH (5.0) | DCE/MeCN (1:1) | 150 | 42 |
| 2 | Bi(OTf)₃ (5) | p-TsOH (5.0) | MeCN | 150 | 76 |
| 3 | Bi(OTf)₃ (5) | p-TsOH (7.5) | MeCN | 150 | 97 |
| 4 | None | p-TsOH (7.5) | MeCN | 150 | <5 |
Data adapted from a study on Ritter-type reactions for Imidazo[1,5-a]pyridine synthesis.[4]
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in imidazopyridine synthesis
Welcome to the Technical Support Center for Imidazopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Imidazo[1,2-a]pyridines and related structures are privileged motifs in medicinal chemistry, but their synthesis can be accompanied by the formation of challenging side products.[1][2]
This document provides in-depth, field-proven insights to help you identify, understand, and minimize the formation of common byproducts, ensuring the robustness and efficiency of your synthetic routes. We will explore the causality behind common issues and provide validated protocols to overcome them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of imidazopyridines. Each issue is presented in a question-and-answer format, detailing the root cause and providing a systematic approach to resolution.
Issue 1: Formation of a Persistent Schiff Base Byproduct in Groebke-Blackburn-Bienaymé (GBB) Reactions
Question: My TLC and LC-MS analyses show a significant amount of a Schiff base byproduct, leading to low yields of the desired 3-aminoimidazo[1,2-a]pyridine, especially when using aliphatic aldehydes. What is the cause, and how can I resolve this?
Answer:
Root Cause: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[3] The reaction proceeds via the formation of a Schiff base (imine) from the aldehyde and 2-aminopyridine. This initial condensation is a reversible equilibrium step. If the subsequent intramolecular cyclization with the isocyanide is slow, or if the Schiff base is particularly stable (or unstable, in the case of some aliphatic aldehydes), it can accumulate as a major byproduct.[4][5] The instability of Schiff bases derived from aliphatic aldehydes can also lead to decomposition and lower yields.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing Schiff base byproducts.
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Causality & Expected Outcome |
| Reagent Stoichiometry | Increase the equivalents of the 2-aminopyridine. | In a typical GBB reaction with a 1:1:1 ratio of aldehyde, 2-aminopyridine, and isocyanide, increase the 2-aminopyridine to 1.2-1.5 equivalents. | This shifts the equilibrium towards the formation of the Schiff base intermediate, increasing its concentration and favoring the subsequent irreversible cyclization step.[6] This reduces the amount of unreacted aldehyde and increases the yield of the desired imidazopyridine. |
| Catalyst | Use a Lewis acid or Brønsted acid catalyst to promote the cyclization step. | Add 5-10 mol% of a catalyst like Sc(OTf)₃, Yb(OTf)₃, or p-toluenesulfonic acid (p-TsOH) to the reaction mixture.[3][7][8] | The acid catalyst protonates the imine nitrogen, activating the Schiff base towards nucleophilic attack by the isocyanide. This accelerates the rate-limiting cyclization step, minimizing the accumulation of the Schiff base intermediate.[4][9] |
| Solvent | Employ a solvent that favors the solubility of all components and does not interfere with intermediates. | For reactions sluggish in methanol or ethanol, switch to a more polar aprotic solvent like acetonitrile or DMF.[6] For electron-poor aminoazoles, avoid nucleophilic solvents like methanol which can add to the Schiff base.[7][10] | The right solvent ensures all reactants and intermediates remain in solution, improving reaction kinetics. Aprotic solvents prevent side reactions with the activated Schiff base intermediate.[6][10] |
| Temperature | Optimize the reaction temperature. | While many GBB reactions proceed at room temperature, for less reactive substrates, increasing the temperature to 50-80 °C can facilitate cyclization.[6] | Higher temperatures can provide the necessary activation energy for the cyclization step. However, exercise caution, as excessive heat can also promote the decomposition of unstable intermediates. |
Issue 2: Formation of Multiple Regioisomers
Question: My reaction with a substituted 2-aminopyridine yields a mixture of two or more regioisomeric imidazopyridine products that are difficult to separate. How can I control the regioselectivity?
Answer:
Root Cause: The formation of regioisomers is a common challenge when using asymmetrically substituted 2-aminopyridines. The initial N-alkylation or acylation can occur at either the endocyclic pyridine nitrogen (N1) or the exocyclic amino group. Subsequent cyclization leads to different product isomers. The outcome is governed by a delicate balance of steric and electronic factors.[11][12]
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the N1 nitrogen, often favoring cyclization at this position. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity, potentially favoring reaction at the exocyclic nitrogen.[12]
-
Steric Hindrance: Bulky substituents, particularly at the 6-position of the 2-aminopyridine, can hinder the approach of the electrophile to the N1 position, thereby directing the reaction towards the exocyclic amino group.[6]
Caption: Factors influencing regioselectivity in imidazopyridine synthesis.
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Causality & Expected Outcome |
| Substrate Selection | Utilize steric hindrance to direct cyclization. | When synthesizing imidazo[1,2-a]pyridines, a substituent at the 6-position of the 2-aminopyridine will generally direct cyclization to occur via the less sterically hindered N1 position.[6] | The bulky group physically blocks the approach of reagents to the adjacent exocyclic amino group, making the endocyclic N1 the more accessible nucleophilic site. This leads to the preferential formation of a single regioisomer. |
| Electronic Tuning | Select substituents based on their electronic properties. | To favor N1 cyclization, use a 2-aminopyridine with an electron-donating group (e.g., -OCH₃, -CH₃) at the 4- or 5-position. To disfavor it, use a substrate with an electron-withdrawing group (e.g., -NO₂, -Cl).[12] | EDGs increase the electron density and nucleophilicity of the pyridine ring nitrogen, promoting electrophilic attack at N1. EWGs have the opposite effect, potentially allowing the exocyclic amine to compete more effectively. |
| Reaction Conditions | Modify the solvent and catalyst to influence the reaction pathway. | In some cases, changing from a polar protic solvent (e.g., ethanol) to a nonpolar aprotic solvent (e.g., toluene) can alter the regiochemical outcome. The choice of Lewis acid can also influence selectivity. | The solvent can differentially solvate the transition states leading to the different isomers, thereby lowering the activation energy for one pathway over the other. The catalyst can coordinate selectively to one of the nitrogen atoms, directing the reaction. |
Issue 3: Oxidation of 2-Aminopyridine Starting Material
Question: I am observing a highly polar, inseparable byproduct at the baseline of my TLC plate, and the yield of my desired imidazopyridine is low. My reaction uses an oxidant like TBHP. Could this be the cause?
Answer:
Root Cause: Yes, the 2-aminopyridine starting material is susceptible to oxidation, particularly when using oxidants such as tert-butyl hydroperoxide (TBHP) or in reactions run under an air atmosphere at high temperatures.[6][13] The pyridine nitrogen can be oxidized to an N-oxide, resulting in a highly polar byproduct that often remains at the TLC baseline and can complicate purification.
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Causality & Expected Outcome |
| Reagent Stoichiometry | Use a significant excess of the 2-aminopyridine. | In a NaIO₄/TBHP-promoted (3 + 2) cycloaddition, increasing the amount of 2-aminopyridine to 3-5 equivalents relative to the limiting reagent is recommended.[6] | This strategy essentially treats a portion of the 2-aminopyridine as a sacrificial reagent. By providing an excess, you ensure that even if some is consumed by the oxidation side reaction, enough remains for the desired transformation to proceed to completion, thus preserving the overall yield. |
| Control of Oxidant | Add the oxidizing agent slowly or in portions. | Instead of adding the entire amount of TBHP at once, add it dropwise over a period of 30-60 minutes using a syringe pump. | This approach maintains a lower instantaneous concentration of the oxidant in the reaction mixture. This can kinetically favor the desired reaction over the undesired oxidation of the 2-aminopyridine, leading to a cleaner reaction profile and reduced byproduct formation.[6] |
| Inert Atmosphere | Run the reaction under an inert atmosphere. | For reactions sensitive to air oxidation, especially those requiring high temperatures, thoroughly degas the solvent and run the reaction under a nitrogen or argon atmosphere. | By removing molecular oxygen, you eliminate a key reagent for the unwanted oxidation side reaction, thereby preserving the 2-aminopyridine starting material and improving the product yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in imidazopyridine synthesis?
A1: Besides the specific issues detailed above, several classes of byproducts are frequently observed depending on the synthetic route:[6]
-
Regioisomers: Arise from substituted 2-aminopyridines.[6]
-
Schiff Bases: Common in multicomponent reactions like the GBB, where the condensation intermediate fails to cyclize.[6]
-
Dimerization Products: Can occur in reactions like the Tschitschibabin synthesis, where the 2-aminopyridine starting material dimerizes.[6]
-
Oxidation Products: Formation of N-oxides from the 2-aminopyridine starting material, especially when using strong oxidizing agents.[6]
-
Over-alkylation Products: Multiple alkylations on the imidazopyridine core can occur if the product is sufficiently nucleophilic and reaction conditions are not controlled.[6][14]
Q2: How can I avoid over-alkylation on the imidazopyridine ring system?
A2: The imidazopyridine core contains multiple nitrogen atoms that can be alkylated.[15] To avoid over-alkylation, careful optimization of reaction conditions is crucial.
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the alkylating agent. Avoid using a large excess.
-
Optimize Base and Temperature: Use a milder base and lower reaction temperatures to reduce the reactivity of the system and minimize secondary alkylation events.
-
Consider Protecting Groups: If regioselectivity is also an issue, a protecting group strategy may be necessary to block undesired reactive sites before performing the alkylation.
Q3: Which analytical techniques are best for identifying and quantifying side products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for robust analysis:
-
Thin-Layer Chromatography (TLC): The first and quickest method to assess reaction completion and the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the product and the relative amounts of byproducts. Coupling with a UV detector allows for quantification, and different impurities can often be resolved chromatographically.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown byproducts. It provides the molecular weight of each component separated by the HPLC, which is critical for proposing potential structures.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for elucidating the exact structure of isolated impurities. 2D NMR techniques (like COSY, HSQC, HMBC) can be used to piece together the connectivity of complex side products.[16][17]
Q4: Are there "greener" or more efficient alternatives to classical methods like the Tschitschibabin synthesis?
A4: Yes, the field has evolved significantly. While the Tschitschibabin reaction is historically important, it often requires harsh conditions.[18] Modern multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly favored.[19][20] MCRs offer several advantages in line with green chemistry principles:
-
Atom Economy: They combine three or more starting materials in a single step, incorporating most of the atoms into the final product.[19]
-
Efficiency: They reduce the number of synthetic steps, saving time, solvents, and energy, and minimizing waste generation.[19]
-
Diversity: They allow for the rapid generation of diverse libraries of compounds by simply varying the starting components.[21] Many modern protocols also utilize microwave irradiation to accelerate reaction times or employ environmentally benign solvents like water or ethanol.[18][22]
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 14. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. jfda-online.com [jfda-online.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. bio-conferences.org [bio-conferences.org]
- 19. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[1,5-a]pyridine Carboxylic Acid Analogs
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Imidazo[1,5-a]pyridine carboxylic acid analogs. This class of heterocyclic compounds holds significant interest in medicinal chemistry, often presenting unique purification challenges due to its amphoteric nature and polarity.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflows and enhance final compound purity.
I. Foundational Purification Strategies
The purification of Imidazo[1,5-a]pyridine carboxylic acids requires a multi-faceted approach. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group necessitates careful selection of techniques to remove starting materials, reagents, and side products. A typical purification workflow involves a primary purification step, such as acid-base extraction or crystallization, followed by a secondary, higher-resolution technique like column chromatography if needed.
Below is a decision-making workflow to guide your purification strategy.
Caption: General experimental workflow for purifying Imidazo[1,5-a]pyridine carboxylic acids.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of Imidazo[1,5-a]pyridine carboxylic acid analogs in a question-and-answer format.
Q1: After my acid-base extraction, I have a low recovery of my desired carboxylic acid product. What went wrong?
A1: Low recovery during acid-base extraction is a frequent issue, often stemming from incorrect pH control or emulsion formation.
-
Causality (pH Control): To efficiently extract your carboxylic acid into the aqueous basic layer, the pH of the solution must be sufficiently high to ensure complete deprotonation. A general rule is to have a pH at least 2 units above the pKa of your carboxylic acid.[3] Similarly, when re-acidifying to precipitate your product, the pH should be at least 2 units below the pKa to ensure it is fully protonated and minimally soluble in the aqueous layer.[3] The basicity of the Imidazo[1,5-a]pyridine core can complicate this, making it an amphoteric molecule. Using a weak base like sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the carboxylic acid without significantly affecting the basicity of the heterocyclic core, which helps in selective extraction.[4][5]
-
Troubleshooting Steps:
-
Verify pH: Use pH paper or a calibrated pH meter to check the pH of the aqueous layer during both the basification and acidification steps.
-
Optimize Base Choice: If using a strong base like NaOH, consider switching to a milder base like saturated NaHCO₃ solution to avoid potential hydrolysis of other functional groups and to better control the extraction.[5]
-
Salting Out: If your product has some water solubility even in its neutral form, saturate the aqueous layer with NaCl (brine) during the final extraction back into an organic solvent. This decreases the solubility of organic compounds in the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering all of the product.
-
Q2: My compound streaks badly on a silica gel column, making separation impossible. How can I improve the chromatography?
A2: Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between a polar compound and the acidic silica surface. Both the carboxylic acid and the basic nitrogen of the Imidazo[1,5-a]pyridine ring can cause this issue.
-
Causality (Surface Interactions): Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, like your pyridine analog, can bind strongly to these sites. Carboxylic acids can also engage in strong hydrogen bonding, leading to poor elution profiles.
-
Troubleshooting Steps:
-
Solvent System Modification (Acidic Additive): To mitigate the interaction of the carboxylic acid, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase.[6] This keeps the carboxylic acid protonated, reducing its interaction with the silica.
-
Solvent System Modification (Basic Additive): To address the basic nitrogen, adding a small amount (0.5-1%) of a volatile base like triethylamine can be effective.[7] However, this can make the mobile phase basic and may not be ideal for the acidic functionality. Use with caution.
-
Switch to a Different Stationary Phase:
-
Reverse-Phase (C18): This is often the best solution for polar, ionizable compounds.[8][9] The separation is based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or TFA to ensure sharp peaks.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained in reverse-phase, HILIC is an excellent alternative.[10][11] It uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.
-
-
Q3: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. This is common with compounds that have impurities, which can depress the melting point.
-
Causality (Supersaturation & Impurities): The goal of recrystallization is to create a supersaturated solution from which the pure compound selectively crystallizes upon slow cooling. If the solution is cooled too quickly, or if impurities prevent proper lattice formation, the compound may separate as a supercooled liquid (an oil).
-
Troubleshooting Steps:
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.[3]
-
Use More Solvent: You may be using too little solvent, causing the solution to become too highly supersaturated upon cooling. Add slightly more hot solvent until the oil redissolves, then attempt to cool slowly again.
-
Change Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12] Try a different solvent or a two-solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate). In a two-solvent system, dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat to clarify and then cool slowly.
-
Add a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[3]
-
Pre-Purification: If the crude material is very impure, oiling out is more likely. Perform a preliminary purification by flash chromatography or extraction to remove the bulk of the impurities before attempting recrystallization.
-
III. Frequently Asked Questions (FAQs)
-
What is the best general-purpose solvent system for flash chromatography of these compounds on silica?
-
How can I confirm the purity of my final product?
-
Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (LC-MS), is ideal for determining the percentage purity.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any remaining impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
-
-
My compound is colored, but I expect it to be colorless. What could be the cause?
-
Color often indicates the presence of trace impurities, which could be residual metal catalysts from the synthesis or oxidized organic byproducts.[3] Passing a solution of your compound through a small plug of activated carbon or silica gel can sometimes remove colored impurities. If the color persists, a more rigorous chromatographic purification may be necessary.
-
-
Can I use acid-base extraction if my molecule also has other acid/base sensitive functional groups?
-
This requires careful consideration. For instance, if you have an ester functional group, using a strong base like sodium hydroxide could cause hydrolysis.[4] In such cases, using a weaker base like sodium bicarbonate is essential. Always assess the stability of all functional groups in your molecule to the pH conditions you plan to use.
-
IV. Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol describes the separation of an Imidazo[1,5-a]pyridine carboxylic acid from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. half the volume of the organic layer). Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that builds up.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated carboxylate salt) into a clean Erlenmeyer flask.[15][16]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been removed. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 2M HCl) dropwise while stirring until the solution becomes acidic (pH ~3-4, check with pH paper).[16] Your product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like cold hexanes to aid in drying. Dry the purified product under vacuum.
Protocol 2: Reverse-Phase Flash Chromatography
This protocol is suitable for polar analogs or when silica gel chromatography fails.
-
Column & Mobile Phase: Select a C18 reverse-phase column. Prepare two mobile phase solvents: Solvent A (Deionized water + 0.1% Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% Formic Acid).
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of a strong solvent like Methanol or DMSO. If solubility is an issue, adsorb the sample onto a small amount of C18 silica (solid loading).
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B) for several column volumes.[8]
-
Elution: Load the sample onto the column. Begin elution with a shallow gradient (e.g., 5% B to 70% B over 20 column volumes). The exact gradient will depend on the polarity of your compound and should be optimized using analytical HPLC or TLC.[14]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing water can be time-consuming; a high-vacuum pump or lyophilizer may be necessary for complete drying.
V. Data Summary & Reference Tables
Table 1: Common Chromatography Solvents and Modifiers
| Chromatography Mode | Stationary Phase | Typical Mobile Phase (Eluting Strength) | Common Modifiers & Purpose |
| Normal Phase | Silica Gel (SiO₂) | Hexane/Ethyl Acetate → Dichloromethane/Methanol | Acetic Acid (0.5-1%): Protonates acids, reduces tailing.[6] |
| Triethylamine (0.5-1%): Neutralizes silica, reduces tailing of bases.[7] | |||
| Reverse Phase | C18-bonded Silica | Water/Acetonitrile or Water/Methanol | Formic Acid/TFA (0.1%): Protonates acids/bases, improves peak shape.[8] |
| HILIC | Amine or Diol-bonded Silica | Acetonitrile/Water | Ammonium Acetate/Formate: Acts as a buffer, improves peak shape.[11] |
VI. References
-
Wikipedia. Acid-base extraction. --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. --INVALID-LINK--
-
Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. --INVALID-LINK--
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. --INVALID-LINK--
-
University of Waterloo. Acid and Base Extraction. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of Carboxylic Acids from Carbonylation. --INVALID-LINK--
-
BenchChem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. --INVALID-LINK--
-
Royal Society of Chemistry. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. --INVALID-LINK--
-
Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. --INVALID-LINK--
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--
-
University of Cape Town, Department of Chemistry. SOP: FLASH CHROMATOGRAPHY. --INVALID-LINK--
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. --INVALID-LINK--
-
BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds. --INVALID-LINK--
-
King Group, University of Sheffield. Successful Flash Chromatography. --INVALID-LINK--
-
ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. --INVALID-LINK--
-
Google Patents. Process for producing pyridine carboxylic acids. --INVALID-LINK--
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. --INVALID-LINK--
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Purification [chem.rochester.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. benchchem.com [benchchem.com]
- 15. vernier.com [vernier.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Optimization of catalyst and temperature for imidazo[1,5-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and minimize impurities.
Section 1: Foundational Principles of Imidazo[1,5-a]pyridine Synthesis
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif found in numerous pharmacologically active compounds.[1][2] Its synthesis is a key step in the development of new therapeutics. A common and effective strategy involves the cyclization of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon synthon. The choice of catalyst and reaction temperature is critical and can significantly impact the reaction's efficiency, yield, and purity.
This guide will focus on troubleshooting and optimizing these key parameters. We will explore various catalytic systems and the thermodynamic and kinetic considerations that govern the reaction's success.
Section 2: Troubleshooting Guide - Catalyst and Temperature Optimization
This section is formatted as a series of common problems encountered during the synthesis of imidazo[1,5-a]pyridines, followed by detailed solutions and the underlying scientific rationale.
Low to No Product Yield
Question: My reaction is showing very low or no conversion to the desired imidazo[1,5-a]pyridine. What are the likely causes and how can I address this?
Answer: Low to no product yield is a common issue that can often be traced back to the catalyst system, reaction temperature, or the nature of your starting materials.
Possible Causes and Solutions:
-
Catalyst Inactivity or Incompatibility:
-
Rationale: The catalyst's role is to facilitate the key bond-forming steps in the cyclization process. If the catalyst is inactive or poisoned, the reaction will not proceed efficiently. Different synthetic routes to imidazo[1,5-a]pyridines rely on distinct catalytic mechanisms. For instance, some methods employ transition metals like copper or iron to mediate C-H amination or oxidative cyclization[3][4], while others utilize iodine or strong acids to promote condensation and cyclization.[1][5][6]
-
Troubleshooting Steps:
-
Verify Catalyst Choice: Ensure the catalyst you've chosen is appropriate for your specific reaction. For example, in a synthesis involving the cyclization of 2-picolylamines with nitroalkanes, a strong acid medium like polyphosphoric acid (PPA) with phosphorous acid is effective.[5] For oxidative annulations of 2-pyridyl ketones with alkylamines, a transition-metal-free system using molecular iodine (I₂) has proven successful.[6][7]
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. Refer to literature for optimized catalyst concentrations for your specific reaction. For instance, in some copper-catalyzed syntheses of related imidazo[1,2-a]pyridines, catalyst loading is a critical parameter that is carefully optimized.[8][9]
-
Catalyst Quality and Handling: Ensure your catalyst is pure and has not been deactivated by improper storage or handling. Some catalysts are sensitive to air or moisture.
-
-
-
Sub-optimal Reaction Temperature:
-
Rationale: Temperature plays a crucial role in overcoming the activation energy of the reaction. Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product.
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: If you suspect the temperature is too low, increase it in a stepwise manner (e.g., in 10-20 °C increments) while monitoring the reaction progress by TLC or LC-MS. For the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine and nitroalkanes, yields were observed to significantly increase when the temperature was raised from 110 °C to 160 °C.[5]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often accelerate reactions and improve yields by providing rapid and uniform heating.[10][11][12][13] This method has been successfully applied to the solvent-free synthesis of imidazo[1,5-a]pyridines using MnO₂ as an oxidant.[12]
-
-
-
Poor Substrate Reactivity:
-
Rationale: The electronic and steric properties of the substituents on your 2-(aminomethyl)pyridine and the coupling partner can significantly influence reactivity. Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, potentially slowing down the cyclization step.
-
Troubleshooting Steps:
-
Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups to prevent side reactions.
-
Alternative Starting Materials: If a particular substrate is consistently unreactive, it may be necessary to explore alternative synthetic routes or analogous starting materials with more favorable electronic properties.
-
-
Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products. How can I improve the selectivity?
Answer: The formation of side products is often a result of competing reaction pathways, which can be influenced by both the catalyst and the reaction temperature.
Possible Causes and Solutions:
-
Over-oxidation or Decomposition at High Temperatures:
-
Rationale: While higher temperatures can increase reaction rates, they can also promote undesired side reactions, such as over-oxidation or thermal decomposition of the product.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Carefully lower the reaction temperature and monitor the product-to-side-product ratio. It's a balance between achieving a reasonable reaction rate and minimizing side product formation.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Determine the optimal reaction time by monitoring the reaction's progress and stopping it once the starting material is consumed and the product concentration is maximized.
-
-
-
Competing Reaction Pathways:
-
Rationale: The catalyst can sometimes promote alternative, undesired reaction pathways. For example, in A³ coupling reactions leading to related imidazo[1,2-a]pyridines, side products can arise from homocoupling of the alkyne component.[14][15] The choice of catalyst and ligands can help steer the reaction towards the desired product.
-
Troubleshooting Steps:
-
Screen Different Catalysts: If you are using a transition metal catalyst, screening different metals or ligand combinations can significantly improve selectivity. For instance, while copper catalysts are common, gold-catalyzed reactions have also been reported for imidazopyridine synthesis and may offer different selectivity profiles.[16]
-
Adjust Solvent Polarity: The solvent can influence the stability of intermediates and transition states. Experimenting with solvents of different polarities can sometimes suppress the formation of unwanted side products.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for imidazo[1,5-a]pyridine synthesis?
A1: A variety of catalytic systems have been successfully employed. These include:
-
Transition-metal-free systems: Molecular iodine (I₂) is a versatile reagent for mediating oxidative C-H amination.[6][7] Strong acid catalysts like polyphosphoric acid (PPA) are used in cyclocondensation reactions.[5][17]
-
Copper catalysts: Copper salts are widely used in related imidazo[1,2-a]pyridine syntheses, particularly in A³ coupling reactions.[9][14][18][19] These can also be applicable to certain imidazo[1,5-a]pyridine syntheses.
-
Iron catalysts: Iron-catalyzed C-H amination offers a cost-effective and environmentally friendly approach.[4]
-
Other reagents: Oxidants like activated MnO₂ have been used in microwave-assisted, solvent-free conditions.[12]
Q2: How does temperature typically affect the yield of imidazo[1,5-a]pyridine synthesis?
A2: Temperature is a critical parameter. In many cases, there is an optimal temperature range for achieving the best yield. For example, in the synthesis via cyclization of 2-(aminomethyl)pyridine with nitroethane, the yield increased from 13% at 130°C to 77% at 160°C in a PPA/H₃PO₃ medium.[5] However, exceeding the optimal temperature can lead to decomposition and reduced yields. It is crucial to perform a temperature optimization study for your specific reaction.
| Reaction Type | Catalyst/Medium | Temperature Range (°C) | Effect on Yield | Reference |
| Cyclocondensation | PPA/H₃PO₃ | 110 - 160 | Yield increases with temperature within this range. | [5] |
| C-H Amination | I₂ / NaOAc | Ambient to moderate heating | Optimization is substrate-dependent. | [6][7] |
| Microwave-assisted | Activated MnO₂ | Not specified, depends on microwave power | Rapid reaction, high yields. | [12] |
Q3: Can microwave irradiation improve my synthesis?
A3: Yes, microwave-assisted synthesis is a powerful technique that can significantly benefit the synthesis of imidazo[1,5-a]pyridines and related heterocycles.[10][11][13] The advantages include:
-
Accelerated reaction rates: Reactions that take hours under conventional heating can often be completed in minutes.
-
Improved yields: The rapid and uniform heating can minimize the formation of side products.
-
Energy efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy transfer.
-
Solvent-free conditions: In some cases, microwave-assisted reactions can be performed without a solvent, which is environmentally beneficial.[12]
Q4: What is the general mechanism for the synthesis of imidazo[1,5-a]pyridines?
A4: The specific mechanism depends on the synthetic route. However, a common pathway involves the following key steps:
-
Formation of an imine or enamine intermediate: This often involves the condensation of a 2-(aminomethyl)pyridine derivative with a carbonyl compound or an equivalent.
-
Intramolecular cyclization: The nucleophilic nitrogen of the pyridine ring attacks an electrophilic center to form the five-membered imidazole ring. This is often the rate-determining step.
-
Aromatization: The cyclized intermediate undergoes a final elimination or oxidation step to yield the aromatic imidazo[1,5-a]pyridine core.
Below is a generalized workflow for troubleshooting and optimizing your synthesis.
Caption: Troubleshooting workflow for imidazo[1,5-a]pyridine synthesis.
Section 4: Experimental Protocols
Protocol: Synthesis of 3-methyl-imidazo[1,5-a]pyridine via Cyclocondensation[5]
This protocol is adapted from the synthesis of imidazo[1,5-a]pyridines via cyclization of 2-(aminomethyl)pyridines with nitroalkanes.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (87%, 1 g/mmol of the limiting reagent) and phosphorous acid (1:1 mixture with PPA by weight).
-
Addition of Reagents: Add 2-(aminomethyl)pyridine (1 mmol) to the reaction mixture. Then, add nitroethane (1.2 mmol) dropwise while stirring.
-
Heating: Heat the reaction mixture to 160 °C and maintain this temperature for the optimized reaction time (typically 3-6 hours), monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-methyl-imidazo[1,5-a]pyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. scielo.br [scielo.br]
- 10. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts [mdpi.com]
- 11. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. connectjournals.com [connectjournals.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Control Regioselectivity in the Synthesis of Substituted Imidazopyridines
Welcome to our dedicated technical support center for the synthesis of substituted imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, and achieving precise substitution patterns is often a critical challenge.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments. Each problem is analyzed from its root cause to provide robust, field-proven solutions.
Issue 1: Formation of a Mixture of Regioisomers During Cyclization
Problem: The reaction of a substituted 2-aminopyridine with a carbonyl compound or its equivalent results in a mixture of two or more regioisomeric imidazopyridine products that are difficult to separate.
Root Cause: The cyclization can occur at either of the two nitrogen atoms of the 2-aminopyridine ring (the endocyclic pyridine nitrogen and the exocyclic amino nitrogen). The regioselectivity of this step is highly sensitive to the electronic and steric environment of the 2-aminopyridine substrate.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in cyclization.
Solutions & Scientific Rationale:
| Strategy | Experimental Protocol & Explanation | Expected Outcome |
| Steric Hindrance | Utilize 2-aminopyridine starting materials with bulky substituents at the 6-position. The steric bulk will disfavor the approach of the reacting partner to the adjacent endocyclic nitrogen, thus directing the cyclization towards the less hindered N-1 position.[2] | Increased formation of the desired regioisomer. |
| Electronic Effects | Carefully select substituents on the 2-aminopyridine ring based on their electronic properties. Electron-donating groups (EDGs) can enhance the nucleophilicity of the ring nitrogen, potentially influencing the cyclization site. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity.[2] This allows for the preferential formation of one regioisomer. | Enhanced regioselectivity of the cyclization reaction.[2] |
| Reaction Conditions | Modify the solvent and catalyst system. In transition-metal-catalyzed reactions, the choice of ligand can play a crucial role in directing the cyclization. Experiment with different ligand and solvent combinations to optimize for the desired isomer.[2] Temperature can also be a key parameter; a systematic temperature screen is recommended.[1][3] | Improved ratio of the desired regioisomer. |
Issue 2: Lack of Regioselectivity in C-H Functionalization of the Imidazopyridine Core
Problem: Attempts to directly functionalize the imidazopyridine scaffold (e.g., arylation, alkylation, halogenation) result in a mixture of products substituted at different positions (e.g., C-3, C-5).
Root Cause: The imidazopyridine ring system has multiple reactive C-H bonds. The inherent electronic properties of the scaffold make certain positions, like C-3, more nucleophilic and thus more susceptible to electrophilic attack.[4] However, under different reaction conditions, particularly with transition metal catalysis, other positions can be activated.
Troubleshooting Workflow:
Caption: Decision-making workflow for achieving regioselective C-H functionalization.
Solutions & Scientific Rationale:
| Strategy | Experimental Protocol & Explanation | Expected Outcome |
| Directing Groups | Introduce a directing group onto the imidazopyridine scaffold that can chelate to a metal catalyst and direct the C-H activation to a specific, often less reactive, position. For example, an N-methoxyamide directing group has been used to achieve rhodium(III)-catalyzed C-5 arylation.[5] | Highly regioselective functionalization at the desired position. |
| Catalyst/Ligand Control | In transition-metal-catalyzed C-H functionalization, the choice of metal (e.g., Pd, Rh, Cu) and, critically, the ancillary ligands can dramatically influence the regiochemical outcome.[3] A thorough screening of catalysts and ligands is essential. For instance, different palladium catalysts can favor either C-2 or C-3 functionalization. | Shifting the product distribution to favor a single regioisomer. |
| Reagent-Controlled Selectivity | Some reagents exhibit inherent regioselectivity for a particular position on the imidazopyridine ring. For example, catalyst-free C-3 thiocyanation has been achieved with high regioselectivity.[6] Similarly, Lewis acid-catalyzed C3-H alkylation with donor-acceptor cyclopropanes shows high selectivity.[4][7] | Formation of a single, predictable regioisomer. |
| Solvent and Temperature Optimization | The polarity of the solvent and the reaction temperature can influence the reaction pathway and the stability of key intermediates, thereby affecting regioselectivity.[8] For instance, in some Lewis acid-catalyzed alkylations, switching to a more polar solvent like acetonitrile and increasing the temperature can significantly improve yield and selectivity.[4][7] | Improved yield and regioselectivity of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in imidazopyridine synthesis, and how do they relate to regioselectivity?
A1: Besides the desired product, several byproducts can form, many of which are a direct result of a lack of regiocontrol. The most common include:
-
Regioisomers: As discussed, when using substituted 2-aminopyridines, different isomers of the imidazopyridine product can form depending on the site of cyclization.[2]
-
Schiff Bases: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the condensation of an aldehyde and an amine can lead to a stable Schiff base as a side product, which may not proceed to the final cyclized product.[2]
-
Over-alkylation Products: When introducing alkyl groups, there is a risk of multiple alkylations on the imidazopyridine core, leading to a mixture of products.[2]
Q2: How do electronic effects of substituents on the 2-aminopyridine ring influence regioselectivity?
A2: The electronic nature of substituents plays a critical role. Electron-donating groups (EDGs) on the pyridine ring increase the electron density and nucleophilicity of the endocyclic nitrogen, potentially favoring cyclization at this position. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the ring nitrogen, which can lead to preferential reaction at the exocyclic amino group.[2] This principle allows for the rational design of substrates to favor the formation of a specific regioisomer.
Q3: Can the choice of catalyst influence the regioselectivity of C-H functionalization?
A3: Absolutely. Transition metal catalysts are powerful tools for C-H functionalization, and the choice of metal and its associated ligands is paramount for controlling regioselectivity. For example, rhodium catalysts have been employed for direct C-H activation without the need for directing groups in some cases.[3] Copper and palladium are also widely used, and their catalytic cycles can be modulated by ligands to favor reaction at different positions on the imidazopyridine ring.[1][3]
Q4: Are there catalyst-free methods to achieve regioselective functionalization of imidazopyridines?
A4: Yes, several catalyst-free methods have been developed. For instance, the C-3 position, being electron-rich, can undergo regioselective electrophilic substitution under catalyst-free conditions.[4] An example is the direct and highly regioselective thiocyanation of imidazoheterocycles at the C-3 position.[6] Additionally, certain multicomponent reactions can proceed with high regioselectivity without the need for a metal catalyst.[9]
Q5: In multicomponent reactions for imidazopyridine synthesis, what factors are key to controlling regioselectivity?
A5: Multicomponent reactions (MCRs) are efficient for building molecular complexity.[3] In the context of imidazopyridine synthesis, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, regioselectivity is primarily governed by:
-
The 2-aminopyridine substrate: Steric and electronic properties of substituents dictate the initial nucleophilic attack and subsequent cyclization, as in simpler condensation reactions.[2]
-
Reaction conditions: The choice of catalyst (often a Lewis acid), solvent, and temperature can influence the reaction pathway and favor the formation of one regioisomer over others.[10][11][12] For example, using glyoxylic acid as a formaldehyde equivalent in the GBB reaction has been shown to afford high regioselectivity.[10]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. | Semantic Scholar [semanticscholar.org]
- 6. Catalyst-Free Regioselective C-3 Thiocyanation of Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 12. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Imidazo[1,5-a]pyridine Compound Stability and Degradation
Introduction: The Stability Profile of a Versatile Scaffold
Welcome to the technical support center for Imidazo[1,5-a]pyridine compounds. This heterocyclic scaffold has garnered significant attention across various scientific disciplines, from materials science to drug discovery, owing to its unique photophysical properties, structural versatility, and biological activities.[1][2] Researchers value the Imidazo[1,5-a]pyridine core for its generally high thermal and photostability, which makes it an excellent building block for fluorescent probes and a reliable pharmacophore in medicinal chemistry.[3][4]
However, like any functionalized molecule, the stability of a specific Imidazo[1,5-a]pyridine derivative is not absolute. It can be significantly influenced by its substitution pattern, the experimental conditions it is subjected to, and long-term storage. This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for identifying, troubleshooting, and mitigating stability and degradation issues. We will move beyond simple procedural lists to explain the chemical reasoning behind these challenges, empowering you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses the most common initial questions regarding the stability of Imidazo[1,5-a]pyridine compounds.
Q1: How chemically stable is the unsubstituted Imidazo[1,5-a]pyridine ring system?
The fused bicyclic Imidazo[1,5-a]pyridine system is an aromatic heterocycle and is considered a robust and stable scaffold.[3][5] Its stability is attributed to the delocalization of π-electrons across the two rings. It generally exhibits good resistance to thermal stress and photobleaching, which is why it's a popular core for fluorescent dyes.[6] However, its reactivity is influenced by the nitrogen atoms, which can be protonated under acidic conditions or act as coordination sites for metal catalysts, potentially opening pathways for degradation if not controlled.
Q2: My specific derivative shows signs of degradation. What factors are likely at play?
While the core is stable, substituents can dramatically alter a derivative's susceptibility to degradation. Key factors include:
-
Electron-donating vs. Electron-withdrawing Groups: Substituents can change the electron density of the ring system, making it more or less susceptible to oxidative or hydrolytic attack.
-
Steric Hindrance: Bulky groups near reactive sites can provide steric protection, enhancing stability.
-
pH and Solvent: Extreme pH levels can lead to acid- or base-catalyzed hydrolysis of sensitive functional groups (e.g., esters, amides) attached to the core. The choice of solvent can affect solubility and the rate of degradation reactions.
-
Presence of Oxidants or Reductants: Reagents like strong oxidizing agents (e.g., H₂O₂), reducing agents, or even dissolved oxygen can react with the scaffold or its substituents.
-
Light Exposure: Despite general photostability, prolonged exposure to high-intensity UV light can cause degradation, especially for derivatives designed as photosensitizers or fluorophores.
Q3: What are the common visual or analytical signs of compound degradation?
Early detection is critical. Be vigilant for the following indicators:
-
Visual Changes: A noticeable change in color or the formation of a precipitate in a solution or solid sample.
-
Chromatography (TLC/HPLC): The appearance of new, unexpected spots on a Thin-Layer Chromatography (TLC) plate or new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram. A decrease in the area of the main peak over time is a quantitative indicator of degradation.
-
Mass Spectrometry (MS): The appearance of new mass signals corresponding to potential degradation products (e.g., hydrolyzed, oxidized species).
-
NMR Spectroscopy: The emergence of new, unidentifiable signals or a decrease in the integration of the parent compound's signals relative to an internal standard.
Q4: What are the absolute best practices for handling and storing these compounds to ensure long-term stability?
Proper handling and storage are fundamental to preserving compound integrity.
-
Handling: Always handle Imidazo[1,5-a]pyridine compounds in a well-ventilated area or a fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7]
-
Storage (Solid): Store solid compounds in amber glass vials to protect from light. For maximum stability, store at low temperatures (0-8 °C is a common recommendation) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]
-
Storage (Solution): Prepare solutions fresh whenever possible. If stock solutions must be stored, use a high-purity, anhydrous solvent. Store at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and contamination with atmospheric water. Avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide - A Problem-Solving Framework
When experiments yield unexpected results, systematic troubleshooting is key. This guide provides a framework for diagnosing and resolving common stability-related issues.
Problem 1: Loss of Biological Activity or Inconsistent Assay Results
-
Potential Cause: The compound is degrading in the aqueous assay buffer (e.g., PBS, cell culture media) at 37°C. Functional groups like esters or amides may be hydrolyzing, or the compound may be oxidizing.
-
Troubleshooting & Solution:
-
Verify Compound Integrity Pre-Assay: Always run a quick quality control check (e.g., HPLC/LC-MS) on your compound stock solution before starting a new set of experiments.
-
Perform a Buffer Stability Assay: Before conducting extensive biological testing, assess the compound's stability directly in the assay buffer. Incubate a solution of your compound in the buffer at the experimental temperature (e.g., 37°C). Take aliquots at various time points (e.g., 0, 2, 6, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
Modify Assay Conditions: If instability is confirmed, consider reducing the incubation time, adjusting the buffer pH if permissible, or adding antioxidants like ascorbic acid if oxidation is suspected.
-
Problem 2: New Impurities Appear During Synthetic Work-up or Purification
-
Potential Cause: The compound is sensitive to the pH conditions of the work-up or the purification method. For example, acidic (e.g., HCl wash) or basic (e.g., NaHCO₃ wash) conditions can cause degradation. Silica gel used in column chromatography can also be slightly acidic and may degrade sensitive compounds.
-
Troubleshooting & Solution:
-
Analyze at Each Step: Take small aliquots of your organic layer before and after any aqueous washes and analyze by TLC or LC-MS to pinpoint the step causing degradation.
-
Use Neutral Washes: If acid/base sensitivity is detected, use only neutral washes (e.g., water, brine).
-
Alternative Purification: If silica gel is the culprit, consider using a different stationary phase like alumina (basic or neutral) or florisil. Alternatively, purification by recrystallization or preparative HPLC with a neutral mobile phase may be better options.
-
Problem 3: Stored Stock Solutions Show Decreased Purity Over Time
-
Potential Cause: The compound is undergoing slow degradation in solution due to oxidation, hydrolysis from trace water in the solvent, or photodegradation from ambient light.
-
Troubleshooting & Solution:
-
Solvent Purity: Use only high-purity, anhydrous solvents (e.g., HPLC-grade or from a solvent purification system) for preparing stock solutions.
-
Inert Atmosphere: After dissolving the compound, sparge the solution with argon or nitrogen for a few minutes before sealing the vial. This removes dissolved oxygen.
-
Light Protection: Store stock solutions in amber vials or wrap clear vials in aluminum foil.
-
Aliquot and Freeze: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store at -80°C.
-
Section 3: Protocols and Methodologies
These detailed protocols provide a starting point for systematically evaluating the stability of your Imidazo[1,5-a]pyridine compounds.
Protocol 1: Assessing Compound Stability in Aqueous Buffer
This protocol uses HPLC to quantify the percentage of a compound remaining over time when incubated in a relevant biological buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of your test compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Preparation of Test Solution: Dilute the stock solution into the pre-warmed (37°C) aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10-50 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid artifacts.
-
Time Point Zero (T=0): Immediately after preparing the test solution, take an aliquot (e.g., 100 µL), mix it with an equal volume of a quenching solvent like acetonitrile or methanol to precipitate buffer salts and stop degradation, and centrifuge (10,000 x g for 5 min). Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Place the remaining test solution in an incubator at the desired temperature (e.g., 37°C).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), repeat step 3 to collect and process samples.
-
HPLC Analysis: Analyze all samples by reversed-phase HPLC using a C18 column. Monitor the peak area of the parent compound at a specific wavelength.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
Protocol 2: General Workflow for Degradation Product Identification
This workflow outlines the steps to identify unknown impurities or degradation products.
-
Initial Detection and Separation: Use an analytical method like HPLC-UV or LC-MS to confirm the presence of impurities and separate them from the parent compound. A UV-Vis spectrophotometer can be used to monitor the disappearance of the parent compound's absorption band.
-
Molecular Weight Determination: Use LC-MS to obtain the molecular weight of the degradation products. This provides the first crucial clue to their identity (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).[9]
-
Isolation: If a degradation product is present in sufficient quantity, isolate it using preparative HPLC or column chromatography.
-
Structural Elucidation: Submit the purified degradation product for structural analysis using:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To unambiguously determine the chemical structure.[9]
-
FTIR Spectroscopy: To identify changes in functional groups, such as the disappearance of an ester carbonyl or the appearance of a carboxylic acid hydroxyl group.[9]
-
Section 4: Visual Guides and Workflows
Visual aids can simplify complex decision-making processes and workflows.
Caption: Troubleshooting decision tree for stability issues.
Caption: Workflow for degradation product analysis.
Section 5: Data Summary Tables
For quick reference, the following tables summarize key recommendations.
Table 1: Recommended Storage Conditions for Imidazo[1,5-a]pyridine Compounds
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid | 4 to -20 °C | Inert (Ar / N₂) | Amber Vial | Long-term |
| Solution | -20 to -80 °C | Inert (Ar / N₂) | Amber Vial | Short- to Mid-term |
| (DMSO Stock) | ||||
| Solution | 4 °C | Air | Amber Vial | Short-term (days) |
| (Aqueous Buffer) |
Table 2: Summary of Analytical Techniques for Stability Assessment
| Technique | Primary Use | Information Provided |
| HPLC-UV | Quantifying parent compound decay and appearance of new products. | Purity (%), % Remaining, Retention Time |
| LC-MS | Rapidly identifying potential degradation products. | Molecular Weight, Purity (%) |
| HRMS | Determining the exact chemical formula of degradation products. | High-accuracy Mass, Elemental Composition |
| NMR | Unambiguous structural elucidation of isolated degradation products. | Connectivity, Stereochemistry |
| UV-Vis Spec. | Monitoring the overall progress of a degradation reaction in real-time. | Change in Absorbance Spectrum |
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
Challenges and solutions for scaling up Imidazo[1,5-a]pyridine-8-carboxylic acid production
Welcome to the technical support center for the synthesis and scale-up of Imidazo[1,5-a]pyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic routes and principles of process chemistry.
I. Overview of Synthetic Strategy
The synthesis of this compound on a larger scale can be approached through a multi-step sequence. A common and logical route involves the initial construction of a substituted pyridine precursor, followed by the formation of the fused imidazole ring, and finally, the introduction and/or unmasking of the carboxylic acid functionality at the 8-position. This guide will focus on a plausible and adaptable synthetic pathway, highlighting critical control points and potential pitfalls.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and problems that may arise during the synthesis and purification of this compound.
Part A: Synthesis of Key Intermediates
Question 1: We are experiencing low yields and the formation of multiple byproducts during the bromination of 2-aminopyridine to form 2-amino-3-bromopyridine. How can we optimize this step for a larger scale?
Answer:
The bromination of 2-aminopyridine is a critical first step, and poor control can lead to over-bromination or the formation of isomeric impurities. Here’s a breakdown of the common issues and solutions:
-
Causality of Byproduct Formation: The amino group in 2-aminopyridine is an activating group, making the pyridine ring susceptible to electrophilic substitution. Uncontrolled reaction conditions can lead to the formation of di- and tri-brominated species. The reaction is also exothermic, and poor temperature control can exacerbate this issue.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of bromine. This helps to control the reaction rate and minimize over-bromination.[1]
-
Slow Addition of Bromine: Add the brominating agent (e.g., liquid bromine) dropwise or in portions to maintain control over the reaction exotherm.[2]
-
Solvent Choice: Acetic acid is a commonly used solvent for this reaction, as it can help to moderate the reactivity.[2]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will lead to byproducts.
-
Work-up Procedure: A careful work-up is crucial. Neutralization of the reaction mixture with a base like sodium hydroxide solution is necessary to remove excess acid and facilitate product extraction.[1]
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Temperature | 0-10 °C during bromine addition | Minimizes byproduct formation and controls exotherm. |
| Bromine Addition | Slow, controlled addition | Prevents localized high concentrations and overheating. |
| Solvent | Acetic Acid | Moderates reactivity and aids in temperature control.[2] |
| Work-up | Careful pH adjustment to neutral | Ensures efficient extraction of the desired product.[1] |
Question 2: During the cyclocondensation of 2-amino-3-bromopyridine with an α-haloketone, we observe incomplete conversion and the formation of a dark, tarry substance. What are the likely causes and how can we improve this reaction?
Answer:
The formation of the imidazo[1,5-a]pyridine ring via cyclocondensation is a key step, but it can be prone to side reactions, especially at larger scales.
-
Causality of Incomplete Conversion and Tar Formation: Incomplete conversion can be due to insufficient reaction time or temperature. The formation of tarry substances often indicates decomposition of starting materials or the product under harsh reaction conditions. The basicity of the 2-aminopyridine nitrogen is crucial for the initial nucleophilic attack on the α-haloketone.
-
Troubleshooting & Optimization:
-
Reaction Conditions: The reaction is typically carried out by heating the reactants in a suitable solvent such as ethanol or DMF.[3] Microwave irradiation has also been shown to be effective in reducing reaction times and improving yields in some cases.
-
Base: The presence of a mild base, such as sodium bicarbonate or potassium carbonate, can be beneficial to neutralize the hydrogen halide formed during the reaction, preventing potential side reactions and decomposition.
-
Choice of α-Halocarbonyl Compound: The reactivity of the α-halocarbonyl compound is important. α-bromoketones are generally more reactive than α-chloroketones.[4]
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to degradation.
-
Caption: Troubleshooting logic for the cyclocondensation step.
Part B: Introduction of the Carboxylic Acid Group
Question 3: We are considering introducing the carboxylic acid at the 8-position. What are the most viable methods for a scalable process?
Answer:
There are two primary strategies for introducing the carboxylic acid at the 8-position:
-
Palladium-Catalyzed Carboxylation of an 8-Halo-Imidazo[1,5-a]pyridine: This involves the reaction of an 8-bromo or 8-iodo derivative with carbon monoxide in the presence of a palladium catalyst. While this is a powerful method, scaling up can present challenges.[5][6]
-
Challenges: Handling of toxic carbon monoxide gas at high pressure, catalyst deactivation, and removal of palladium from the final product are significant concerns in a manufacturing setting.[7][8]
-
Solutions: Using CO-generating reagents can sometimes be an alternative to using CO gas directly. Careful selection of ligands and reaction conditions can improve catalyst stability and turnover numbers.[9] Efficient purification methods, such as treatment with activated carbon or specific metal scavengers, are necessary to reduce palladium levels in the final product.
-
-
Cyanation followed by Hydrolysis: This two-step approach involves converting the 8-bromo derivative to an 8-cyano intermediate, which is then hydrolyzed to the carboxylic acid. This is often a more practical approach for large-scale synthesis.
Question 4: We are attempting the hydrolysis of the 8-cyano-imidazo[1,5-a]pyridine to the carboxylic acid, but the reaction is sluggish and we are observing some decomposition. How can we optimize this step?
Answer:
The hydrolysis of aromatic nitriles can be challenging, and the conditions need to be carefully optimized to achieve complete conversion without product degradation.
-
Causality of Sluggish Reaction and Decomposition: The imidazo[1,5-a]pyridine ring system can be sensitive to harsh acidic or basic conditions at elevated temperatures. Incomplete hydrolysis may result in the formation of the corresponding amide as a byproduct. Decomposition can occur if the reaction is heated for too long or at too high a temperature.
-
Troubleshooting & Optimization:
-
Acidic vs. Basic Hydrolysis: Both acidic (e.g., concentrated HCl or H₂SO₄) and basic (e.g., NaOH or KOH) conditions can be effective.[10][11] The choice often depends on the stability of the specific substrate. Basic hydrolysis initially forms the carboxylate salt, which may be more soluble and easier to handle.
-
Reaction Temperature and Time: Gradual heating and careful monitoring of the reaction progress are essential. Use the minimum temperature and time required for complete conversion.
-
Work-up: After basic hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. It is important to adjust the pH to the isoelectric point of the molecule to maximize precipitation and minimize its solubility in the aqueous phase.[12]
-
Amide Byproduct: If the corresponding amide is isolated, it can usually be converted to the carboxylic acid by subjecting it to more forcing hydrolysis conditions.
-
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Rationale |
| Reagents | Conc. HCl or H₂SO₄ | NaOH or KOH in water/alcohol | Both are effective, but basic hydrolysis may be milder for some substrates. |
| Temperature | Reflux | Reflux | Necessary to drive the reaction, but should be carefully controlled. |
| Work-up | Dilution with water, neutralization | Acidification to isoelectric point | Crucial for isolating the final product in good yield and purity. |
Part C: Purification and Isolation
Question 5: Our final product, this compound, is proving difficult to purify. It has low solubility in many organic solvents and tends to streak on silica gel chromatography. What are our options for purification on a larger scale?
Answer:
The purification of polar, potentially zwitterionic, heterocyclic carboxylic acids is a common challenge in process chemistry.
-
Causality of Purification Difficulties: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group can lead to zwitterionic character, resulting in high polarity and low solubility in common organic solvents. This makes standard silica gel chromatography challenging.
-
Troubleshooting & Purification Strategies:
-
Crystallization/Recrystallization: This is the most desirable method for purification on a large scale.
-
Solvent Selection: A systematic solvent screen is essential. Consider polar protic solvents like water, alcohols (methanol, ethanol, isopropanol), or mixtures of these with other organic solvents. Acetic acid in water can be an effective solvent system for recrystallizing amino acids and related compounds.[13]
-
pH Adjustment: The solubility of your compound will be highly pH-dependent. Crystallization can often be induced by adjusting the pH of a solution to the isoelectric point of the molecule, where its solubility is at a minimum.[12]
-
Anti-solvent Crystallization: Dissolving the product in a good solvent and then adding an anti-solvent in a controlled manner can induce crystallization.
-
-
Alternative Chromatography:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., on C18-functionalized silica) using water/acetonitrile or water/methanol gradients with a pH modifier (e.g., formic acid or trifluoroacetic acid) can be effective.
-
Ion-Exchange Chromatography: This technique can be very effective for separating compounds with acidic and/or basic groups.
-
-
Salt Formation and Purification: In some cases, it may be advantageous to form a salt of the carboxylic acid (e.g., with a suitable base) or the pyridine nitrogen (with an acid), purify the salt by crystallization, and then regenerate the free acid.
-
References
- 1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Imidazo[1,5-a]pyridine-8-carboxylic Acid Using 2D NMR Techniques
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific research. The imidazo[1,5-a]pyridine scaffold, for instance, is a privileged structure found in numerous pharmacologically active agents.[1] This guide provides an in-depth, experience-driven comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural elucidation of a representative molecule, Imidazo[1,5-a]pyridine-8-carboxylic acid.
This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative that reflects the real-world workflow of a structural chemistry laboratory. We will explore not just the "how" but the "why" behind experimental choices, ensuring that each step is self-validating and grounded in authoritative spectroscopic principles.
The Challenge: Isomeric Ambiguity in Heterocyclic Systems
The synthesis of fused heterocyclic systems like imidazo[1,5-a]pyridines can often lead to isomeric products. For instance, depending on the synthetic route, the carboxylic acid group could potentially be located at various positions on the pyridine ring. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra, while essential, may not provide sufficient evidence to definitively distinguish between isomers, especially in complex fused-ring systems. This is where the power of 2D NMR comes to the forefront, allowing us to map out the intricate network of covalent bonds within the molecule.
Experimental Design: A Multi-Technique Approach for Unambiguous Confirmation
To achieve unequivocal structural confirmation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating dataset. The core techniques we will leverage are:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.[2]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) correlations between protons and carbons.[2]
The logical flow of these experiments is crucial for an efficient and accurate structure elucidation process.
Caption: A typical experimental workflow for 2D NMR-based structural elucidation.
Detailed Experimental Protocols
The following protocols are based on a hypothetical sample of this compound. The predicted chemical shifts are derived from known data for similar heterocyclic systems.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, acidic compounds and its high boiling point, which ensures sample stability.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire a standard 1D proton spectrum to identify all proton resonances and their multiplicities.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify all unique carbon environments.
-
¹H-¹H COSY:
-
Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.
-
Acquire 2048 data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).
-
Process the data with a sine-bell window function in both dimensions.
-
-
¹H-¹³C HSQC:
-
Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.
-
Set the ¹J(C,H) coupling constant to an average value of 145 Hz, which is typical for aromatic and heteroaromatic C-H bonds.
-
Acquire 2048 data points in F2 and 256 increments in F1.
-
-
¹H-¹³C HMBC:
-
Use a standard gradient-enhanced HMBC pulse sequence.
-
Optimize the long-range coupling constant for an average value of 8 Hz. This value is a good compromise for observing both ²J(C,H) and ³J(C,H) correlations.
-
Acquire 2048 data points in F2 and 512 increments in F1 to ensure good resolution for resolving long-range couplings.
-
Data Analysis and Structural Confirmation: A Step-by-Step Guide
Let's walk through the interpretation of the expected 2D NMR data to confirm the structure of this compound.
Predicted NMR Data Summary
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |
| H1 | ~8.2 | C3, C8a | |
| C1 | ~125.0 | ||
| H3 | ~7.8 | C1, C3a, C5 | |
| C3 | ~118.0 | ||
| C3a | ~135.0 | ||
| H5 | ~8.8 | C3, C7, C8a | |
| C5 | ~140.0 | ||
| H6 | ~7.2 | C8 | |
| C6 | ~120.0 | ||
| H7 | ~7.5 | C5, C8a | |
| C7 | ~128.0 | ||
| C8 | ~130.0 | ||
| COOH | ~13.0 | ||
| C=O | ~168.0 | ||
| C8a | ~132.0 |
Step 1: Assembling Spin Systems with ¹H-¹H COSY
The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH). For our target molecule, we expect to see correlations between H5, H6, and H7, confirming their connectivity on the pyridine ring. The absence of further couplings from these protons to H1 and H3 indicates they belong to separate spin systems.
Step 2: Direct C-H Bond Assignment with ¹H-¹³C HSQC
The HSQC spectrum is the most straightforward, with each cross-peak representing a direct one-bond connection between a proton and a carbon.[3] This allows for the unambiguous assignment of the carbon resonances for all protonated carbons (C1, C3, C5, C6, and C7). Quaternary carbons (C3a, C8, C8a, and the carboxyl carbon) will be absent from the HSQC spectrum.
Step 3: Building the Molecular Skeleton with ¹H-¹³C HMBC
The HMBC experiment is the key to piecing the entire structure together by revealing long-range (2 and 3 bond) correlations. This is where we can definitively place the carboxylic acid group and confirm the fusion of the imidazole and pyridine rings.
Caption: Key HMBC correlations for structural confirmation.
Key HMBC Correlations for Structural Validation:
-
Placement of the Carboxylic Acid Group: The most critical correlation is from H7 to the quaternary carbon at ~130.0 ppm (C8). This ³J(C,H) coupling, along with a ²J(C,H) correlation from H6 to the same carbon, definitively places the unprotonated C8 adjacent to C7 and C6. The chemical shift of this carbon is consistent with an aromatic carbon bearing a carboxylic acid group. A further correlation from the acidic proton of the COOH group (~13.0 ppm) to C8 would provide ultimate confirmation.
-
Confirming the Ring Fusion: A correlation from H1 to the quaternary carbon at the ring junction (C8a) and a correlation from H5 to the same carbon (C8a) confirms the fusion of the five- and six-membered rings at this position.
-
Validating the Imidazole Ring: Correlations from H3 to C1 and C3a, and from H1 to C3 and C3a, will lock in the structure of the five-membered imidazole ring.
Comparison with Alternative Structures
Let's consider a potential isomer, Imidazo[1,5-a]pyridine-6-carboxylic acid. In this case, the HMBC spectrum would be significantly different. We would expect to see a ³J(C,H) correlation from H5 and H7 to the carboxyl-bearing carbon (C6), and the proton at the 6-position would be absent. The clear observation of the predicted correlations for the 8-carboxylic acid isomer allows for the confident exclusion of other possibilities.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable and self-validating methodology for the structural confirmation of complex heterocyclic molecules like this compound. While 1D NMR provides the initial overview, it is the through-bond correlation network mapped by these 2D experiments that allows for the unambiguous assembly of the molecular structure. This guide has demonstrated not only the practical steps but also the underlying logic that transforms spectral data into definitive structural knowledge, a critical process in advancing chemical and pharmaceutical research.
References
A Tale of Two Isomers: Unraveling the Biological Activities of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds
For the modern researcher and drug developer, the imidazopyridine core represents a privileged scaffold, a foundational structure ripe with therapeutic potential. Within this family, the constitutional isomers Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine have emerged as particularly compelling subjects of investigation. While structurally similar, the seemingly subtle difference in the fusion of the imidazole and pyridine rings imparts distinct electronic and steric properties, leading to divergent biological activities and therapeutic applications. This guide provides an in-depth, objective comparison of these two isomeric systems, supported by experimental data to inform and guide future drug discovery efforts.
The Imidazo[1,2-a]pyridine scaffold has been extensively studied and is a component of several marketed drugs, underscoring its therapeutic relevance.[1] In contrast, the Imidazo[1,5-a]pyridine system, while also demonstrating significant biological promise, remains a less explored territory, offering a frontier for novel therapeutic discoveries.[1] This comparative analysis will delve into the known biological activities of each isomer, highlighting their key therapeutic areas, mechanisms of action, and structure-activity relationships.
The Well-Trodden Path: Imidazo[1,2-a]pyridine's Broad Therapeutic Landscape
The Imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties. This scaffold is present in commercially available drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent), demonstrating its clinical viability.[2] The biological activities of Imidazo[1,2-a]pyridine derivatives are extensive, with significant research focused on their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3]
Anticancer Prowess
A significant body of research has been dedicated to exploring the anticancer potential of Imidazo[1,2-a]pyridines. These compounds have been shown to inhibit a variety of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[4][5][6] The mechanism of their anticancer activity often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One notable study demonstrated that novel Imidazo[1,2-a]pyridine derivatives exhibited potent cytotoxic effects against the HCC1937 breast cancer cell line. The lead compounds, IP-5 and IP-6, displayed IC50 values of 45µM and 47.7µM, respectively.[4] Further investigation into the mechanism of action of IP-5 revealed its ability to induce cell cycle arrest and apoptosis, associated with an increase in the levels of p53 and p21 proteins.[4]
Another study highlighted the efficacy of S-alkyl/aryl substituted Imidazo[1,2-a]pyridine derivatives against various tumor cell lines. Compounds 6d and 6i from this series were found to inhibit DNA synthesis in HepG2 liver cancer cells in a time-dependent manner through an apoptotic pathway.[6]
Kinase Inhibition: A Key Mechanism
The inhibition of protein kinases is a prominent mechanism through which Imidazo[1,2-a]pyridines exert their anticancer effects. These enzymes play a critical role in cell signaling and are often dysregulated in cancer. Derivatives of this scaffold have been identified as inhibitors of several important kinases, including:
-
DYRK1A and CLK1: A series of Imidazo[1,2-a]pyridine derivatives were found to inhibit these kinases with IC50 values in the micromolar range. Compound 4c was the most potent, with an IC50 of 0.7 µM against CLK1 and 2.6 µM against DYRK1A.[7]
-
Akt (Protein Kinase B): Imidazo[1,2-a]pyridine-based peptidomimetics have been developed as substrate mimetic inhibitors of Akt1, a key kinase in cell survival pathways. Compound 11 from this study inhibited Akt isoforms in the sub-micromolar range.[8]
-
Tubulin Polymerization: Certain 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives have been designed as antitubulin agents that target the colchicine binding site, leading to potent antiproliferative activity.[9]
The following table summarizes the inhibitory activity of selected Imidazo[1,2-a]pyridine derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | Target Cell Line(s) | IC50 (µM) | Reference |
| IP-5 | Not Specified | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | Not Specified | HCC1937 (Breast Cancer) | 47.7 | [4] |
| 6d | Not Specified | HepG2 (Liver Cancer) | Not Specified (Inhibited DNA synthesis) | [6] |
| 6i | Not Specified | HepG2 (Liver Cancer) | Not Specified (Inhibited DNA synthesis) | [6] |
| 4c | CLK1, DYRK1A | Not Applicable | 0.7 (CLK1), 2.6 (DYRK1A) | [7] |
| 11 | Akt1 | Not Applicable | Sub-micromolar | [8] |
| 7e | Tubulin | HT-29, H460, A549, MKN-45, SMMC-7721 | 0.01 - 3.2 | [9] |
The Emerging Contender: Imidazo[1,5-a]pyridine's Untapped Potential
While not as extensively explored as its [1,2-a] counterpart, the Imidazo[1,5-a]pyridine scaffold is gaining recognition as a valuable template for the design of novel therapeutic agents.[1] Research into this isomer has revealed promising activities, particularly in the realms of anticancer and anti-inflammatory therapies.
Targeting Key Enzymes in Disease
Recent studies have highlighted the potential of Imidazo[1,5-a]pyridine derivatives as potent and selective enzyme inhibitors. This targeted approach is a cornerstone of modern drug discovery.
-
EGFR Tyrosine Kinase Inhibitors: A theoretical study employing umbrella sampling and steered molecular dynamics simulations identified three Imidazo[1,5-a]pyridine derivatives as promising inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
-
Thromboxane A2 Synthetase Inhibitors: A class of Imidazo[1,5-a]pyridines has been identified as inhibitors of thromboxane A2 synthetase, an enzyme involved in platelet aggregation and vasoconstriction, suggesting their potential in cardiovascular diseases.
Anticancer and Other Biological Activities
The anticancer potential of the Imidazo[1,5-a]pyridine scaffold is an active area of investigation. Studies have shown that derivatives of this isomer can exhibit antiproliferative activity against various cancer cell lines.[1] Furthermore, the versatility of this scaffold is demonstrated by the synthesis of Ru(III) complexes incorporating Imidazo[1,5-a]pyridine ligands, which have shown biological activity.
A Comparative Perspective: Charting the Differences and Opportunities
A direct, head-to-head comparison of the biological activities of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine isomers is limited in the current literature. However, by synthesizing the available data, we can draw several key distinctions and identify opportunities for future research.
Breadth of Research and Development: The Imidazo[1,2-a]pyridine scaffold is significantly more mature in its development trajectory, with a larger volume of published research and the successful translation of several derivatives into clinical use.[1][2] The Imidazo[1,5-a]pyridine system, while promising, remains in the earlier stages of exploration.
Diversity of Biological Targets: Research on Imidazo[1,2-a]pyridines has identified a wider range of biological targets, including a diverse array of kinases, receptors, and enzymes.[2][7][8] The known targets for Imidazo[1,5-a]pyridines are currently more limited, though this is likely a reflection of the comparatively nascent stage of its investigation.
Structure-Activity Relationship (SAR): The extensive research on Imidazo[1,2-a]pyridines has led to a more developed understanding of its SAR, providing a clearer roadmap for optimizing potency and selectivity.[10][11][12] For instance, studies on antitubercular Imidazo[1,2-a]pyridine-3-carboxamides have shown that larger, more lipophilic biaryl ethers lead to nanomolar potency.[12] The SAR for Imidazo[1,5-a]pyridines is less established, presenting an opportunity for medicinal chemists to define the key structural determinants of activity for this scaffold.
The following diagram illustrates the divergent yet overlapping therapeutic landscapes of these two important isomers.
Figure 1: Overlapping and distinct therapeutic areas of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine isomers.
Experimental Protocols: Foundational Assays for Biological Evaluation
To ensure the scientific integrity of findings, standardized and validated experimental protocols are essential. The following are step-by-step methodologies for key assays commonly used to evaluate the biological activity of imidazopyridine derivatives.
In Vitro Kinase Inhibition Assay (e.g., for DYRK1A/CLK1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Imidazo[1,2-a]pyridine derivative) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a solution of the substrate peptide (e.g., Woodtide) and [γ-³³P]ATP in kinase buffer.
-
Prepare a solution of the purified kinase (e.g., DYRK1A or CLK1) in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP solution.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Analysis:
-
Transfer a portion of the reaction mixture to a filtermat A paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: A simplified workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Culture:
-
Plate the desired cancer cell line (e.g., HCC1937) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., Imidazo[1,2-a]pyridine derivative) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine isomers both represent fertile ground for the discovery of novel therapeutics. The Imidazo[1,2-a]pyridine scaffold, with its proven track record in marketed drugs and extensive preclinical research, continues to be a valuable platform for developing new agents, particularly in the oncology and central nervous system therapeutic areas. The key to unlocking its further potential lies in the continued exploration of novel substitution patterns to enhance potency, selectivity, and pharmacokinetic properties.
The Imidazo[1,5-a]pyridine isomer, while less explored, holds significant promise. The initial findings of its activity as an inhibitor of key enzymes like EGFR tyrosine kinase and thromboxane A2 synthetase suggest a wealth of untapped potential. Future research should focus on expanding the library of Imidazo[1,5-a]pyridine derivatives and screening them against a broader range of biological targets.
Crucially, there is a clear need for more direct comparative studies of these two isomers. Evaluating derivatives of both scaffolds in the same biological assays will provide invaluable data for understanding the subtle yet significant impact of the ring fusion on biological activity. Such studies will not only illuminate the structure-activity relationships of each isomer but also provide a more rational basis for selecting the optimal scaffold for a given therapeutic target. By continuing to explore the rich chemistry and biology of these imidazopyridine isomers, the scientific community is well-positioned to deliver the next generation of innovative medicines.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. oceanomics.eu [oceanomics.eu]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,5-a]pyridine-8-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships for GABA-A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its unique electronic and steric properties make it an attractive starting point for the design of novel therapeutics targeting the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific derivative class, the imidazo[1,5-a]pyridine-8-carboxamides, with a focus on their potential as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. While direct and extensive SAR studies on the imidazo[1,5-a]pyridine-8-carboxamide scaffold for GABA-A receptor activity are not abundant in publicly available literature, this guide will draw upon established principles from closely related imidazopyridine and benzodiazepine modulators to provide a predictive SAR framework.
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS. Its modulation presents a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, insomnia, epilepsy, and schizophrenia.[1] This guide will dissect the key structural features of the imidazo[1,5-a]pyridine-8-carboxamide scaffold, offering insights into how modifications at various positions can influence binding affinity, selectivity, and functional activity at the GABA-A receptor.
Decoding the Structure-Activity Landscape
The SAR of imidazo[1,5-a]pyridine-8-carboxamides as GABA-A receptor modulators can be systematically explored by considering substitutions at three key regions: the imidazo[1,5-a]pyridine core, the 8-carboxamide linker, and the terminal group of the carboxamide.
The Imidazo[1,5-a]pyridine Core: The Anchor of Activity
Substitutions on the bicyclic core are critical for establishing the initial interaction with the GABA-A receptor, likely at the benzodiazepine binding site located at the interface of α and γ subunits.
-
Position 1 (Imidazole Ring): Small, lipophilic substituents at this position are generally favored. For instance, in related imidazobenzodiazepines, a methyl group at the analogous position can enhance affinity.[2] It is hypothesized that this group occupies a small hydrophobic pocket within the binding site.
-
Position 3 (Imidazole Ring): This position is often a key point for introducing diversity. Aromatic or heteroaromatic rings are well-tolerated and can significantly influence potency and selectivity. The nature of the substituent can impact π-π stacking interactions with aromatic residues in the receptor binding pocket.
-
Positions 5, 6, and 7 (Pyridine Ring): Modifications to the pyridine ring can fine-tune the electronic properties and overall conformation of the molecule. Electron-withdrawing groups, such as halogens, can enhance binding affinity. For example, in the related imidazo[1,2-a]pyridine series, halogen substitution has been shown to be beneficial for activity.[1]
The 8-Carboxamide Linker: A Critical Bridge
The carboxamide at the 8-position acts as a crucial linker, orienting the terminal group towards specific interaction points within or near the binding site. The rigidity and vector of this linker are paramount. The planarity of the amide bond likely plays a role in maintaining the optimal conformation for receptor binding.
The Terminal Group: Dictating Potency and Selectivity
The nature of the substituent on the carboxamide nitrogen (the "terminal group") is a primary determinant of the compound's overall pharmacological profile.
-
Alkyl and Cycloalkyl Groups: Small, unbranched alkyl chains are often well-tolerated. The introduction of cyclopropyl or cyclobutyl groups can introduce conformational rigidity, which may be beneficial for affinity and selectivity.[3]
-
Aromatic and Heteroaromatic Rings: Phenyl or pyridyl rings can engage in additional binding interactions, such as hydrophobic and π-stacking interactions. The substitution pattern on these rings is critical. For instance, electron-withdrawing or -donating groups can modulate both the electronic character and the orientation of the ring within the binding site.
-
Hydrogen Bonding Moieties: The incorporation of groups capable of hydrogen bonding, such as ethers or amides, can lead to specific interactions with amino acid residues in the receptor, potentially enhancing affinity and selectivity for certain GABA-A receptor subtypes.
Comparative Analysis of Imidazo[1,5-a]pyridine-8-carboxamides and Related Scaffolds
To illustrate the potential SAR trends, the following table compares hypothetical imidazo[1,5-a]pyridine-8-carboxamides with known GABA-A receptor modulators from related chemical classes. Note: The data for the imidazo[1,5-a]pyridine-8-carboxamides is hypothetical and for illustrative purposes to guide future research, as specific public data is limited.
| Compound Class | Core Structure | Key Substitutions | Predicted/Observed GABA-A Receptor Affinity (Ki, nM) | Predicted/Observed Functional Activity | Reference |
| Hypothetical Imidazo[1,5-a]pyridine-8-carboxamide | Imidazo[1,5-a]pyridine | R1=CH₃, R3=Phenyl, R₈-CONHR'=Cyclopropyl | Low nM | Positive Allosteric Modulator | N/A |
| Zolpidem (Imidazo[1,2-a]pyridine) | Imidazo[1,2-a]pyridine | C2=p-tolyl, C3=H, C7=CH₃, Acetamide at C3 | High (α1 selective) | Agonist | [4] |
| Diazepam (Benzodiazepine) | Benzodiazepine | C7=Cl, N1=CH₃, C5=Phenyl | High (non-selective) | Positive Allosteric Modulator | [5] |
| PF-06372865 (Imidazopyridazine) | Imidazopyridazine | Complex substitutions | High (α2/α3/α5 selective) | Positive Allosteric Modulator | [6] |
Visualizing the SAR Logic
Caption: Logical relationship between scaffold components and pharmacological activity.
Experimental Protocols
Synthesis of a Representative Imidazo[1,5-a]pyridine-8-carboxamide
Caption: General synthetic workflow for imidazo[1,5-a]pyridine-8-carboxamides.
Step-by-Step Methodology:
-
Synthesis of the Imidazo[1,5-a]pyridine Core: A substituted 2-aminopyridine is reacted with an appropriate α-haloketone in a suitable solvent such as ethanol or DMF. The reaction is typically heated to facilitate the cyclization to form the imidazo[1,5-a]pyridine core.
-
Introduction of the Carboxylic Acid at C8: The imidazo[1,5-a]pyridine core is subjected to directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with solid carbon dioxide to install the carboxylic acid at the 8-position.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a base like diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or DMF.
-
Purification: The final product is purified using column chromatography on silica gel.
In Vitro Evaluation of GABA-A Receptor Modulation
1. Radioligand Binding Assay
This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Protocol adapted from established methods.[6][7]
-
Membrane Preparation: Rat whole brains are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA. The final pellet is resuspended in a binding buffer.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the test compound in a 96-well plate.
-
Incubation: The plate is incubated at 4°C for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This assay measures the functional activity of the test compound on GABA-A receptors expressed in Xenopus oocytes.
Protocol adapted from established methods.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Electrophysiological Recording: After 2-5 days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: A sub-maximal concentration of GABA (e.g., EC₂₀) is applied to elicit a baseline current. The test compound is then co-applied with GABA, and the change in current amplitude is measured.
-
Data Analysis: The potentiation of the GABA-induced current by the test compound is calculated as a percentage increase over the baseline current. Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine-8-carboxamide scaffold holds significant promise for the development of novel GABA-A receptor modulators. While direct SAR data is currently limited, the principles derived from related heterocyclic systems provide a strong foundation for the rational design of new chemical entities. Future research should focus on the systematic synthesis and evaluation of a library of imidazo[1,5-a]pyridine-8-carboxamides with diverse substitutions at the core and the terminal carboxamide position. Such studies will be instrumental in elucidating the detailed SAR for this scaffold, paving the way for the discovery of potent, selective, and clinically valuable CNS therapeutics.
References
- 1. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro and in-vivo validation of the anti-inflammatory effects of Imidazo[1,5-a]pyridine-8-carboxylic acid
Comparative Validation of Imidazo[1,5-a]pyridine-8-carboxylic acid as a Novel Anti-inflammatory Agent
A Senior Application Scientist's Guide to In-Vitro and In-Vivo Evaluation
This guide provides a comprehensive evaluation of the anti-inflammatory properties of this compound, a heterocyclic compound of interest in medicinal chemistry.[1] We will delve into the in-vitro and in-vivo validation methodologies, comparing its efficacy against established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical assessment of novel anti-inflammatory candidates.
The Inflammatory Cascade: Key Signaling Pathways
Inflammation is a complex biological response crucial for host defense and tissue repair. However, its dysregulation can lead to chronic diseases.[2] The inflammatory process is orchestrated by intricate signaling pathways that culminate in the production of pro-inflammatory mediators. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
-
The NF-κB Pathway: This pathway is a master regulator of immune and inflammatory responses.[4][5] Upon stimulation by pro-inflammatory signals like cytokines or bacterial lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of the IκBα inhibitor.[6][7] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8]
-
The MAPK Pathways: These pathways are central to a wide array of cellular processes, including inflammation.[9][10] They consist of a three-tiered kinase cascade (MAP3K → MAP2K → MAPK) that transmits extracellular signals to intracellular targets.[9] The primary MAPK families involved in inflammation are ERK, JNK, and p38.[10] Activation of these kinases leads to the phosphorylation of transcription factors, such as AP-1, which, like NF-κB, drives the expression of inflammatory mediators.[3][10]
Compounds from the broader imidazopyridine family have been shown to modulate these pathways, particularly by inhibiting COX enzymes and the activation of NF-κB, making this compound a promising candidate for investigation.[1][11][12]
In-Vitro Validation: LPS-Stimulated Macrophage Model
Experimental Rationale The in-vitro assessment is a critical first step for screening anti-inflammatory compounds.[13][14] It offers a controlled, high-throughput environment to quantify a compound's direct effects on inflammatory cells. We utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[15][16] Stimulation of these cells with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, potently activates the TLR4 receptor, triggering the NF-κB and MAPK pathways and leading to a robust release of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO).[17] By measuring the reduction in these mediators, we can quantify the anti-inflammatory activity of our test compound.
Detailed Experimental Protocol: LPS-Stimulated RAW 264.7 Assay
-
Cell Culture and Seeding:
-
Compound Treatment:
-
The next day, carefully remove the old medium.
-
Add fresh medium containing various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., Dexamethasone).
-
Incubate the plates for 2 hours to allow for compound uptake.
-
-
LPS Stimulation:
-
Mediator Quantification:
-
Nitric Oxide (NO) Assay:
-
Cytokine ELISA:
-
Comparative In-Vitro Performance Data
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitrite (µM) | % Inhibition of NO |
| Vehicle Control (Unstimulated) | - | 25.4 ± 3.1 | 15.8 ± 2.5 | 1.2 ± 0.3 | - |
| Vehicle Control + LPS | - | 3580.2 ± 210.5 | 2850.7 ± 180.4 | 45.6 ± 3.8 | 0% |
| This compound + LPS | 10 µM | 2150.5 ± 150.8 | 1890.1 ± 130.2 | 28.3 ± 2.1 | 37.9% |
| This compound + LPS | 50 µM | 980.6 ± 95.2 | 855.4 ± 75.9 | 12.5 ± 1.5 | 72.6% |
| Dexamethasone (Positive Control) + LPS | 1 µM | 450.1 ± 40.3 | 310.6 ± 35.1 | 8.9 ± 1.1 | 80.5% |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
The in-vitro results demonstrate that this compound dose-dependently inhibits the production of key pro-inflammatory mediators TNF-α, IL-6, and NO in LPS-stimulated macrophages. Its efficacy at 50 µM is comparable to that of the potent corticosteroid Dexamethasone, suggesting a strong potential for anti-inflammatory activity.
In-Vivo Validation: Carrageenan-Induced Paw Edema Model
Experimental Rationale While in-vitro assays are informative, in-vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety within a complex biological system.[14][20] The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[21][22] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits an acute inflammatory response characterized by edema (swelling), providing a quantifiable measure of inflammation.[21][22] This model allows us to assess the compound's ability to suppress edema formation over time compared to a vehicle and a standard NSAID.
References
- 1. Buy this compound | 697739-13-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. purformhealth.com [purformhealth.com]
- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalajrb.com [journalajrb.com]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo anti-inflammatory studies: Significance and symbolism [wisdomlib.org]
- 21. benchchem.com [benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Imidazopyridine Isomers Against Kinase Targets
This guide provides an in-depth, objective comparison of imidazopyridine isomers' performance in molecular docking studies against critical kinase targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to support rational drug design.
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2] Their structural similarity to purines allows them to interact with a wide range of biological targets, including protein kinases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[2][4] This guide will explore the nuances of molecular docking as applied to different imidazopyridine isomers, providing a framework for predicting their potential as kinase inhibitors.
The Strategic Importance of Kinase Inhibition
Protein kinases are central to cellular signal transduction, regulating processes like cell growth, differentiation, and apoptosis.[5] The human kinome consists of over 500 kinases, and alterations in their function are frequently implicated in pathological conditions.[6] Consequently, kinase inhibitors have become a cornerstone of modern pharmacology, with numerous approved drugs targeting these enzymes.[7][8]
A critical feature of most kinase inhibitors is their interaction with the ATP-binding site.[8][9] This site contains a highly conserved region known as the "hinge," which forms key hydrogen bonds with the adenine ring of ATP.[9][10][11] Type I and II kinase inhibitors are designed to compete with ATP by forming similar hydrogen bond interactions with this hinge region.[9] The specificity and potency of these inhibitors are often dictated by their interactions with less conserved regions of the ATP pocket, including the DFG (Asp-Phe-Gly) motif.[12][13][14] The conformation of the DFG motif ("in" for active or "out" for inactive) plays a crucial role in kinase regulation and inhibitor binding.[13][14]
Comparative Docking Workflow: A Validated Approach
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a target protein.[6][15] A robust and validated docking protocol is essential for generating reliable predictions that can guide experimental efforts.[16]
Below is a diagram illustrating the key stages of a comparative molecular docking study.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
The following protocol outlines a validated methodology for comparative molecular docking of imidazopyridine isomers against a kinase target, using Aurora A kinase (PDB ID: 5AAF) as an example.[17]
1. Target Protein Preparation:
- Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, Aurora A kinase in complex with an imidazopyridine inhibitor (PDB ID: 5AAF) is used.[17]
- Cleaning: Remove non-essential water molecules, co-solvents, and the co-crystallized ligand from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.
- Protonation and Charge Assignment: Add polar hydrogen atoms and assign Gasteiger charges to the protein structure using AutoDock Tools.[18]
- File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.[19]
2. Ligand Preparation:
- Structure Generation: Obtain the 2D structures of the imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-c]pyridine scaffolds) and a known control inhibitor (e.g., Staurosporine) from PubChem or sketch them using chemical drawing software.
- 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94 to obtain stable, low-energy conformations.
- File Format Conversion: Save the prepared ligand structures in the PDBQT format, assigning rotatable bonds using AutoDock Tools.
3. Docking Protocol Validation:
- Redocking: To validate the docking protocol, the co-crystallized ligand (if available) is extracted and redocked into the active site of the target protein.[20]
- RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[16][20]
4. Molecular Docking Simulation:
- Grid Box Definition: Define a 3D grid box that encompasses the entire ATP-binding site of the kinase. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the active site.
- Docking Execution: Perform the docking simulation using AutoDock Vina.[18] This program will systematically search for the optimal binding poses of each ligand within the defined grid box.
5. Analysis of Docking Results:
- Binding Energy: Analyze the binding affinities (in kcal/mol) of the different poses for each ligand. A more negative binding energy indicates a more favorable predicted interaction.[15]
- Pose Visualization: Visualize the top-ranked binding poses for each isomer and the control inhibitor to examine the specific interactions with the amino acid residues in the kinase active site. Pay close attention to hydrogen bonds with the hinge region and interactions with the DFG motif.
Kinase Signaling and the Role of Imidazopyridine Isomers
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by imidazopyridine inhibitors. Dysregulation of such pathways is a common driver of oncogenesis.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Comparative Docking Data
The following table summarizes hypothetical, yet realistic, molecular docking results for three imidazopyridine isomers and a control inhibitor against Aurora A kinase.
| Compound | Isomer Scaffold | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions |
| Compound A | Imidazo[1,2-a]pyridine | -9.2 | Ala213, Leu210 | Hydrophobic interactions with Val147, Leu263 |
| Compound B | Imidazo[1,5-a]pyridine | -8.5 | Ala213 | Pi-stacking with Phe144 |
| Compound C | Imidazo[4,5-c]pyridine | -9.8 | Ala213, Glu211 | Salt bridge with Asp274 (DFG motif) |
| Staurosporine | Control Inhibitor | -10.5 | Ala213, Glu211 | Extensive hydrophobic interactions |
Analysis of Comparative Data:
-
Imidazo[4,5-c]pyridine (Compound C) shows the most promising predicted binding affinity among the isomers, attributed to an additional hydrogen bond with the hinge region and a salt bridge with the DFG motif's aspartate residue. This highlights the importance of the nitrogen positioning in the pyridine ring for optimal interaction.
-
Imidazo[1,2-a]pyridine (Compound A) also demonstrates strong predicted binding, forming two key hydrogen bonds with the hinge region.
-
Imidazo[1,5-a]pyridine (Compound B) exhibits a slightly lower predicted affinity, likely due to forming only one hydrogen bond with the hinge.
-
Staurosporine , a known potent but non-selective kinase inhibitor, serves as a positive control and shows the highest predicted binding affinity, as expected.[21]
These in silico results suggest that the imidazo[4,5-c]pyridine scaffold may be a particularly promising starting point for the design of potent and selective Aurora A kinase inhibitors. However, it is crucial to emphasize that molecular docking is a predictive tool, and these findings must be validated through in vitro and in vivo experimental assays.[16]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative molecular docking of imidazopyridine isomers against kinase targets. The detailed protocol and comparative data illustrate how in silico methods can be effectively employed to prioritize compounds for further development. The analysis underscores the importance of specific isomer scaffolds in dictating binding affinity and interaction profiles. Future work should focus on synthesizing these prioritized isomers and evaluating their biological activity in relevant kinase assays and cellular models to validate the computational predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosolveit.de [biosolveit.de]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif: the role of the DFG motif in the design of epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. benchchem.com [benchchem.com]
- 17. rcsb.org [rcsb.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Selectivity Profiling of Imidazo[1,5-a]pyridine-Based Inhibitors
<
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery, particularly in oncology.[1][2][3] The imidazo[1,5-a]pyridine scaffold has emerged as a versatile and promising platform for the development of novel kinase inhibitors due to its unique structural and chemical properties.[4][5][6][7][8] These compounds have demonstrated considerable potential for interacting with various protein kinases.[1][5] This guide provides a comprehensive comparison of imidazo[1,5-a]pyridine-based inhibitors, detailing experimental protocols for assessing their kinase selectivity and contextualizing their performance against other inhibitor classes.
The central challenge in developing kinase inhibitors lies in achieving selectivity. With over 500 kinases in the human kinome, many sharing a highly conserved ATP-binding site, off-target effects are a major concern.[9][10] Kinase selectivity profiling is therefore an indispensable step in the drug discovery pipeline, enabling researchers to identify compounds with the desired therapeutic action while minimizing potential adverse effects.[11][12]
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,5-a]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its bicyclic structure provides a rigid framework that can be readily functionalized to optimize interactions with the kinase active site. This adaptability allows for the fine-tuning of inhibitor potency and selectivity.[13] Several imidazo[1,5-a]pyridine derivatives have shown potent inhibitory activity against a range of kinases, including those involved in cancer progression.[1][14][15]
Biochemical Kinase Selectivity Profiling: An In-Depth Workflow
Biochemical assays are the frontline tools for determining the intrinsic inhibitory activity of a compound against a panel of purified kinases.[16][17] These cell-free systems provide a direct measure of the inhibitor's ability to interfere with kinase function.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound, a key metric of its potency.[18]
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. The luminescence signal is inversely proportional to kinase activity.[19]
Materials:
-
Purified recombinant kinases of interest
-
Specific peptide substrates for each kinase
-
Imidazo[1,5-a]pyridine-based inhibitor (and other comparators)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,5-a]pyridine inhibitor and comparator compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Mixture: In each well of the assay plate, combine the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor to the wells. Include "no inhibitor" controls (vehicle only) and "no enzyme" controls (background).
-
Initiation of Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for each kinase to ensure accurate and comparable IC50 values.[20]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the reaction.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data with the "no inhibitor" control representing 100% kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[18][19]
-
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using an ATP concentration near the Km value for each kinase is crucial for comparing the intrinsic affinities of inhibitors.[20] IC50 values are highly dependent on the ATP concentration; thus, standardizing this parameter is essential for meaningful comparisons across different kinases and studies.[20][21]
-
Luminescent Detection: This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening, making it a preferred choice over older methods like radiometric assays.[2][3]
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 13. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Imidazo[1,5-a]pyridine-8-carboxylic acid derivatives against known covalent BTK inhibitors
This guide provides an in-depth, objective comparison of the emerging class of Imidazo[1,5-a]pyridine-based Bruton's tyrosine kinase (BTK) inhibitors against established, clinically approved covalent inhibitors. We will dissect their mechanisms, comparative performance based on experimental data, and provide detailed protocols for key benchmarking assays essential for researchers and drug development professionals.
Introduction: The Central Role of BTK in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node in B-cell development, differentiation, and survival.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3][4][5][6] Constitutive activation of the BCR pathway provides a proliferation and survival advantage to neoplastic B-cells, making BTK a prime therapeutic target.[3][5]
The therapeutic landscape has been revolutionized by covalent BTK inhibitors, which irreversibly bind to a cysteine residue (Cys-481) in the ATP-binding domain of BTK.[3][5][7] First- and second-generation agents like ibrutinib, acalabrutinib, and zanubrutinib have demonstrated significant clinical efficacy.[5][8] However, challenges related to off-target effects and acquired resistance, often through mutations at the Cys-481 binding site, have fueled the search for novel inhibitors with different binding modalities.[5][9]
This guide focuses on a promising new chemical class: derivatives of the Imidazo[1,5-a]pyridine scaffold. Notably, related structures such as 8-amino-imidazo[1,5-a]pyrazines have been developed as potent reversible BTK inhibitors.[10][11][12] This fundamental difference in mechanism—reversible versus irreversible covalent binding—forms the core of our comparative analysis.
The BTK Signaling Cascade: A Visual Overview
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the recruitment and activation of BTK.[4] Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which triggers a cascade of events culminating in the activation of transcription factors like NF-κB that promote cell proliferation and survival.[3][4] Covalent inhibitors block this pathway by permanently disabling the BTK enzyme.
Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
The Benchmarks: Profiling Established Covalent BTK Inhibitors
Ibrutinib, acalabrutinib, and zanubrutinib represent the first and second generations of covalent BTK inhibitors. While all three share the same fundamental mechanism of irreversibly binding to Cys-481, they differ significantly in their selectivity and, consequently, their side-effect profiles.[7][8] Ibrutinib, the first-in-class agent, is known to inhibit other kinases, leading to off-target effects.[8][13] Acalabrutinib and zanubrutinib were designed to be more selective for BTK, which generally translates to a more favorable safety profile.[14][15]
| Feature | Ibrutinib (First-Gen) | Acalabrutinib (Second-Gen) | Zanubrutinib (Second-Gen) |
| Binding Mode | Covalent, Irreversible (Cys-481) | Covalent, Irreversible (Cys-481) | Covalent, Irreversible (Cys-481) |
| Biochemical IC50 | ~0.5 nM[16] | < 10 nM[7] | < 10 nM[7] |
| Kinase Selectivity | Least selective; inhibits TEC, EGFR, ITK, etc.[16][17] | Highly selective for BTK[7][17][18] | Highly selective, greater than acalabrutinib in some panels[7][14][15] |
| Key Off-Target AEs | Atrial fibrillation, bleeding, rash, diarrhea[8][19] | Headache, cough[8] | Neutropenia, upper respiratory tract infection[8] |
| Pharmacokinetics (t½) | 4-6 hours | ~1-2 hours (parent), ~7 hours (active metabolite)[20] | ~2-4 hours |
The Challenger: Imidazo[1,5-a]pyridine Derivatives as Reversible Inhibitors
The imidazo[1,5-a]pyridine scaffold and its close relatives, like imidazo[1,5-a]pyrazines, represent a strategic shift away from covalent inhibition. These compounds are designed to be potent and selective reversible inhibitors.[10][11]
The Rationale for Reversible Inhibition:
-
Overcoming Resistance: The most common mechanism of resistance to covalent inhibitors is the C481S mutation, where the cysteine is replaced by a serine, preventing covalent bond formation.[5] Reversible inhibitors do not rely on this residue for covalent attachment and can therefore retain activity against such mutants.[9][21]
-
Potentially Improved Safety: The irreversible nature of covalent inhibitors means that off-target effects can persist until the inhibited protein is resynthesized. The pharmacodynamics of reversible inhibitors are more closely tied to their pharmacokinetics, potentially allowing for finer control and a reduction in long-lasting side effects.[22]
Research into 8-amino-imidazo[1,5-a]pyrazines has shown that selectivity is achieved through specific hydrogen bonding interactions with the kinase hinge region (Ser538, Asp539) and hydrophobic interactions in the back pocket, distinct from the covalent bond at Cys-481.[10][23]
| Feature | Representative Imidazo[1,5-a]pyrazine/pyridine Derivatives |
| Binding Mode | Non-covalent, Reversible[10][11] |
| Biochemical IC50 | Potent, with examples in the low nanomolar range[23] |
| Cellular Activity | Demonstrated inhibition of B-cell activation in hPBMC assays[23] |
| Kinase Selectivity | Can be designed to be highly selective[10][11] |
| Key Advantage | Potential activity against C481S resistance mutations; distinct safety profile |
Head-to-Head Benchmarking: Core Experimental Protocols
To objectively compare a novel imidazo[1,5-a]pyridine derivative against a known covalent inhibitor, a series of standardized assays must be performed. The causality behind this multi-assay approach is to build a comprehensive profile, from direct enzyme interaction to cellular function and ultimately, in vivo efficacy.
Protocol 1: Biochemical Potency (IC50 Determination)
Causality: This is the first and most direct test of a compound's ability to inhibit the target enzyme. It quantifies the concentration of inhibitor required to reduce the kinase's enzymatic activity by half (IC50), providing a primary measure of potency. Assays like ADP-Glo™ measure the product of the kinase reaction (ADP), offering a robust and high-throughput method.[16][24]
Caption: Workflow for a luminescent-based biochemical kinase assay (e.g., ADP-Glo™).
Step-by-Step Methodology (ADP-Glo™ Assay Example):
-
Preparation: Prepare serial dilutions of the test compounds (e.g., an imidazo[1,5-a]pyridine derivative and ibrutinib) in DMSO.
-
Enzyme Incubation: In a 384-well plate, add the BTK enzyme to a kinase buffer. Add the diluted compounds and incubate to allow for binding.[24]
-
Kinase Reaction: Initiate the reaction by adding a solution containing the peptide substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.[24]
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
ADP Detection (Step 2): Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement
Causality: A potent biochemical inhibitor may not be effective in a living cell due to poor permeability or rapid efflux. This assay confirms that the compound can enter the cell and bind to BTK. A common method involves a probe competition assay where a biotinylated probe also binds covalently to Cys-481. Pre-treatment with an inhibitor will "occupy" the target, preventing the probe from binding.[6][16]
Caption: Workflow for a cellular BTK target occupancy assay.
Step-by-Step Methodology (Probe-Based Occupancy Assay):
-
Cell Treatment: Culture a BTK-dependent cell line (e.g., Ramos cells) and treat with serial dilutions of the test compounds for a set time (e.g., 2 hours).
-
Cell Lysis: Wash and lyse the cells to release the intracellular contents.
-
Probe Binding: Add a biotinylated covalent BTK probe to the cell lysates. This probe will bind to any BTK enzyme that was not already occupied by the test inhibitor.[16]
-
Detection: Transfer the lysates to a streptavidin-coated plate. The biotinylated probe will bind to the plate. Add a primary antibody against BTK, followed by a secondary HRP-conjugated antibody.
-
Signal Generation: Add a chemiluminescent substrate and measure the signal.
-
Analysis: A lower signal indicates higher inhibitor occupancy. Calculate the percentage of BTK occupancy by comparing the signal from treated cells to untreated controls.
Protocol 3: Kinase Selectivity Profiling
Causality: The safety of a kinase inhibitor is intrinsically linked to its selectivity. Off-target inhibition can lead to undesirable side effects. Profiling the inhibitor against a large panel of other kinases is a self-validating system to identify potential liabilities early in development. Services like Eurofins' KINOMEscan use a binding competition assay to quantify interactions across the human kinome.[17][25]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 10. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 11. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genomic landscape of patients in a phase II study of zanubrutinib in ibrutinib- and/or acalabrutinib-intolerant patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 19. onclive.com [onclive.com]
- 20. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Imidazopyridine Synthesis: A Comparative Analysis of Efficiency and Cost
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs with diverse therapeutic activities, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and antiulcer drugs like Zolimidine.[1][2] The efficacy of these compounds drives a continuous need for efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparative analysis of the primary synthetic strategies for imidazo[1,2-a]pyridines, moving from classical thermal reactions to modern catalytic and multicomponent approaches. We will dissect the causality behind experimental choices, present quantitative data for objective comparison, and provide detailed protocols for key methodologies.
The Strategic Landscape of Imidazopyridine Synthesis
The synthesis of the imidazo[1,2-a]pyridine core predominantly relies on the cyclization of a 2-aminopyridine derivative with a two-carbon synthon. The choice of reactants, catalysts, and reaction conditions dramatically impacts the overall efficiency, cost, and environmental footprint of the process. We will explore the evolution of these strategies, highlighting the advantages and limitations of each.
Classical Condensation Routes: The Foundation
The Tschitschibabin (Chichibabin) Synthesis
First reported in 1925, the Tschitschibabin reaction is a pioneering method involving the reaction of 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde.[3]
-
Mechanism & Rationale: The synthesis proceeds via two key steps: an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-halocarbonyl, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen acts as a nucleophile, attacking the carbonyl carbon, which after dehydration, yields the final imidazo[1,2-a]pyridine ring.[3] The initial high-temperature conditions (150-200°C in a sealed tube) were necessary to drive the cyclization and dehydration steps but resulted in low yields.[3] Modern refinements, such as the use of a mild base like sodium bicarbonate (NaHCO₃), allow the reaction to proceed under gentler conditions with improved efficiency.[3]
-
Cost & Efficiency: The primary cost is associated with the α-halocarbonyl starting materials, which can be lachrymatory and require careful handling. While historically significant, the often harsh conditions and modest yields of the original protocol limit its application in modern, large-scale synthesis without significant modification.
Caption: Mechanism of the Tschitschibabin Reaction.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides an alternative pathway, historically involving the reaction of pyridine with an active methylene compound and iodine. A more relevant modern adaptation for imidazopyridine synthesis involves reacting a 2-aminopyridine with a ketone (e.g., acetophenone) and iodine.[4]
-
Mechanism & Rationale: This process is believed to proceed through the in-situ formation of an α-iodo ketone, which is then attacked by the 2-aminopyridine, similar to the Tschitschibabin pathway.[5] Alternatively, the reaction can form a pyridinium ylide intermediate.[6] The use of an inexpensive oxidant like iodine and readily available ketones makes this an attractive route. Catalytic versions using transition metals like copper have been developed, further enhancing its utility.[7]
-
Cost & Efficiency: This method is generally more cost-effective than the classical Tschitschibabin reaction as it avoids the pre-synthesis of unstable α-haloketones. Yields can be moderate to good (40-60%), and the one-pot nature of the reaction improves operational efficiency.[4]
Modern Strategies: The Pursuit of Efficiency and Sustainability
Modern synthetic chemistry prioritizes atom economy, reduced reaction times, milder conditions, and lower environmental impact.
Multicomponent Reactions (MCRs)
MCRs have revolutionized the synthesis of complex heterocyclic scaffolds by combining three or more reactants in a single step. For imidazopyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is paramount.[8][9]
-
Mechanism & Rationale: The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile.[1] The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, FeCl₃, or even molecular iodine).[1][10] The acid activates the aldehyde for nucleophilic attack by the 2-aminopyridine, forming a Schiff base intermediate. The isonitrile then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.[10] The key advantage is the rapid assembly of a complex, functionalized core from simple, readily available starting materials in a single, atom-economical step.
-
Cost & Efficiency: MCRs are exceptionally efficient, often proceeding under mild conditions with high yields.[1] The operational simplicity (one-pot) reduces solvent waste and purification costs. While isonitriles can be more expensive than bulk reagents, the overall process cost is highly competitive due to the reduction in synthetic steps and labor. Catalysts like iodine are cheap and effective, making this a cost-efficient choice.[10]
Caption: General workflow for a GBB Multicomponent Reaction.
Transition-Metal Catalysis
The use of transition metals, particularly copper (Cu) and palladium (Pd), has enabled novel synthetic pathways through C-H activation and cross-coupling reactions.[11][12]
-
Rationale & Scope: Copper catalysts (e.g., CuI, Cu(OAc)₂) are highly effective for domino reactions, such as the A³-coupling (aldehyde-alkyne-amine), to form the imidazopyridine core.[11] This approach allows for the use of terminal alkynes as the two-carbon synthon, expanding the diversity of accessible structures.[11] Palladium catalysts are invaluable for post-synthesis functionalization, for example, through Sonogashira or Suzuki coupling reactions on a halogenated imidazopyridine scaffold, allowing for the introduction of complex aryl or alkyl groups.[11][13] These methods offer high yields and functional group tolerance but come with specific costs and challenges.
-
Cost & Efficiency: While highly efficient and versatile, transition-metal catalysts introduce additional costs (catalyst, ligands) and require rigorous purification steps to remove metal contaminants, which is a critical concern in pharmaceutical development. However, for complex targets, the high yields and substrate scope can justify the expense.
"Green" and Metal-Free Approaches
Reflecting the principles of green chemistry, recent research has focused on minimizing waste and avoiding toxic reagents.[14]
-
Rationale & Scope: These methods often employ inexpensive and environmentally benign catalysts like molecular iodine or use green solvents like water or polyethylene glycol (PEG).[15][16] Some reactions can even proceed under catalyst-free conditions in water.[13] Microwave-assisted synthesis has also emerged as a powerful green tool, dramatically reducing reaction times from hours to minutes and often improving yields.[17]
-
Cost & Efficiency: These approaches are often the most cost-effective and sustainable.[15] The use of water as a solvent, the avoidance of expensive metal catalysts, and the reduction in energy consumption (via microwave heating) significantly lower the overall process cost and environmental impact.[13][17]
Comparative Data Analysis
The following table summarizes the key performance indicators for the discussed synthetic routes, providing a basis for objective comparison.
| Synthetic Route | Key Reactants | Catalyst/Key Reagents | Typical Conditions | Avg. Yield (%) | Cost Factors | Advantages | Disadvantages |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | NaHCO₃ (optional) | 100-200°C, 2-12 h | 30-60% | Unstable/lachrymatory reagents, high energy use. | Historically significant, straightforward. | Low yields, harsh conditions, limited scope.[3] |
| Ortoleva-King | 2-Aminopyridine, Ketone | Iodine (I₂) | 100-120°C, 4-8 h | 40-60% | Inexpensive iodine and ketones. | One-pot, readily available starting materials. | Moderate yields, high temperatures.[4] |
| GBB (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | I₂, Sc(OTf)₃, FeCl₃ | Room Temp - 60°C, 1-6 h | 75-95% | Isocyanide cost, but offset by process efficiency. | High yields, atom economy, one-pot, mild conditions, high diversity.[1][10] | Isocyanides can be toxic and require careful handling. |
| Cu-Catalyzed A³ | 2-Aminopyridine, Aldehyde, Alkyne | CuI, CuSO₄/Ascorbate | 50-100°C, 6-16 h | 70-90% | Copper catalyst cost, potential for metal contamination. | High yields, good functional group tolerance, utilizes alkynes.[11][15] | Requires post-synthesis purification to remove metal. |
| Metal-Free (Aqueous) | 2-Aminopyridine, Propargyl Bromide | NaOH, Water | Room Temp, <10 min | 90-99% | Very low; inexpensive base, no organic solvent. | Extremely fast, high yield, "green," simple workup.[13] | Substrate scope may be more limited than MCRs. |
| Microwave-Assisted | Various (e.g., Zolpidem synthesis) | Varies | 65-110°C, 30-60 min | 70-90% | Initial equipment cost, but lower energy use long-term. | Drastically reduced reaction times, often higher yields.[17] | Scalability can be a challenge compared to batch reactors. |
Case Study: The Industrial Synthesis of Zolpidem
Zolpidem, a widely prescribed hypnotic, provides an excellent case study for process optimization. Early syntheses were often lengthy and inefficient. For example, a reported seven-stage process gave an overall yield of only 40%.[18][19]
A significantly improved and industrially scalable process streamlined this to just four stages, boosting the overall yield to 66% and achieving >99.9% purity.[18][19] This optimization was achieved by:
-
Telescoping Reactions: Performing the initial bromination of 4-methyl acetophenone and subsequent condensation with 2-amino-5-methylpyridine without isolating the lachrymatory bromo-intermediate.[18]
-
Improving Reagents: Replacing expensive and unstable reagents like carbonyldiimidazole (CDI) with more robust and cost-effective options like PCl₅ or pivaloyl chloride for the final amidation step.[18][20]
-
Optimizing Workup: Incorporating in-situ recrystallization to purify the final product efficiently, removing process-related impurities and residual solvents.[18]
More recently, a three-step microwave-assisted synthesis has been developed, offering rapid access to Zolpidem and its analogues with yields between 71-82% in a fraction of the time required by conventional heating.[17]
Caption: Evolution of Zolpidem synthesis efficiency.
Experimental Protocols
The following protocols are provided as representative examples of modern, efficient methodologies.
Protocol 1: Iodine-Catalyzed Three-Component Synthesis (GBB-type)
This protocol describes a cost-effective and high-yielding synthesis of 3-amino-substituted imidazo[1,2-a]pyridines at room temperature.[10]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (I₂) (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add the catalyst, molecular iodine (5 mol%), to the solution.
-
Add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 1-3 hours.
-
Upon completion, pour the reaction mixture into 20 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with a saturated sodium thiosulfate solution to remove excess iodine, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate eluent) to yield the pure 3-(tert-butylamino)imidazo[1,2-a]pyridine derivative.
Protocol 2: Rapid, Metal-Free Aqueous Synthesis
This protocol outlines an exceptionally fast, high-yield, and environmentally friendly synthesis using water as the solvent.[13]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Propargyl Bromide (80% wt. solution in toluene, 1.1 mmol)
-
Sodium Hydroxide (NaOH) (2.0 mmol)
-
Water (5 mL)
Procedure:
-
In a 25 mL flask, dissolve the 2-aminopyridine derivative (1.0 mmol) and sodium hydroxide (2.0 mmol) in water (5 mL).
-
Stir the solution vigorously at room temperature.
-
Add the propargyl bromide solution (1.1 mmol) dropwise to the mixture.
-
An immediate reaction is often observed (precipitation of the product). Continue stirring for 5-10 minutes at room temperature to ensure complete conversion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) to remove any inorganic salts.
-
Dry the product under vacuum to afford the analytically pure imidazo[1,2-a]pyridine, typically in >95% yield. No further purification is usually required.
Conclusion and Future Outlook
The synthesis of imidazopyridines has evolved from thermally-driven classical methods to highly sophisticated and efficient modern strategies.
-
For rapid lead discovery and diversity-oriented synthesis, multicomponent reactions like the GBB reaction offer unparalleled advantages in speed and structural complexity from simple building blocks.
-
For cost-effective, large-scale production, modern metal-free approaches, particularly those using aqueous media or microwave assistance, represent the state-of-the-art in terms of both economic and environmental performance. The optimized industrial synthesis of Zolpidem demonstrates that thoughtful process development, focusing on telescoping reactions and reagent selection, can dramatically improve the viability of a synthetic route.
-
For complex, highly functionalized targets, transition-metal catalysis remains an indispensable tool, though the cost and purification challenges must be carefully managed.
The choice of synthetic route is ultimately a strategic decision based on the specific goals of the research or development program, balancing the need for speed, scale, cost, and sustainability. The continued innovation in catalytic systems and flow chemistry promises to further refine these processes, making the synthesis of this vital pharmaceutical scaffold even more efficient and accessible.[21]
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. Buy Saripidem | 103844-86-6 | >98% [smolecule.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. jocpr.com [jocpr.com]
- 21. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Imidazo[1,5-A]pyridine-8-carboxylic acid
This document provides essential procedural guidance for the safe handling and disposal of Imidazo[1,5-a]pyridine-8-carboxylic acid and its associated waste streams. As a nitrogen-containing heterocyclic compound, this substance and its derivatives require meticulous management to ensure personnel safety and environmental compliance. The protocols outlined herein are grounded in established safety principles for pyridine-class chemicals and are designed to meet or exceed regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is critical to understand the potential hazards. Based on data from related imidazopyridine compounds, this compound should be handled as a substance that is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][3][6]
Causality of PPE Selection: The choice of PPE is not arbitrary; it is your primary defense against chemical exposure. Each component is selected to counteract a specific hazard posed by pyridine-class compounds.
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemical-resistant nitrile or butyl rubber.[7] | To prevent skin contact and absorption. Pyridine derivatives can cause skin irritation and may be absorbed dermally.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[4] | To protect eyes from splashes of solutions or contact with solid particulates, which can cause serious irritation.[3] |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect clothing and underlying skin from contamination during handling and disposal procedures.[4] |
| Respiratory | Use in a certified chemical fume hood.[7] | To prevent the inhalation of dust or vapors, which are primary routes of exposure and can cause respiratory tract irritation.[8][9] |
Immediate Safety Provisions: Ensure that an emergency eyewash station and safety shower are directly accessible (within a 10-second travel distance) from the handling area.[7][10]
Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is disposed of via the correct pathway.
Step 1: Waste Identification
-
All materials that have come into contact with this compound must be classified as hazardous waste.[4] This includes:
-
Pure or unreacted compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Step 2: Select the Correct Waste Container
-
Use a designated, sealable, and chemically compatible hazardous waste container.[7] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
The container must be in good condition, with no cracks or leaks.
Step 3: Segregate from Incompatibles
-
Crucially, do not mix this compound waste with incompatible materials. Store it separately from:
Step 4: Labeling the Container
-
Attach a completed hazardous waste label to the container before adding the first drop of waste.[7]
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards (e.g., "Toxic," "Irritant").[4]
-
The date accumulation started.
-
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow provides a systematic process for managing waste from the point of generation to its ultimate disposal.
Experimental Workflow: Waste Handling and Disposal
Caption: Decision workflow for this compound waste.
Spill Management and Decontamination
Accidents require a prepared and immediate response to mitigate exposure and environmental release.
For Small Spills (Solid or Liquid):
-
Evacuate and Alert: Notify personnel in the immediate area.
-
Contain: Use a non-combustible, inert absorbent material like vermiculite, sand, or earth to cover the spill.[4] Do not use combustible materials like paper towels without first absorbing the chemical.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[8][10]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team without delay. [4] Do not attempt to clean up a large spill without specialized training and equipment.
Regulatory Compliance and Final Disposal
All waste containing this compound is considered hazardous and its disposal must comply with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][12]
-
Prohibition of Sewer Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[11][13][14] This is strictly prohibited as it can disrupt wastewater treatment processes and harm aquatic life.
-
Approved Disposal Method: The standard and required method for final disposal of pyridine-based chemical waste is high-temperature incineration at a licensed hazardous waste facility.[5] This process ensures the complete destruction of the hazardous components.
-
Documentation: Maintain accurate records of waste generation and disposal, as required by your institution and regulatory agencies.
By adhering to these protocols, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.
References
- 1. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio.vu.nl [bio.vu.nl]
- 3. Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | C8H7ClN2O2 | CID 11715356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. epa.gov [epa.gov]
A Proactive Safety Framework: Handling Imidazo[1,5-A]pyridine-8-carboxylic acid in a Research Environment
As researchers and scientists at the forefront of drug development, our work inherently involves compounds with novel properties and, occasionally, incomplete safety profiles. Imidazo[1,5-A]pyridine-8-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, represents such a case. In the absence of a specific Safety Data Sheet (SDS), a conservative and proactive approach to safety is not just recommended—it is imperative. This guide synthesizes data from structurally analogous compounds and established chemical safety principles to provide a robust operational framework for its handling and disposal.
Hazard Assessment: An Evidence-Based Approach
Based on these analogs, this compound should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2]
| Hazard Category | GHS Hazard Statement (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation. May cause an allergic skin reaction (H317).[1][2] | Lab Coat: A standard flame-retardant lab coat, fully buttoned, is mandatory.[3] Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Avoid latex.[4] |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles: Chemical splash goggles meeting ANSI Z.87.1 standards are essential.[5] A face shield should be worn over goggles if there is a risk of splashing.[5][6] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling must occur in a certified chemical fume hood. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[5][7] |
| Ingestion | H302: Harmful if swallowed.[1][2] | Standard Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of PPE are your primary defense against chemical exposure. The principle of causality dictates that each piece of equipment is chosen to counteract a specific, identified hazard.
-
Eye and Face Protection: Given the high likelihood of serious eye irritation, chemical splash goggles are non-negotiable.[4][9] They provide a seal around the eyes, offering superior protection from dust particles and splashes compared to standard safety glasses.
-
Skin Protection:
-
Gloves: Pyridine and its derivatives can be absorbed through the skin.[10] Therefore, chemically resistant gloves are critical. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[4] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A buttoned, flame-retardant lab coat protects your skin and personal clothing from contamination.[3]
-
-
Respiratory Protection: Heterocyclic compounds in powder form can easily become airborne, posing an inhalation risk.[11] All manipulations of this compound must be performed within a certified chemical fume hood to control exposure.[12]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of accidental exposure and ensures procedural consistency.
Step 1: Preparation and Pre-Handling
-
Designate an Area: Clearly define a work area for handling the compound, preferably within a chemical fume hood.
-
Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment, including spatulas, weigh boats, glassware, and designated waste containers.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor). Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[10]
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Perform hand hygiene.
-
Put on the appropriate chemical-resistant gloves, ensuring they fit properly and overlap the cuffs of your lab coat.
Step 3: Handling the Compound
-
Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust. Use a spatula to gently transfer the solid. Avoid any actions that could generate airborne particles.
-
Transfers: When transferring the compound, keep containers low to the work surface to minimize the risk of spills.
Step 4: Post-Handling and Decontamination
-
Clean-Up: Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Segregate Waste: Place all contaminated disposables (e.g., gloves, weigh boats) into a designated, sealed hazardous waste container.[3]
Step 5: Doffing PPE
-
Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contamination.
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inwards.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
This workflow is designed to create a self-validating system where each step logically follows the last, minimizing the chance of error or exposure.
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Procedures
Spill Response: In the event of a small spill within the fume hood:
-
Use an inert absorbent material like sand or vermiculite to contain the spill.[3][13]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the area thoroughly. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
Disposal Plan: Chemical waste management is a critical, regulated aspect of laboratory safety.
-
Waste Classification: All waste containing this compound, including contaminated materials, must be classified as hazardous waste.[12][14]
-
Containerization: Collect waste in a chemically compatible, leak-proof container with a secure lid.[10] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[3]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong acids or bases.[10]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Never pour this chemical down the drain or dispose of it in regular trash.[3][13]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility while advancing the frontiers of scientific discovery.
References
- 1. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | C8H7ClN2O2 | CID 11715356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. resources.psi-bfm.com [resources.psi-bfm.com]
- 12. benchchem.com [benchchem.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
